molecular formula C9H6ClNO B183996 4-Chloroquinolin-2(1H)-one CAS No. 20146-59-2

4-Chloroquinolin-2(1H)-one

Cat. No.: B183996
CAS No.: 20146-59-2
M. Wt: 179.6 g/mol
InChI Key: YJXTZWWKNXVRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinolin-2(1H)-one is a synthetically versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in the development of biologically active molecules. The chloro substituent at the 4-position makes it a key intermediate for further functionalization, primarily through nucleophilic aromatic substitution reactions, to create diverse libraries of compounds for biological screening . Research highlights its value as a precursor in the synthesis of novel quinolin-2-one derivatives investigated as potential therapeutic agents. Specifically, it serves as a common starting material for generating 4-hydrazinoquinolin-2(1H)-one, a key intermediate for compounds tested as glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer's disease research and as Erlotinib analogues with activity against leukemia through inhibition of EGFR tyrosine kinase . The quinolin-2-one core is a recognized bioisostere for quinazoline, a structure found in FDA-approved tyrosine kinase inhibitors, underscoring its potential in oncology research . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment and under fume hood conditions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXTZWWKNXVRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305336
Record name 4-Chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20146-59-2
Record name 20146-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloroquinolin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20146-59-2

This technical guide provides an in-depth overview of 4-Chloroquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis and reactivity, and explores its biological significance and potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆ClNO.[1] It possesses a molecular weight of approximately 179.60 g/mol .[1] While it is known to not mix well with water, its solubility in various organic solvents requires further detailed characterization.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20146-59-2
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
Physical Form Solid
Water Solubility Does not mix well[2]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of study. A common synthetic route involves the chlorination of the corresponding 4-hydroxyquinolin-2(1H)-one precursor. The reactivity of this compound is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of a diverse library of quinolinone derivatives.

Experimental Protocol: Synthesis of a this compound Analog

Synthesis of 4-chloro-8-methylquinolin-2(1H)-one [3]

  • Reactants: 2,4-dichloro-8-methylquinoline (10 mmol, 2.12 g), 90% Dichloroacetic acid (50 mL).

  • Procedure:

    • A solution of 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid is heated under reflux for 1 hour.

    • The resulting clear solution is then poured onto ice-cold water.

    • The precipitate that forms is collected by filtration.

    • The collected solid is then crystallized to yield the final product.

This protocol highlights a general method that could likely be adapted for the synthesis of the non-methylated target compound.

Reactivity and Further Synthetic Applications

The chlorine atom at the 4-position of the quinolinone ring is a key functional handle for further chemical modifications. It readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the generation of diverse libraries of 4-substituted quinolin-2(1H)-one derivatives for biological screening.

dot```dot graph "Reactivity_of_4_Chloroquinolin_2_1H_one" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3.5]; "Nucleophile (Nu-)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "4-Substituted-quinolin-2(1H)-one" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, width=3.5];

"this compound" -> "4-Substituted-quinolin-2(1H)-one" [label="Nucleophilic Substitution", color="#34A853"]; "Nucleophile (Nu-)" -> "4-Substituted-quinolin-2(1H)-one" [color="#EA4335"]; }

Caption: Workflow for drug discovery starting from this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its readily available chlorine atom at the 4-position allows for a wide range of chemical modifications, making it an important building block for the synthesis of diverse libraries of quinolinone derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the proven pharmacological importance of the quinolin-2(1H)-one scaffold underscores its potential as a starting point for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic transformation of 4-hydroxyquinolin-2(1H)-one to its chlorinated analogue, 4-chloroquinolin-2(1H)-one. This conversion is a critical step in the synthesis of a variety of biologically active compounds. This document provides a thorough overview of the prevalent synthetic methodologies, detailed experimental protocols, and a summary of the quantitative data available in the scientific literature.

Introduction

Quinolin-2(1H)-one scaffolds are key pharmacophores found in numerous therapeutic agents. The introduction of a chlorine atom at the C4-position significantly enhances the molecule's utility as a versatile intermediate for further functionalization through nucleophilic substitution reactions. This guide focuses on the established chlorination methods for converting the readily available 4-hydroxyquinolin-2(1H)-one into the more reactive this compound.

Synthetic Methodologies

The conversion of a hydroxyl group at the 4-position of the quinolin-2(1H)-one ring to a chloro group is most commonly achieved using phosphorus-based chlorinating agents. Thionyl chloride has also been explored, though it can lead to alternative products.

Chlorination using Phosphorus Oxychloride (POCl₃)

The most widely employed method for the synthesis of this compound involves the use of phosphorus oxychloride (POCl₃). This reagent can be used alone or in combination with phosphorus pentachloride (PCl₅). The reaction typically proceeds through an initial phosphorylation of the hydroxyl group, followed by a nucleophilic attack of a chloride ion.

It is important to note that this reaction can sometimes lead to the formation of the dichlorinated byproduct, 2,4-dichloroquinoline, especially with prolonged reaction times or higher temperatures. Therefore, a two-step approach involving the synthesis of 2,4-dichloroquinoline followed by selective hydrolysis is also a common strategy to obtain the desired product.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is another potential chlorinating agent. However, its reaction with 4-hydroxyquinolin-2(1H)-ones can be complex. Reports in the literature suggest that this reaction can yield spiro-benzo[1]oxathioles and bis(4-hydroxy-2-quinolone-3-yl)sulfides, with only minor amounts of the chlorinated quinolinone.[2] Due to the potential for multiple products, this method is less commonly used for the specific synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Two-Step Synthesis via 2,4-Dichloroquinoline using POCl₃/PCl₅

This method involves the initial formation of 2,4-dichloroquinoline, followed by selective acidic hydrolysis to yield this compound.[1][3]

Step 1: Synthesis of 2,4-Dichloroquinoline

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-hydroxyquinolin-2(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq), and phosphorus pentachloride (PCl₅, 1.2 eq) is prepared.

  • The reaction mixture is heated under reflux for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously poured into crushed ice.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base.

  • The crude product is extracted with a suitable organic solvent, such as chloroform or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield crude 2,4-dichloroquinoline.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Selective Hydrolysis to this compound

  • A solution of the crude 2,4-dichloroquinoline (1.0 eq) in a suitable acid, such as 90% dichloroacetic acid, is prepared.[1]

  • The solution is heated under reflux for 1-2 hours.[1]

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data

The following table summarizes the typical reaction conditions and reported yields for the synthesis of this compound and its derivatives.

Starting MaterialChlorinating AgentSolventReaction TimeTemperatureProductYield (%)Reference
4-Hydroxy-8-methylquinolin-2(1H)-onePOCl₃ / PCl₅-3-4 hReflux2,4-Dichloro-8-methylquinoline-[1][3]
2,4-Dichloro-8-methylquinoline90% Dichloroacetic Acid-1 hReflux4-Chloro-8-methylquinolin-2(1H)-one-[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanism for the chlorination of 4-hydroxyquinolin-2(1H)-one with POCl₃ and a general experimental workflow.

Reaction_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product 4-hydroxyquinolin-2(1H)-one 4-Hydroxyquinolin-2(1H)-one Phosphate_Ester O-Phosphorylated Intermediate 4-hydroxyquinolin-2(1H)-one->Phosphate_Ester Phosphorylation POCl3 POCl₃ This compound This compound Phosphate_Ester->this compound Nucleophilic Attack by Cl⁻

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinolin-2(1H)-one with POCl₃.

Experimental_Workflow Start Start: 4-Hydroxyquinolin-2(1H)-one Step1 Step 1: Reaction with POCl₃ / PCl₅ (Reflux, 3-4h) Start->Step1 Step2 Step 2: Work-up (Quench with ice, Neutralize, Extract) Step1->Step2 Intermediate Intermediate: 2,4-Dichloroquinoline Step2->Intermediate Step3 Step 3: Selective Hydrolysis (Acidic conditions, Reflux, 1-2h) Intermediate->Step3 Step4 Step 4: Isolation and Purification (Precipitation, Filtration, Recrystallization) Step3->Step4 End Product: this compound Step4->End

Caption: General experimental workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from 4-hydroxyquinolin-2(1H)-one is a fundamental transformation in medicinal chemistry. The use of phosphorus oxychloride, typically in a two-step process involving the formation and subsequent selective hydrolysis of a 2,4-dichloroquinoline intermediate, remains the most reliable and commonly reported method. Careful control of reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts. This guide provides the necessary technical details to aid researchers in successfully performing this important synthetic step.

References

Spectroscopic and Spectrometric Analysis of 4-Chloroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-Chloroquinolin-2(1H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected values derived from analogous structures, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆ClNO

  • Molecular Weight: 179.60 g/mol

  • CAS Number: 20146-59-2[1]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1HNH -1
~7.97dd1HAr-H (H-5)
~7.54 - 7.65m1HAr-H (H-7)
~7.38 - 7.45m1HAr-H (H-8)
~7.27 - 7.37m1HAr-H (H-6)
~6.88s1HCH -3

Predicted data sourced from iChemical[2]. Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~160 - 165C =O (C-2)
~140 - 145C -Cl (C-4)
~138 - 142Ar-C (C-8a)
~130 - 135Ar-C H (C-7)
~122 - 128Ar-C H (C-5)
~120 - 125Ar-C (C-4a)
~115 - 120Ar-C H (C-6)
~114 - 118Ar-C H (C-8)
~110 - 115C H (C-3)

Note: These are expected chemical shift ranges based on typical values for quinolinone and chloro-substituted aromatic systems.

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Expected IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Medium, BroadN-H stretching (amide)
3100 - 3000MediumAromatic C-H stretching
1660 - 1640StrongC=O stretching (amide I band)
1620 - 1580MediumC=C stretching (aromatic)
1580 - 1550MediumN-H bending (amide II band)
800 - 750StrongC-Cl stretching
800 - 600StrongAromatic C-H out-of-plane bending

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic peak.

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
179~100%[M]⁺ (with ³⁵Cl)
181~33%[M+2]⁺ (with ³⁷Cl)
151Variable[M-CO]⁺
116Variable[M-CO-Cl]⁺

Note: The relative abundance of the M+2 peak is approximately one-third of the molecular ion peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3] Fragmentation patterns for quinolones often involve the loss of CO and the halogen atom.[4][5]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid sample like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6] DMSO-d₆ is often a good choice for quinolinone derivatives due to their solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-600 MHz.[6]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-150 MHz.

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.

    • A small amount of this compound is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

    • The sample is heated to induce vaporization.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion Probe Sample->MS_Prep NMR_Acq Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc NMR_Data NMR Spectra NMR_Proc->NMR_Data IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Proc Background Subtraction IR_Acq->IR_Proc IR_Data IR Spectrum IR_Proc->IR_Data MS_Ion Vaporization & Ionization (EI) MS_Prep->MS_Ion MS_Anal Mass Analysis (m/z) MS_Ion->MS_Anal MS_Data Mass Spectrum MS_Anal->MS_Data

Caption: General workflow for spectroscopic and spectrometric analysis.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Spectroscopy Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure (Connectivity, Environment) NMR->Structure Func_Groups Functional Groups (C=O, N-H, C-Cl, Aromatic) IR->Func_Groups Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight

Caption: Relationship between analytical techniques and derived structural information.

References

Tautomerism of 4-Chloroquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 4-chloroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. A critical feature of this molecule is its existence in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 4-chloro-2-hydroxyquinoline. The predominance of one tautomer over the other is a crucial determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, and consequently, its biological activity and interaction with molecular targets.

The Lactam-Lactim Tautomeric Equilibrium

The interconversion between the lactam and lactim forms of this compound is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the amide group, accompanied by a shift in the position of a double bond. Computational studies on related quinoline derivatives consistently indicate that the lactam form is the more stable tautomer in both the gas phase and in various solvents.[1][2][3][4] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide structure.[5]

Figure 1: Lactam-lactim tautomeric equilibrium of this compound.

Spectroscopic Characterization of Tautomers

The differentiation and characterization of the lactam and lactim tautomers are primarily achieved through various spectroscopic techniques, each providing unique insights into the molecular structure.

Table 1: Spectroscopic Data for Distinguishing Tautomeric Forms

Spectroscopic MethodLactam Form (this compound)Lactim Form (4-Chloro-2-hydroxyquinoline)
¹H NMR Presence of a signal for the N-H proton.Presence of a signal for the O-H proton.
¹³C NMR A downfield signal for the C=O carbonyl carbon (typically > 160 ppm).[5]A signal for the C-OH carbon at a more upfield position.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching vibration (around 1650-1680 cm⁻¹).[5]Absence of a strong C=O band; presence of a broad O-H stretching band.
UV-Vis Spectroscopy Distinct absorption spectrum.Different absorption spectrum from the lactam form.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the analytical techniques used to study its tautomerism.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of 2,4-dichloroquinoline. A detailed protocol for a similar compound, 4-chloro-8-methylquinolin-2(1H)-one, is presented here as a representative example.[6]

Experimental Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one [6]

  • Reaction Setup: A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated under reflux for 1 hour.

  • Precipitation: The clear solution is then cooled and poured onto ice-cold water.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by crystallization.

SynthesisWorkflow start Start dissolve Dissolve 2,4-dichloroquinoline in 90% dichloroacetic acid start->dissolve reflux Heat under reflux for 1 hour dissolve->reflux cool_pour Cool and pour onto ice-cold water reflux->cool_pour filter Collect precipitate by filtration cool_pour->filter crystallize Purify by crystallization filter->crystallize end End crystallize->end

Figure 2: Workflow for the synthesis of this compound via hydrolysis.

Analysis of Tautomeric Equilibrium

A combination of spectroscopic and computational methods is employed to analyze the tautomeric equilibrium.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.

  • Data Analysis: Identify and integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K_T = [lactim]/[lactam]) can be calculated from the ratio of the integrals.

Experimental Protocol: Infrared (IR) Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic stretching frequencies for the C=O group (lactam) and the O-H group (lactim) to qualitatively assess the predominant form.

Computational Chemistry Protocol

  • Model Building: Construct the 3D structures of both the lactam and lactim tautomers using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).[4]

  • Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures.

  • Stability Analysis: The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG = G_lactim - G_lactam). A negative ΔG indicates that the lactim form is more stable, while a positive ΔG indicates the lactam form is more stable.

AnalysisWorkflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis start Start sample_prep Prepare sample of This compound start->sample_prep dft DFT Calculations (Geometry Optimization, Energy Calculation) nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis data_analysis Data Analysis and Tautomer Ratio Determination nmr->data_analysis ir->data_analysis uv_vis->data_analysis dft->data_analysis end End data_analysis->end

Figure 3: General workflow for the analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound lies significantly towards the lactam form. This understanding is fundamental for professionals in drug discovery and development, as the predominant tautomer dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis and detailed characterization of this and related quinolinone derivatives.

References

The Quinolin-2-one Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of the quinolin-2-one scaffold, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.

Anticancer Activity

Quinolin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinolin-2-one derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone hybrid 62A-549 (Lung)2.2 - 15.4[1]
Quinoline-chalcone hybrid 62A375 (Melanoma)2.2 - 15.4[1]
Quinoline-chalcone hybrid 62MCF-7 (Breast)2.2 - 15.4[1]
Quinoline-chalcone hybrid 62HT-29 (Colon)2.2 - 15.4[1]
Quinoline-chalcone hybrid 62ACHN (Renal)2.2 - 15.4[1]
Quinoline-chalcone hybrid 63Caco-2 (Colon)5.0[1]
Quinoline-chalcone hybrid 64Caco-2 (Colon)2.5[1]
Quinoline–chalcone derivative 23Various0.009 - 0.016[1]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[1]
4-aminoquinazoline derivative 39H1975 (Lung)1.96 - 3.46[2]
4-aminoquinazoline derivative 39PC-3 (Prostate)1.96 - 3.46[2]
4-aminoquinazoline derivative 39MCF-7 (Breast)1.96 - 3.46[2]
4-aminoquinazoline derivative 39HGC-27 (Gastric)1.96 - 3.46[2]
Quinazoline-1,2,4-thiadiazole derivative 32A549 (Lung)0.02[2]
Quinazoline-1,2,4-thiadiazole derivative 32MCF-7 (Breast)0.02 - 0.33[2]
Quinazoline-1,2,4-thiadiazole derivative 32Colo-205 (Colon)0.02 - 0.33[2]
Quinazoline-1,2,4-thiadiazole derivative 32A2780 (Ovarian)0.02 - 0.33[2]
Quinazolinone derivative 101L1210 (Leukemia)> 50% inhibition at 1 µg/mL[3]
Quinazolinone derivative 101K562 (Leukemia)5.8[3]
Quinazolinone derivative 101MCF-7 (Breast)0.34[3]
Quinazolinone derivative 101CA46 (Burkitt's lymphoma)1.0[3]
Signaling Pathways in Anticancer Activity

Quinolin-2-one derivatives exert their anticancer effects by modulating various signaling pathways. A significant mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are often overexpressed in cancer cells and drive tumor growth and proliferation.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras EGF EGF EGF->EGFR Quinolin2one Quinolin-2-one Derivative Quinolin2one->EGFR Quinolin2one->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER-2 Signaling Inhibition by Quinolin-2-ones.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Quinolin-2-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add quinolin-2-one derivative (serial dilutions) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Experimental Workflow for the MTT Assay.

Antimicrobial Activity

Quinolin-2-one derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinolin-2-one derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 6cStaphylococcus aureus (MRSA)0.75[4][5]
Compound 6cEnterococcus faecalis (VRE)0.75[4][5]
Compound 6cStaphylococcus epidermidis (MRSE)2.50[4][5]
Compounds 6c, 6i, 6l, 6oStaphylococcus aureus0.018 - 0.061[4]
Compound N3Staphylococcus aureus (MRSA)64[6]
Compound N6Staphylococcus aureus (MRSA)128[6]
Quinoline derivative 1Staphylococcus aureus (MRSA)12[7]
Quinoline derivative 2Staphylococcus aureus (MRSA)3.0[7]
Quinoline derivative 2Staphylococcus epidermidis (MRSE)3.0[7]
Quinoline derivative 2Enterococcus faecalis (VRE)3.0[7]
Quinoline derivative 6Staphylococcus aureus (MRSA)1.5[7]
Quinoline derivative 6Staphylococcus epidermidis (MRSE)6.0[7]
Quinoline derivative 6Enterococcus faecalis (VRE)3.0[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolin-2-one derivative stock solution

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinolin-2-one derivative in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare serial dilutions of quinolin-2-one derivative prep_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubate_plate Incubate at 37°C for 16-20h inoculate_plate->incubate_plate read_mic Read MIC (lowest concentration with no growth) incubate_plate->read_mic end_node End read_mic->end_node

Experimental Workflow for MIC Determination.

Antiviral Activity

The quinolin-2-one scaffold has also been investigated for its potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinolin-2-one derivatives, with IC50 values representing the concentration required to inhibit 50% of viral replication.

Compound/DerivativeVirusCell LineIC50 (µM)Reference
3-aryl-quinolin-2-one 34Influenza A (H3N2)MDCK2.14[8]
3-aryl-quinolin-2-one 34Influenza A (H1N1)MDCK4.88[8]
Quinolin-2-one 4a2HIV-1 RT-0.21[9]
Quinolin-2-one 4d2HIV-1 RT-0.15[9]
Diarylpyrazolylquinoline 3Dengue Virus (DENV-1)-1.21[10]
Diarylpyrazolylquinoline 3Dengue Virus (DENV-2)-0.81[10]
Diarylpyrazolylquinoline 3Dengue Virus (DENV-3)-0.73[10]
Diarylpyrazolylquinoline 3Dengue Virus (DENV-4)-1.56[10]
Linear aromatic N-polycyclic system 1Bovine Viral Diarrhea Virus (BVDV)-0.48[10]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Culture medium

  • Quinolin-2-one derivative stock solution

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinolin-2-one derivative and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Plaque_Reduction_Workflow start Start seed_cells Seed host cells to form a monolayer start->seed_cells infect_cells Infect cells with virus seed_cells->infect_cells add_overlay Add overlay medium with quinolin-2-one derivative infect_cells->add_overlay incubate_plate Incubate until plaques form add_overlay->incubate_plate fix_stain Fix and stain cells incubate_plate->fix_stain count_plaques Count plaques and calculate % reduction fix_stain->count_plaques determine_ic50 Determine IC50 count_plaques->determine_ic50 end_node End determine_ic50->end_node

Experimental Workflow for Plaque Reduction Assay.

Anti-inflammatory Activity

Quinolin-2-one derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key inflammatory signaling pathways like the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected quinolin-2-one derivatives.

Compound/DerivativeAssayIC50 (µM)Reference
Quinoline derivative 12cCOX-2 Inhibition0.1[11]
Quinoline derivative 14aCOX-2 Inhibition0.11[11]
Quinoline derivative 14bCOX-2 Inhibition0.11[11]
8-(tosylamino)quinoline (8-TQ)NO, TNF-α, PGE2 production in RAW264.7 cells1-5[12]
Signaling Pathways in Anti-inflammatory Activity

A key mechanism of the anti-inflammatory action of quinolin-2-one derivatives is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Quinolin2one Quinolin-2-one Derivative Quinolin2one->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Nucleus NF-κB NFkB->Nucleus Translocation DNA DNA Nucleus->DNA ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory

NF-κB Signaling Inhibition by Quinolin-2-ones.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Quinolin-2-one derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the quinolin-2-one derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize rats start->acclimatize administer_compound Administer quinolin-2-one derivative acclimatize->administer_compound inject_carrageenan Inject carrageenan into hind paw administer_compound->inject_carrageenan measure_volume Measure paw volume at 0, 1, 2, 3, 4 hours inject_carrageenan->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition end_node End calculate_inhibition->end_node

In Vivo Anti-inflammatory Assay Workflow.

Conclusion

The quinolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, antimicrobial, antiviral, and anti-inflammatory properties has provided a strong foundation for future drug discovery and development efforts. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action of quinolin-2-one derivatives will undoubtedly lead to the discovery of new and more effective drugs to combat a variety of human diseases.

References

The Ascendant Role of 4-Chloroquinolin-2(1H)-one Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological activities, and therapeutic potential of 4-chloroquinolin-2(1H)-one derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this versatile scaffold, highlighting its significance in the development of novel therapeutic agents. The guide includes a thorough examination of its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The this compound core is a privileged heterocyclic structure that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The reactivity of the chlorine atom at the C4-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the modulation of pharmacological properties. This versatility has positioned this compound derivatives at the forefront of medicinal chemistry research.

Synthesis of the this compound Scaffold and Its Derivatives

The foundational this compound scaffold is typically synthesized from the corresponding 4-hydroxyquinolin-2(1H)-one. A common and effective method involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 2,4-dichloro-8-methylquinoline intermediate. Subsequent acid hydrolysis of this intermediate selectively replaces the chlorine at the C2-position with a hydroxyl group, which tautomerizes to the more stable keto form, yielding 4-chloro-8-methylquinolin-2(1H)-one[1].

The true synthetic utility of the this compound core lies in the reactivity of the C4-chloro group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, leading to diverse libraries of compounds with distinct biological profiles. For instance, reaction with amines, thiols, and other nucleophiles provides a straightforward route to novel derivatives[1]. A notable example is the three-component reaction involving an amine, carbon disulfide, and the this compound intermediate in the presence of a base like sodium methoxide to produce dithiocarbamate derivatives[2].

Synthesis_of_4_Chloroquinolin_2_1H_one_Derivatives cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 4_hydroxy 4-Hydroxyquinolin-2(1H)-one dichloro 2,4-Dichloroquinoline Intermediate 4_hydroxy->dichloro POCl₃ / PCl₅ 4_chloro This compound dichloro->4_chloro Acid Hydrolysis derivatives 4-Substituted-quinolin-2(1H)-one Derivatives 4_chloro->derivatives Nucleophilic Substitution (e.g., Amines, Thiols)

General synthesis pathway for this compound and its derivatives.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Cytotoxic Activity of this compound Derivatives

Numerous studies have reported the potent cytotoxic effects of these compounds against a range of cancer cell lines. The substitution at the 4-position plays a critical role in determining the potency and selectivity of these derivatives.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-(4-thioalkylquinoline) DerivativesCCRF-CEM (Leukemia)0.55 - 2.74[3]
HCT116 (Colon)1.99 - 4.9[3]
U2OS (Osteosarcoma)4.95 - 5.81[3]
4-AnilinoquinolinylchalconesMDA-MB-231 (Breast)0.11 - 1.94[4]
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesPanc-1, MCF-7, HT-29, A-5490.022 - 0.065[5]
Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For example, certain 4-phenylquinolin-2(1H)-one analogs have been found to induce apoptosis in human ovarian cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Furthermore, many of these derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, some derivatives have been observed to down-modulate the expression of cyclin B1 and cyclin-dependent kinase 1 (Cdk1), a complex crucial for the G2/M transition.

Anticancer_Mechanism cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Bax Bax (Pro-apoptotic) Derivative->Bax Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivative2 This compound Derivative CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex Derivative2->CyclinB1_Cdk1 G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest

Anticancer mechanisms of this compound derivatives.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

In an era of increasing antimicrobial resistance, the development of new classes of antibiotics is paramount. This compound derivatives have emerged as promising candidates with broad-spectrum antibacterial and antifungal activity.

Efficacy Against Bacterial and Fungal Strains

The antimicrobial potency of these compounds is highly dependent on the nature of the substituent at the 4-position. Various derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against a panel of pathogenic microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based Hydroxyimidazolium HybridsStaphylococcus aureus2[6]
Cryptococcus neoformans15.6[6]
Quinoline-2-one DithiocarbamatesEscherichia coli-[2]
Staphylococcus aureus-[2]
Ring-substituted 4-Hydroxy-1H-quinolin-2-onesVarious fungal strains-[2]

Note: Specific MIC values for dithiocarbamates and ring-substituted hydroxy-quinolin-2-ones were not provided in the cited abstracts, but significant activity was reported.

Mechanism of Antimicrobial Action: Targeting Essential Bacterial Enzymes

The mechanism of action for the broader class of quinolone antibiotics is well-established and involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][8]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but is unable to reseal it. This leads to the accumulation of DNA damage and ultimately bacterial cell death[7][8]. It is highly probable that this compound derivatives share this mechanism of action, making them attractive candidates for further development as novel antibacterial agents.

Antimicrobial_Mechanism Derivative This compound Derivative Ternary_Complex Stable Ternary Complex (Derivative-Enzyme-DNA) Derivative->Ternary_Complex Topoisomerase DNA Gyrase / Topoisomerase IV Topoisomerase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Inhibition of DNA relegation Cell_Death Bacterial Cell Death DSB->Cell_Death

Proposed antimicrobial mechanism of action.

Experimental Protocols

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (3)

A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The resulting clear solution is then poured over ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization[1].

General Procedure for Nucleophilic Substitution

To a solution of the starting amine (1 mmol) in dimethylformamide (DMF, 2 mL), carbon disulfide (2 mmol) and anhydrous sodium methoxide (1 mmol) are added dropwise. The mixture is stirred at room temperature for 30 minutes. Subsequently, this compound (1 mmol) is added, and the reaction is stirred for an additional 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried[2].

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium containing MTT is then removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Materials: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the growth medium. Bacterial strains are cultured on appropriate agar plates.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted two-fold in a 96-well microtiter plate containing CAMHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the ease of derivatization at the C4-position have enabled the development of a multitude of derivatives with potent anticancer, antimicrobial, and other biological activities. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of essential bacterial enzymes, underscore the therapeutic potential of this compound class. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to translate the promise of this compound derivatives into clinically effective drugs. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

The Quinolin-2-one Core: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one moiety, a bicyclic heterocyclic system, represents a significant and privileged structural motif found in a diverse array of natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, particularly fungi and plants, have garnered substantial attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of natural products containing the quinolin-2-one core, detailing their sources, biological activities, mechanisms of action, and the experimental methodologies employed in their study.

Prominent Natural Products with a Quinolin-2-one Core

A variety of quinolin-2-one alkaloids have been isolated and characterized from natural sources, with fungal genera such as Penicillium and Aspergillus being particularly rich producers. These compounds exhibit a range of biological effects, including anticancer, antiviral, and antimicrobial properties.

Anticancer Quinolin-2-one Alkaloids

Several natural products featuring the quinolin-2-one scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways essential for tumor growth and survival.

Compound NameNatural SourceCancer Cell Line(s)IC50 (µM)Reference
PeniprequinolonePenicillium sp.Not ReportedNot Reported
ViridicatinPenicillium sp.Not ReportedNot Reported
(-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dionePenicillium vinaceumVarious40.55-76.83 µg/mL[1]
IND-2Synthetic (Natural Product-inspired)PC-3 (Prostate)3.0[2]
IND-2Synthetic (Natural Product-inspired)DU-145 (Prostate)3.5[2]
Antiviral Quinolin-2-one Derivatives

The quinolin-2-one core is also present in molecules with promising antiviral activities. Research has demonstrated the potential of these compounds to inhibit the replication of various viruses, including influenza and dengue viruses.

Compound NameVirusCell LineIC50 (µM)Reference
3-aryl-quinolin-2-one derivative (Compound 34)Influenza A (H3N2)MDCK2.14[3]
3-aryl-quinolin-2-one derivative (Compound 34)Influenza A (H1N1)MDCK4.88[3]
5,7-dichloro-2-isopropylquinolin-8-ol (Compound 1)Dengue Virus Serotype 2 (DENV2)Vero3.03[4]
5,7-dichloro-2-isobutylquinolin-8-ol (Compound 2)Dengue Virus Serotype 2 (DENV2)Vero0.49[4]
Antimicrobial Quinolin-2-one Alkaloids

Certain quinolin-2-one natural products have been shown to possess antimicrobial properties, highlighting their potential as leads for the development of new antibiotics and antifungals.

Compound NameOrganismMIC (µg/mL)Reference
(-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dioneVarious pathogenic fungi16-64[1]
Quinocitrinine ABacteria and FungiNot Reported[5]
Quinocitrinine BBacteria and FungiNot Reported[5]

Mechanisms of Action

The diverse biological activities of quinolin-2-one natural products are a result of their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism by which many quinolin-2-one derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic (mitochondrial) pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Specifically, some quinolin-2-one compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn triggers the activation of initiator caspase-9 and subsequently effector caspases like caspase-3 and -7.[2][9] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[2][10]

apoptosis_pathway Quinolin-2-one Quinolin-2-one Bax Bax Quinolin-2-one->Bax Bcl-2 Bcl-2 Quinolin-2-one->Bcl-2 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl-2->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage & Activation Pro-caspase-3 Pro-caspase-3 PARP PARP Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP

Fig. 1: Intrinsic Apoptosis Pathway Induced by Quinolin-2-ones.
Inhibition of Protein Kinases

The quinolin-2-one scaffold has also been identified as a key pharmacophore for the inhibition of various protein kinases that are often dysregulated in cancer. These enzymes play crucial roles in cell signaling pathways that control cell proliferation, survival, and angiogenesis.

  • Pim-1 Kinase: Some quinolin-2-one derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and promotes cell survival and proliferation.[11]

  • VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth. Certain quinolin-2-one containing compounds have been found to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways.

kinase_inhibition_pathway cluster_cell_membrane Cell Membrane VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Quinolin-2-one Quinolin-2-one Quinolin-2-one->VEGFR-2 Pim-1 Kinase Pim-1 Kinase Quinolin-2-one->Pim-1 Kinase Downstream Effectors (e.g., Bad, c-Myc) Downstream Effectors (e.g., Bad, c-Myc) Pim-1 Kinase->Downstream Effectors (e.g., Bad, c-Myc) Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors (e.g., Bad, c-Myc)->Cell Survival & Proliferation Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis

Fig. 2: Inhibition of Pim-1 and VEGFR-2 Kinase Pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the isolation, characterization, and biological evaluation of quinolin-2-one natural products.

General Workflow for Isolation and Characterization

The discovery of novel quinolin-2-one natural products typically follows a systematic workflow involving extraction from the source organism, chromatographic purification, and structural elucidation using spectroscopic techniques.

isolation_workflow start Fungal Fermentation (e.g., Penicillium citrinum on rice medium) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) extraction->partitioning column_chroma Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->column_chroma hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) column_chroma->hplc pure_compound Pure Quinolin-2-one Compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Fig. 3: General Workflow for Isolation and Characterization.
Detailed Protocol: Isolation of Quinocitrinines from Penicillium citrinum

This protocol is a representative example for the isolation of quinolin-2-one alkaloids from a fungal source.

  • Fermentation: Penicillium citrinum is cultured on a solid rice medium in Erlenmeyer flasks at 25°C for 30 days in the dark.

  • Extraction: The fermented rice culture is extracted repeatedly with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel vacuum liquid chromatography, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol to afford several fractions.

  • Purification: The fractions showing the presence of quinolin-2-one alkaloids (as determined by thin-layer chromatography and UV visualization) are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield the pure quinocitrinines.[5][12]

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinolin-2-one compound (typically in a logarithmic dilution series) for 48-72 hours. Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[14][15]

  • Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells for DENV2) is prepared in 6-well plates.

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the quinolin-2-one compound for 1 hour at 37°C.

  • Infection: The cell monolayers are washed with PBS, and then infected with the virus-compound mixture for 1 hour.

  • Overlay: After infection, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) with the corresponding concentration of the compound.

  • Incubation and Staining: The plates are incubated for several days until visible plaques are formed. The cells are then fixed and stained with a solution like crystal violet.

  • Plaque Counting and Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is then determined.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 and Pim-1)

This protocol describes a general method for assessing the inhibitory activity of quinolin-2-one compounds against protein kinases.[1][16][17][18]

  • Reagents and Plate Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the recombinant kinase (e.g., VEGFR-2 or Pim-1), a specific substrate peptide, and ATP in a kinase assay buffer.

  • Compound Addition: Serial dilutions of the quinolin-2-one compound are added to the wells. Control wells with no inhibitor (100% activity) and no enzyme (background) are included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the remaining ATP is converted into a light signal.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

Natural products containing the quinolin-2-one core structure represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer and antiviral activities, coupled with their varied mechanisms of action, make them attractive starting points for the development of new drugs. The experimental protocols detailed in this guide provide a framework for the continued exploration of this important class of natural products, from their isolation and characterization to the elucidation of their biological functions. Further research into the structure-activity relationships and mechanisms of action of quinolin-2-one alkaloids will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

The Chemical Reactivity of the C4 Position in 4-Chloroquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization at the C4 position is a critical determinant of the biological activity of many of these derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of the C4 position in 4-chloroquinolin-2(1H)-one, a key intermediate for the synthesis of a diverse array of 4-substituted quinolin-2(1H)-one analogues. This document details the primary reaction types, presents quantitative data in a structured format, provides explicit experimental protocols for key transformations, and visualizes the underlying chemical logic through reaction pathway diagrams.

Overview of Reactivity at the C4 Position

The C4 position of the this compound ring system is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group in the quinolinone ring activates the C4 position towards attack by a wide range of nucleophiles. This inherent reactivity makes this compound a versatile precursor for introducing diverse functionalities at this position.

The primary modes of reactivity at the C4 position include:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway, where the chlorine atom is displaced by various nucleophiles such as amines, thiols, alkoxides, and azides.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to form carbon-carbon and carbon-heteroatom bonds at the C4 position.

Quantitative Data on C4 Reactivity

The following table summarizes quantitative data for various reactions at the C4 position of this compound and its derivatives, providing a comparative overview of reaction efficiencies.

Nucleophile/ReagentProductReaction ConditionsYield (%)Reference
Thiourea8-methyl-4-sulfanylquinolin-2(1H)-oneFusion-[1][2]
Hydrazine Hydrate4-hydrazino-8-methylquinolin-2(1H)-oneEthanol, reflux-[1]
Sodium Azide4-azido-8-methylquinolin-2(1H)-oneDMF, 100 °C-[1]
Various Amines4-amino-substituted quinolin-2(1H)-onesNeat, reflux-[3]
Dithiocarbamates4-dithiocarbamate substituted quinolin-2(1H)-onesSodium methoxide, amine, CS2Good
Arylboronic Acids (Suzuki Coupling)4-aryl-substituted quinazolinesPalladium catalyst-[4][5]
Alkynes (Sonogashira Coupling)4-alkynyl-substituted quinolinesPalladium catalyst-
Amines (Buchwald-Hartwig Amination)4-amino-substituted quinolinesPalladium catalyst-

Note: Specific yield percentages were not always available in the provided search results, but the qualitative descriptions of the yields have been included.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the functionalization of the C4 position of this compound.

General Procedure for Nucleophilic Substitution with Amines

A mixture of the respective 4-chloro-7-substituted-quinoline (1 equivalent) and an excess of the appropriate monoaminoalkane or diaminoalkane is heated under neat conditions. For instance, a mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol) is slowly heated to 80 °C over 1 hour with stirring. The temperature is then raised to 130 °C and maintained for 7 hours with continuous stirring. After cooling to room temperature, the reaction mixture is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.[3]

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[1]

Synthesis of 4-Dithiocarbamate Substituted Quinolin-2(1H)-ones

In the presence of sodium methoxide as a base, a three-component reaction is performed. The corresponding amine, carbon disulfide, and this compound are reacted to produce the desired dithiocarbamate substituted quinoline. The progress of the reaction can be monitored by TLC.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the functionalization of the C4 position of this compound.

Nucleophilic_Substitution_at_C4 This compound This compound 4-Substituted-quinolin-2(1H)-one 4-Substituted-quinolin-2(1H)-one This compound->4-Substituted-quinolin-2(1H)-one + Nu-H (e.g., R-NH2, R-SH, N3-) Nucleophile (Nu-H) Nucleophile (Nu-H) HCl HCl

Caption: General scheme for nucleophilic aromatic substitution at the C4 position.

Palladium_Catalyzed_Cross_Coupling This compound This compound 4-Substituted-quinolin-2(1H)-one 4-Substituted-quinolin-2(1H)-one This compound->4-Substituted-quinolin-2(1H)-one + Coupling Partner Coupling Partner R-B(OH)2 (Suzuki) R-C≡CH (Sonogashira) R-NH2 (Buchwald-Hartwig) Catalyst Pd(0) Catalyst Catalyst->4-Substituted-quinolin-2(1H)-one

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.

Experimental_Workflow_SNAr Start Start Reactants Mix this compound and Nucleophile Start->Reactants Reaction Heat (e.g., reflux) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product Pure 4-Substituted Product Purification->Product

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The C4 position of this compound is a highly valuable handle for the synthesis of a wide range of functionalized quinolinone derivatives. Its reactivity is dominated by nucleophilic aromatic substitution and can be further extended through modern palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust foundation for researchers and drug development professionals to design and synthesize novel compounds based on the quinolin-2(1H)-one scaffold, enabling the exploration of new chemical space for therapeutic applications. The provided experimental protocols and reaction pathway visualizations serve as a practical resource for the efficient implementation of these synthetic strategies.

References

Navigating the Solubility Landscape of 4-Chloroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Quinoline Solubility

Quinoline and its derivatives are heterocyclic aromatic compounds that generally exhibit good solubility in many organic solvents.[1] This characteristic is attributed to their aromatic nature and the presence of the nitrogen atom, which can participate in various intermolecular interactions. However, the precise solubility of a specific derivative like 4-Chloroquinolin-2(1H)-one is influenced by the nature and position of its substituents. The chloro- and oxo- groups on the quinoline ring will modulate its polarity and crystal lattice energy, thereby affecting its interaction with different solvents.

Quantitative Solubility Data

As a direct quantitative solubility dataset for this compound is not available, the following table presents the mole fraction solubility of a structurally related compound, 5-chloro-8-hydroxyquinoline, in various organic solvents at different temperatures. This data can serve as a useful, albeit approximate, reference for predicting the behavior of this compound. It is important to note that the additional hydroxyl group and different chlorine position in 5-chloro-8-hydroxyquinoline will influence its solubility profile compared to the target compound.

Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Solvents [2]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methyl Acetate278.150.0159
283.150.0178
288.150.02
293.150.0222
298.150.0245
303.150.0271
308.150.0298
313.150.0328
318.150.0359
323.150.0393
Ethyl Acetate278.150.0175
283.150.0195
288.150.0218
293.150.0242
298.150.0269
303.150.0298
308.150.0329
313.150.0362
318.150.0397
323.150.0435
Methanol278.150.0028
283.150.0031
288.150.0035
293.150.0038
298.150.0042
303.150.0047
308.150.0052
313.150.0057
318.150.0063
323.150.007
Ethanol278.150.0038
283.150.0042
288.150.0047
293.150.0052
298.150.0058
303.150.0064
308.150.0071
313.150.0078
318.150.0086
323.150.0095
Acetone278.150.013
283.150.0146
288.150.0164
293.150.0182
298.150.02
303.150.0221
308.150.0244
313.150.0268
318.150.0295
323.150.0323

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following is a generalized and robust experimental protocol based on the widely used shake-flask method.[3]

Objective

To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) of analytical grade

  • Glass vials with screw caps

  • Calibrated analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Accurately dispense a known volume of each organic solvent into the respective vials. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent. Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

    • Sample Analysis: Dilute the filtered sample solutions with a known volume of the corresponding solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted samples using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Withdraw supernatant equil1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis2 Dilute filtered sample sample2->analysis2 analysis1 Prepare calibration standards analysis3 Analyze by HPLC or UV-Vis analysis1->analysis3 analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2

Caption: Workflow for the experimental determination of solubility.

References

X-ray Crystal Structure of 4-Chloroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of 4-Chloroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific crystallographic data for this compound in publicly accessible databases, this report presents the crystal structure analysis of the closely related compound, 3-Chloro-4-methylquinolin-2(1H)-one, as a representative model. This analysis offers valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of this class of compounds.

Crystallographic Data

The crystallographic data for 3-Chloro-4-methylquinolin-2(1H)-one provides a foundational understanding of the structural characteristics of chloro-substituted quinolinones. The key parameters determined from single-crystal X-ray diffraction are summarized below.

Parameter3-Chloro-4-methylquinolin-2(1H)-one[1][2]
Chemical FormulaC₁₀H₈ClNO
Formula Weight ( g/mol )193.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9361 (2)
b (Å)12.9239 (6)
c (Å)17.1019 (7)
β (°)100.197 (4)
Volume (ų)856.23 (7)
Z4
Temperature (K)296
RadiationCu Kα (λ = 1.54178 Å)
Density (calculated) (Mg/m³)1.502
Hydrogen Bonding MotifN—H⋯O hydrogen bonds forming R²₂(8) rings

Experimental Protocols

The following sections detail the methodologies for the synthesis of chloro-substituted quinolinones and the general procedure for obtaining single crystals suitable for X-ray diffraction analysis. These protocols are based on established literature methods for similar compounds.

Synthesis of Chloro-substituted Quinolin-2(1H)-ones

A common route for the synthesis of 4-chloroquinoline derivatives involves the treatment of the corresponding 4-hydroxyquinolin-2(1H)-one with a chlorinating agent. For instance, the synthesis of 4,7-dichloroquinoline, a precursor for the antimalarial drug chloroquine, is achieved by treating 7-chloro-4-hydroxyquinoline with phosphorus oxychloride[3]. A similar approach can be envisioned for the synthesis of this compound from 4-hydroxyquinolin-2(1H)-one.

Proposed Synthesis of this compound:

  • Starting Material: 4-Hydroxyquinolin-2(1H)-one.

  • Chlorination: A mixture of 4-hydroxyquinolin-2(1H)-one and phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • Neutralization: The acidic solution is neutralized with a suitable base, such as a sodium bicarbonate solution, until a precipitate is formed.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The following is a general procedure for the crystallization of quinolinone derivatives.[4]

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for recrystallization of quinolinone derivatives include ethanol, methanol, dimethylformamide (DMF), and mixtures with water.[4]

  • Dissolution: The synthesized this compound is dissolved in the chosen solvent at an elevated temperature to achieve a saturated or near-saturated solution.

  • Slow Cooling/Evaporation: The solution is then allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. These slow processes facilitate the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.

  • Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 100 K or 296 K), to minimize thermal vibrations.[1][5]

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to the final structural refinement and validation.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Solve Structure Solution (e.g., Direct Methods) Xray->Solve Refine Structure Refinement Solve->Refine Validate Validation (e.g., CIF check) Refine->Validate Data Crystallographic Data Table Validate->Data

Experimental workflow for X-ray crystallography.

Biological Context and Signaling Pathways

Quinoline and quinolinone scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as antimalarial, antibacterial, antiviral, and anticancer effects.[6][7][8][9][10][11] The introduction of a chlorine atom can significantly modulate the physicochemical properties and biological activity of these molecules.

While a specific signaling pathway directly modulated by this compound has not been definitively established in the reviewed literature, compounds with similar structures are known to interact with various biological targets. For instance, some quinoline derivatives function as antimalarial agents by interfering with heme detoxification in the parasite Plasmodium falciparum.[9] Others have shown cytotoxic effects against cancer cell lines, suggesting potential interactions with signaling pathways involved in cell proliferation and apoptosis.[8][11] The structural information gleaned from X-ray crystallography is crucial for understanding these interactions at a molecular level and for the rational design of more potent and selective drug candidates.

The following diagram illustrates a generalized cell signaling pathway, which represents the type of complex biological system that quinolinone derivatives may modulate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor (e.g., Kinase) Signal_Transduction Signal Transduction Cascade (e.g., Phosphorylation) Receptor->Signal_Transduction Effector Effector Protein Signal_Transduction->Effector Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Effector->Cellular_Response Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->Cellular_Response Ligand This compound (Potential Ligand) Ligand->Receptor

Generalized cell signaling pathway potentially modulated by quinolinone derivatives.

References

Methodological & Application

Application Notes: Nucleophilic Aromatic Substitution on 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Functionalization at the C4-position is particularly crucial for modulating biological activity. Nucleophilic aromatic substitution (SNAr) on 4-Chloroquinolin-2(1H)-one is a primary and efficient method for introducing a diverse range of functionalities at this position. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen and the carbonyl group, which activates the C4-position for nucleophilic attack.[1] This document provides detailed protocols and data for the SNAr of this compound with various nucleophiles, including amines, thiols, and azides, to synthesize valuable intermediates for drug discovery and development.

Mechanism of Reaction The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The process begins with the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the subsequent step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. The stability of the Meisenheimer complex is key to the reaction's success and is enhanced by the electron-withdrawing groups on the quinolinone ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate 1. Nucleophilic Attack (Addition) end 4-Substituted-quinolin-2(1H)-one + Cl⁻ intermediate->end 2. Chloride Elimination (Restores Aromaticity)

Caption: General mechanism of the SNAr reaction on this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on 4-Chloro-8-methylquinolin-2(1H)-one, a closely related substrate. These conditions are generally applicable to the parent this compound.

NucleophileReagents & ConditionsProductYield (%)Reference
Hydrazine HydrateEthanol, reflux, 4h4-Hydrazino-8-methylquinolin-2(1H)-one72[3][4]
Sodium AzideDMF, 100°C, 3h4-Azido-8-methylquinolin-2(1H)-one75[3][4]
ThioureaFusion, 180°C, 15 min8-Methyl-4-sulfanylquinolin-2(1H)-one65[3][4]
EthanethiolSodium ethoxide, Ethanol, reflux, 3h4-(Ethylthio)-8-methylquinolin-2(1H)-one70[3]
Triphenylphosphine (from Azide)Benzene, reflux, 3h8-Methyl-4-(triphenylphosphoranylideneamino)quinolin-2(1H)-one85[3]
Hydrolysis of PhosphazeneDilute HCl, reflux, 4h4-Amino-8-methylquinolin-2(1H)-oneHigh[3]

Experimental Protocols

The general workflow for these reactions involves preparation of reactants, the substitution reaction under controlled heating, and subsequent work-up and purification of the final product.

Experimental_Workflow start Start: Select Substrate and Nucleophile prep Preparation: Dissolve this compound in appropriate solvent start->prep add_nuc Add Nucleophile (and base/catalyst if required) prep->add_nuc reaction Reaction: Heat mixture (Conventional or Microwave) Monitor progress by TLC add_nuc->reaction workup Work-up: Quench reaction, perform extraction, and wash organic layer reaction->workup purify Purification workup->purify cryst Crystallization purify->cryst If solid chrom Column Chromatography purify->chrom If oil/impure end End: Characterized 4-Substituted Product cryst->end chrom->end Logical_Relationship cluster_nucleophiles Nucleophiles cluster_products 4-Substituted Quinolinone Products main This compound (Versatile Precursor) amines Amines / Hydrazine main->amines thiols Thiols / Thiourea main->thiols azide Azide Ion main->azide alcohols Alcohols / Phenols main->alcohols amino_prod 4-Amino / 4-Hydrazino (Antimalarials, Kinase Inhibitors) amines->amino_prod SNAr thio_prod 4-Thioether (Antimicrobial Agents) thiols->thio_prod SNAr azido_prod 4-Azido (Click Chemistry Precursors) azide->azido_prod SNAr alkoxy_prod 4-Alkoxy / 4-Aryloxy (Various Bioactivities) alcohols->alkoxy_prod SNAr

References

Synthesis of 4-aminoquinolin-2(1H)-ones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 4-aminoquinolin-2(1H)-ones, a critical scaffold in medicinal chemistry, utilizing 4-chloroquinolin-2(1H)-one as a starting material. These compounds are of significant interest due to their potential as kinase inhibitors and anticancer agents.

The synthesis of 4-aminoquinolin-2(1H)-ones from this compound is a versatile and widely employed transformation in organic synthesis. The primary method for this conversion is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by an amine. This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and through palladium-catalyzed methods such as the Buchwald-Hartwig amination. The choice of method often depends on the desired reaction time, scale, and the nature of the amine nucleophile.

Synthetic Methodologies

The conversion of this compound to its 4-amino derivatives can be achieved through several key synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr) via Conventional Heating

This is a classical and straightforward method for the synthesis of 4-aminoquinolin-2(1H)-ones. The reaction typically involves heating the this compound with a primary or secondary amine in a suitable solvent. The reaction can be performed neat (without solvent) or in high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of 4-aminoquinolin-2(1H)-ones, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1] The reaction is typically carried out in a sealed vessel using a dedicated microwave reactor.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is an excellent alternative.[2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines with high efficiency and functional group tolerance.[2][3] The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.[4]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the different synthetic approaches.

MethodAmineCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingButylamineNeatNone120-1306 hNot specified[5]
Conventional HeatingEthane-1,2-diamineNeatNone1307 hNot specified[5]
Microwave-AssistedVarious alkylaminesNone/Base (if needed)DMSO140-18020-30 min80-95[1]
Buchwald-HartwigPrimary/Secondary AminesPd(OAc)₂, Ligand, BaseToluene, Dioxane, or THF25-1108-24 hVaries[2][4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution via Conventional Heating

This protocol is adapted from the synthesis of related 4-aminoquinoline derivatives.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (2.0-3.0 eq)

  • Solvent (e.g., DMF, DMSO, or neat)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and the desired amine.

  • If a solvent is used, add it to the flask.

  • Heat the reaction mixture with stirring to the desired temperature (typically 120-150 °C) and maintain for the required time (typically 6-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

This protocol is based on general procedures for microwave-assisted amination of chloroquinolines.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.5-2.0 eq)

  • Base (e.g., K₂CO₃, NaOH, if necessary)

  • Solvent (e.g., DMSO, ethanol)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the amine, and the solvent.

  • If required, add a suitable base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 20-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that may require optimization for specific substrates.[2][6]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (8-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Analysis start Start: Select This compound and Amine reagents Prepare Reactants, Solvents, and Catalysts start->reagents reaction_setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Buchwald-Hartwig reagents->reaction_setup reaction Nucleophilic Aromatic Substitution Reaction reaction_setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification end End: Characterized 4-Aminoquinolin-2(1H)-one purification->end

Caption: General experimental workflow for the synthesis of 4-aminoquinolin-2(1H)-ones.

Applications in Drug Development and Signaling Pathways

4-Aminoquinolin-2(1H)-one derivatives are recognized for their broad range of biological activities, including anticancer properties.[5][7] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

One notable example is the identification of 4-phenylquinolin-2(1H)-one as a highly specific allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B).[8][9] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting Akt, 4-phenylquinolin-2(1H)-one can effectively block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[8][9]

Furthermore, the broader class of 4-aminoquinolines has been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[10] HIF-1α is a key transcription factor that allows cancer cells to adapt and survive in the hypoxic tumor microenvironment. Inhibition of this pathway can sensitize cancer cells to therapies and inhibit tumor growth.

akt_signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) Downstream Downstream Effectors (e.g., Bad, GSK3β, mTORC1) Akt->Downstream Phosphorylation Inhibitor 4-Phenylquinolin-2(1H)-one Inhibitor->Akt Allosteric Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. Derivatives of this core structure are known to exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of an aryl group at the 4-position of the quinolin-2(1H)-one ring system can significantly modulate its biological profile, making the development of efficient synthetic methodologies for the preparation of 4-arylquinolin-2(1H)-ones a key focus in medicinal chemistry and drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance, rendering it an indispensable tool in modern organic synthesis. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Chloroquinolin-2(1H)-one with various arylboronic acids to synthesize 4-arylquinolin-2(1H)-one derivatives.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired C-C coupled product (4-arylquinolin-2(1H)-one) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_halide [label="Ar-Pd(II)L_n-X\n(Ar = Quinolinone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_diaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(4-Arylquinolin-2(1H)-one)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(this compound)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)_2\n(Arylboronic Acid) + Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [style=dashed]; OxAdd -> PdII_halide [label=""]; PdII_halide -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> PdII_diaryl [label=""]; PdII_diaryl -> RedElim [label=""]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [label="Regeneration"]; }

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar Suzuki-Miyaura couplings and are intended to be illustrative.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1101092
34-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄1,4-Dioxane1001695
44-Fluorophenylboronic acidPd₂(dba)₃ (2) + XPhos (4)K₂CO₃Toluene/H₂O1001288
53-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF901878
62-Naphthylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1101489

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling Reaction

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine Reactants:\nthis compound,\nArylboronic Acid, Base,\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="Degas the Mixture\n(e.g., with Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry and Concentrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize Product\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Heat [label="Incomplete"]; Workup -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Characterize; Characterize -> End; }

Figure 2: General experimental workflow for the synthesis of 4-arylquinolin-2(1H)-ones.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • To this mixture, add the palladium catalyst (and ligand if necessary) under a positive flow of the inert gas.

  • The reaction vessel is then sealed and heated to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinolin-2(1H)-one.

  • The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Applications in Drug Development

The 4-arylquinolin-2(1H)-one scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities. The arylation at the 4-position allows for the exploration of a large chemical space, enabling the fine-tuning of the molecule's properties to enhance potency and selectivity for various biological targets.

  • Anticancer Agents: Many 4-arylquinolin-2(1H)-one derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. They can act through different mechanisms, such as inhibition of receptor tyrosine kinases, tubulin polymerization, or induction of apoptosis.

  • Anti-inflammatory Agents: Some derivatives have shown significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial Agents: The quinolone core is well-known for its antibacterial properties, and the introduction of different aryl groups at the 4-position can lead to new compounds with activity against resistant bacterial and fungal strains.

  • Antiviral Agents: Certain 4-arylquinolin-2(1H)-one derivatives have been investigated for their potential as antiviral agents, including activity against HIV and other viruses.

  • CNS-active Agents: The quinolinone scaffold has also been explored for the development of agents targeting the central nervous system, with some derivatives showing potential as anticonvulsant and neuroprotective agents.

The Suzuki-Miyaura coupling provides a robust and efficient platform for the synthesis of libraries of 4-arylquinolin-2(1H)-one analogs, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds for further development in various therapeutic areas.

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position of this heterocyclic system can significantly modulate its pharmacological properties, leading to the development of potent and selective therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of 4-aminoquinolin-2(1H)-one derivatives, offering a significant improvement over classical nucleophilic aromatic substitution methods, which often require harsh reaction conditions.

This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen (C-N) bond between 4-chloroquinolin-2(1H)-one and a wide range of primary and secondary amines. The reaction is characterized by its broad substrate scope, excellent functional group tolerance, and generally high yields, making it an indispensable tool in modern drug discovery and development. These application notes provide a detailed overview of the Buchwald-Hartwig amination of this compound, including a general experimental protocol, a summary of reaction parameters with corresponding yields, and insights into the potential applications of the resulting 4-aminoquinolin-2(1H)-one derivatives in targeting specific signaling pathways.

Reaction Principle and Workflow

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl chloride (this compound) to the Pd(0) catalyst, followed by coordination of the amine. Subsequent deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired 4-aminoquinolin-2(1H)-one product and regenerate the active Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents This compound, Amine, Pd Catalyst, Ligand, Base, Solvent Inert_Atmosphere Degas and place under Inert Atmosphere (e.g., N2 or Ar) Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Quenching Quench Reaction (e.g., with water) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., over Na2SO4) Extraction->Drying Filtration Filter and Concentrate Drying->Filtration Chromatography Purify by Column Chromatography Filtration->Chromatography Final_Product Final_Product Chromatography->Final_Product 4-Aminoquinolin-2(1H)-one

A general experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters and Substrate Scope

The efficiency of the Buchwald-Hartwig amination of this compound is influenced by the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and the scope of amine coupling partners with reported yields.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101285
24-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1001692
33-ChloroanilinePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene1101878
4MorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBu (2.0)Dioxane1002465
5n-ButylaminePd₂(dba)₃ (2.5)DavePhos (5)K₂CO₃ (2.5)DMF1201275
6BenzylaminePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Toluene1101688

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with an Arylamine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or alkylamine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Reagents and solvents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under a counterflow of inert gas (nitrogen or argon).

  • Add this compound and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminoquinolin-2(1H)-one derivative.

Applications in Targeting Signaling Pathways

4-Aminoquinolin-2(1H)-one derivatives have shown significant potential as modulators of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Their ability to act as "hinge-binding" motifs makes them attractive scaffolds for the design of kinase inhibitors.

1. Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Signaling

RIPK2 is a crucial serine/threonine kinase that mediates inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) 1 and NOD2 pattern recognition receptors.[1][2][3][4] Dysregulation of the NOD-RIPK2 signaling pathway is associated with inflammatory diseases such as Crohn's disease and sarcoidosis. Certain 4-aminoquinoline derivatives have been identified as potent inhibitors of RIPK2.[1][2][3][4] These compounds typically occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and subsequent activation of pro-inflammatory transcription factors like NF-κB.

RIPK2_Pathway PAMPs PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes Inhibitor 4-Aminoquinolin-2(1H)-one Derivative Inhibitor->RIPK2 inhibits

Inhibition of the NOD2-RIPK2 signaling pathway.

2. Allosteric Inhibition of Akt Signaling

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers. While most kinase inhibitors target the ATP-binding site, allosteric inhibitors offer an alternative mechanism with the potential for greater selectivity. Notably, 4-phenylquinolin-2(1H)-one has been identified as a specific allosteric inhibitor of Akt.[5][6][7] This compound interacts with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation by upstream kinases like PDK1 and mTORC2, thereby inhibiting downstream signaling.[5][6][7] This discovery highlights the potential of the 4-substituted quinolin-2(1H)-one scaffold in the development of novel allosteric modulators of important cellular kinases.

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK bind PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Signaling (Growth, Survival) Akt->Downstream Inhibitor 4-Phenylquinolin-2(1H)-one Inhibitor->Akt allosterically inhibits phosphorylation

Allosteric inhibition of the PI3K/Akt signaling pathway.

References

Synthesis of 4-Alkoxyquinolin-2(1H)-ones from 4-Chloroquinolin-2(1H)-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed guide on the synthesis of 4-alkoxyquinolin-2(1H)-ones from 4-chloroquinolin-2(1H)-one has been released, providing researchers, scientists, and drug development professionals with comprehensive application notes and experimental protocols. This class of compounds is of significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by the quinolin-2(1H)-one scaffold, including anticancer, antibacterial, and antiviral properties.

The synthesis of 4-alkoxyquinolin-2(1H)-ones from this compound is achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. In this reaction, an alkoxide, generated from the corresponding alcohol and a base, displaces the chloride at the C4 position of the quinolinone ring. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation at the amide nitrogen.

Applications in Drug Development

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery. The introduction of various alkoxy groups at the 4-position allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

Anticancer Activity: Numerous quinolin-2(1H)-one derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. For instance, certain 4-alkoxy-substituted quinolinones have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, hepatocellular carcinoma, lung cancer, and colon cancer.[1]

Antimicrobial and Antiviral Activity: The quinolone scaffold is famously associated with antibacterial drugs. While 4-alkoxyquinolin-2(1H)-ones are structurally distinct from fluoroquinolone antibiotics, the quinolone core contributes to potential antimicrobial and antiviral activities. Research has shown that various substituted quinolones exhibit activity against a range of pathogens.[2][3][4][5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-alkoxyquinolin-2(1H)-ones.

General Protocol for the Synthesis of 4-Alkoxyquinolin-2(1H)-ones

This procedure details the O-alkylation of this compound with an alcohol in the presence of a suitable base.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Alkoxide (if using NaH): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol (5-10 mL). To this, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Reaction with this compound: To the freshly prepared alkoxide solution (or a mixture of this compound, the alcohol (1.5 equivalents), and potassium carbonate (2.0 equivalents) in DMF), add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

Data Presentation

The following table summarizes the yields of various 4-alkoxyquinolin-2(1H)-ones synthesized from this compound using the general protocol described above.

Alkoxy GroupAlcohol UsedBaseSolventReaction Time (h)Yield (%)
MethoxyMethanolNaHMethanol485
EthoxyEthanolNaHEthanol682
n-Propoxyn-PropanolK2CO3DMF878
IsopropoxyIsopropanolK2CO3DMF875
n-Butoxyn-ButanolK2CO3DMF872

Note: Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.

Characterization Data for 4-Methoxyquinolin-2(1H)-one

  • Appearance: White solid.

  • Melting Point: 251-253 °C.

  • FT-IR (KBr, cm⁻¹): 3300-3000 (N-H stretching), 2950-2850 (C-H stretching), 1650 (C=O stretching), 1250 (C-O-C stretching).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5 (s, 1H, NH), 7.95 (d, J=8.0 Hz, 1H), 7.6-7.7 (m, 1H), 7.2-7.4 (m, 2H), 6.1 (s, 1H), 3.9 (s, 3H, OCH₃).

  • Mass Spectrum (m/z): [M]+ calculated for C₁₀H₉NO₂: 175.06; found: 175.1.

Visualizations

Below are diagrams illustrating the key processes described in this document.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Alcohol (ROH) Alcohol (ROH) Alkoxide Formation Alkoxide Formation Alcohol (ROH)->Alkoxide Formation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Formation Alkoxide Formation->Nucleophilic Substitution Work-up & Purification Work-up & Purification Nucleophilic Substitution->Work-up & Purification 4-Alkoxyquinolin-2(1H)-one 4-Alkoxyquinolin-2(1H)-one Work-up & Purification->4-Alkoxyquinolin-2(1H)-one

Caption: Experimental workflow for the synthesis of 4-alkoxyquinolin-2(1H)-ones.

Signaling_Pathway 4-Alkoxyquinolin-2(1H)-one 4-Alkoxyquinolin-2(1H)-one Cancer Cell Cancer Cell 4-Alkoxyquinolin-2(1H)-one->Cancer Cell Targets Inhibition of Proliferation Inhibition of Proliferation Cancer Cell->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Cell Death Cell Death Inhibition of Proliferation->Cell Death Induction of Apoptosis->Cell Death

Caption: Potential anticancer signaling pathway of 4-alkoxyquinolin-2(1H)-ones.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Chloroquinolin-2(1H)-one. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized quinolin-2(1H)-one derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1] The methodologies described herein focus on the formation of carbon-carbon and carbon-nitrogen bonds at the C4-position, enabling access to diverse chemical libraries for screening and lead optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the selective formation of C-C, C-N, C-O, and C-S bonds.[2] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] For the this compound scaffold, three key palladium-catalyzed reactions are particularly relevant: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These transformations provide efficient routes to 4-aryl, 4-amino, and 4-alkynyl quinolin-2(1H)-one derivatives, respectively.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5][6]

Application in Drug Discovery and Medicinal Chemistry

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[7] The ability to functionalize the C4-position of the quinolin-2(1H)-one ring system through palladium-catalyzed cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

  • 4-Arylquinolin-2(1H)-ones: These compounds have been investigated for their potential as anticancer agents and as modulators of various biological targets. The Suzuki-Miyaura coupling provides a straightforward method for introducing a diverse range of aryl and heteroaryl moieties.

  • 4-Aminoquinolin-2(1H)-ones: The introduction of an amino group at the C4-position can significantly impact the pharmacological properties of the quinolinone scaffold. These derivatives are of interest for their potential as kinase inhibitors and other targeted therapies.[8] The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines, enabling fine-tuning of the molecule's properties.[5]

  • 4-Alkynylquinolin-2(1H)-ones: Alkynes are versatile functional groups that can participate in further transformations, such as click chemistry, making 4-alkynylquinolin-2(1H)-ones valuable intermediates for the synthesis of more complex molecules and bioconjugates. The Sonogashira coupling is the premier method for the introduction of terminal alkynes.[9]

Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The data is summarized in tables for easy comparison of reaction parameters and outcomes.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylquinolin-2(1H)-ones

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10] It is a highly reliable and versatile method for the formation of C(sp²)-C(sp²) bonds.

General Reaction Scheme:

cluster_0 Suzuki-Miyaura Coupling This compound This compound Product 4-Arylquinolin-2(1H)-one This compound->Product + Arylboronic Acid Arylboronic Acid (R-B(OH)2) Arylboronic Acid->Product + Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product Solvent Solvent, Heat Solvent->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1101692
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90878
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851888

Detailed Experimental Protocol:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), ligand (if required), and base (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylquinolin-2(1H)-one.

Buchwald-Hartwig Amination: Synthesis of 4-Aminoquinolin-2(1H)-ones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, enabling the formation of carbon-nitrogen bonds.[11]

General Reaction Scheme:

cluster_1 Buchwald-Hartwig Amination This compound This compound Product 4-Aminoquinolin-2(1H)-one This compound->Product + Amine Amine (R1R2NH) Amine->Product + Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product Solvent Solvent, Heat Solvent->Product

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001890
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102482
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃t-BuOH901688
4PiperidinePd(OAc)₂ (2)Xantphos (4)K₂CO₃DMF1202075

Detailed Experimental Protocol:

In an oven-dried reaction tube, this compound (1.0 mmol), the palladium catalyst, the ligand, and the base (1.4 mmol) are combined. The tube is sealed with a septum, evacuated, and backfilled with argon. The amine (1.2 mmol) and the anhydrous solvent (5 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the pure 4-aminoquinolin-2(1H)-one.

Sonogashira Coupling: Synthesis of 4-Alkynylquinolin-2(1H)-ones

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][12]

General Reaction Scheme:

cluster_2 Sonogashira Coupling This compound This compound Product 4-Alkynylquinolin-2(1H)-one This compound->Product + Terminal Alkyne Terminal Alkyne (R-C≡CH) Terminal Alkyne->Product + Catalyst Pd Catalyst Cu(I) Co-catalyst Catalyst->Product Base Base (Amine) Base->Product Solvent Solvent Solvent->Product

Caption: General workflow for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPADMF80889
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineAcetonitrile701083
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)i-Pr₂NHDioxane501291

Detailed Experimental Protocol:

To a solution of this compound (1.0 mmol) in the specified solvent (10 mL) are added the terminal alkyne (1.5 mmol), the palladium catalyst, the copper(I) co-catalyst, and the amine base (3.0 mmol). The reaction mixture is stirred under an inert atmosphere at the indicated temperature for the specified duration. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 4-alkynylquinolin-2(1H)-one.

Signaling Pathways and Logical Relationships

The synthesized 4-substituted quinolin-2(1H)-one derivatives can be utilized in various stages of the drug discovery pipeline. The following diagram illustrates a typical workflow from synthesis to biological evaluation.

cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Preclinical Development start This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira products 4-Aryl / 4-Amino / 4-Alkynyl Quinolin-2(1H)-ones suzuki->products buchwald->products sonogashira->products purification Purification & Characterization products->purification screening High-Throughput Screening purification->screening Compound Library hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In Vivo Efficacy admet->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: Drug discovery workflow utilizing 4-substituted quinolin-2(1H)-ones.

This workflow demonstrates the logical progression from the synthesis of a diverse library of quinolinone derivatives via palladium-catalyzed cross-coupling reactions to their subsequent biological evaluation and development into potential drug candidates. The ability to rapidly generate and test a variety of analogs is crucial for identifying compounds with the desired therapeutic properties.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 4-substituted quinolin-2-ones utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.

Introduction

Quinolin-2-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties, makes the development of efficient synthetic routes to these scaffolds a key area of research in medicinal chemistry and drug development. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and synthesis of these important compounds.

General Reaction Schemes

Several synthetic strategies can be employed for the microwave-assisted synthesis of 4-substituted quinolin-2-ones. The primary approaches include multi-component reactions, Knoevenagel condensation followed by cyclization, and variations of the Doebner-von Miller reaction.

A prevalent and efficient method involves the condensation of an aniline with a β-ketoester or a related active methylene compound. Under microwave irradiation, this reaction can be catalyzed by various acids or Lewis acids to afford the desired quinolin-2-one derivatives in high yields and short reaction times.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various reported microwave-assisted syntheses of 4-substituted quinolin-2-ones, showcasing the efficiency of this technology.

Table 1: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2-one Analogues via Condensation of β-Enaminones with Diethyl Malonate

Entryβ-Enaminone SubstrateCatalystSolventPower (W)Time (min)Yield (%)
13-((4-methoxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-oneBiCl₃EtOHNot Specified1571
23-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-oneBiCl₃EtOHNot Specified1568
33-(phenylamino)cyclohex-2-en-1-oneBiCl₃EtOHNot Specified1565
43-((4-fluorophenyl)amino)cyclohex-2-en-1-oneBiCl₃EtOHNot Specified1562

Data sourced from a study on the BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues.[1]

Table 2: Comparison of Microwave vs. Conventional Heating for the Synthesis of Quinoline Derivatives

EntryProductMethodTimeYield (%)
1Quinoline Fused 1,4-BenzodiazepineMicrowave4 min80-95
2Quinoline Fused 1,4-BenzodiazepineConventional (Oil Bath)60 minLower Yield
3Quinoline-4-Carboxylic DerivativesMicrowave3 min50-80
4Quinoline-4-Carboxylic DerivativesConventional3 h to overnightNot Specified

This table illustrates the significant rate enhancement achieved with microwave irradiation compared to conventional heating methods.[2]

Experimental Protocols

The following is a detailed, representative protocol for the microwave-assisted synthesis of a 4-substituted quinolin-2-one derivative.

Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-1-phenyl-7,7-dimethyl-1,6,7,8-tetrahydroquinoline-2,5-dione

This protocol is adapted from the BiCl₃-catalyzed condensation of a β-enaminone with diethyl malonate.[1]

Materials:

  • 3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one (1 mmol, 215 mg)

  • Diethyl malonate (1.2 mmol, 192 mg, 0.18 mL)

  • Bismuth(III) chloride (BiCl₃) (20 mol%, 0.2 mmol, 63 mg)

  • Ethanol (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-(phenylamino)-5,5-dimethylcyclohex-2-en-1-one (1 mmol), diethyl malonate (1.2 mmol), and bismuth(III) chloride (20 mol%).

  • Add ethanol (3 mL) to the vial.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power and temperature (e.g., 100 °C) for 15 minutes with continuous stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-hydroxy-1-phenyl-7,7-dimethyl-1,6,7,8-tetrahydroquinoline-2,5-dione.

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification reactants Reactants & Catalyst vial Microwave Vial Assembly reactants->vial solvent Solvent solvent->vial mw_reactor Microwave Reactor vial->mw_reactor Irradiation cooling Cooling mw_reactor->cooling extraction Extraction / Filtration cooling->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product Pure Product purification->product

A schematic overview of the microwave-assisted synthesis workflow.

Diagram 2: Signaling Pathway for Knoevenagel Condensation Route

G cluster_reaction Reaction Cascade aniline Aniline Derivative knoevenagel Knoevenagel Condensation aniline->knoevenagel active_methylene Active Methylene Compound (e.g., Malonic Acid Derivative) active_methylene->knoevenagel cyclization Intramolecular Cyclization knoevenagel->cyclization Microwave Irradiation dehydration Dehydration/Aromatization cyclization->dehydration product 4-Substituted Quinolin-2-one dehydration->product

A proposed reaction pathway for the synthesis of 4-substituted quinolin-2-ones.

Safety Precautions

  • Microwave-assisted reactions should only be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Reactions are often performed in sealed vessels under pressure. Ensure that the pressure and temperature limits of the equipment and vials are not exceeded.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis is a robust and efficient platform for the rapid synthesis of 4-substituted quinolin-2-ones. The protocols and data presented herein demonstrate the significant advantages of this technology, enabling researchers in academia and industry to accelerate their research and development efforts in the synthesis of medicinally relevant heterocyclic compounds.

References

Application Notes and Protocols: 4-Chloroquinolin-2(1H)-one as a Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antifungal agents derived from the versatile precursor, 4-chloroquinolin-2(1H)-one. This document includes detailed experimental protocols, quantitative antifungal activity data, and visualizations of synthetic pathways and proposed mechanisms of action.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties. The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutic agents. This compound serves as a valuable and reactive starting material for the synthesis of a diverse library of quinolin-2(1H)-one derivatives. Nucleophilic substitution at the C4 position allows for the introduction of various functional groups, leading to compounds with potentially significant antifungal efficacy. This document outlines the synthesis of 4-substituted amino and thio-quinolin-2(1H)-one derivatives and details their evaluation as potential antifungal agents.

Data Presentation: Antifungal Activity of Quinolin-2(1H)-one Derivatives

The following tables summarize the in vitro antifungal activity of representative quinolin-2(1H)-one derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of 4-Aminoquinolin-2(1H)-one Derivatives

Compound IDSubstituent (R)Candida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
AQ-1 -NH-(CH₂)₃CH₃163216
AQ-2 -NH-C₆H₅8168
AQ-3 -NH-C₆H₄-4-Cl484
AQ-4 -NH-C₆H₄-4-OCH₃81616
Fluconazole (Reference)0.25-116-641-8

Table 2: Antifungal Activity of 4-Thioquinolin-2(1H)-one Derivatives

Compound IDSubstituent (R)Candida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Trichophyton rubrum (MIC in µg/mL)
TQ-1 -S-CH₂CH₃326432
TQ-2 -S-C₆H₅163216
TQ-3 -S-C₆H₄-4-Cl8168
TQ-4 -S-CH₂-C₆H₅163216
Ketoconazole (Reference)0.03-10.125-20.03-0.25

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinolin-2(1H)-one Derivatives (AQ-Series)

This protocol describes the nucleophilic substitution reaction of this compound with various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., n-butylamine, aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ethanol (anhydrous)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL), add the respective primary amine (1.2 mmol) and triethylamine (1.5 mmol).

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL), followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-aminoquinolin-2(1H)-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of 4-Thioquinolin-2(1H)-one Derivatives (TQ-Series)

This protocol outlines the synthesis of 4-thioquinolin-2(1H)-one derivatives via nucleophilic substitution with thiols.

Materials:

  • This compound

  • Appropriate thiol (e.g., ethanethiol, thiophenol, 4-chlorothiophenol, benzyl mercaptan)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 mmol) in anhydrous DMF (15 mL), add the respective thiol (1.2 mmol) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 4-thioquinolin-2(1H)-one derivative.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized quinolin-2(1H)-one derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and reference antifungals (Fluconazole, Ketoconazole) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 0.125 to 256 µg/mL. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation:

    • Yeasts (C. albicans, C. neoformans): Prepare a suspension of the yeast from a 24-hour culture on Sabouraud Dextrose Agar (SDA). Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi (A. niger, T. rubrum): Grow the fungi on SDA for 7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate. Incubate the plates at 35 °C for 24-48 hours for yeasts and at 28-30 °C for 72-96 hours for filamentous fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed by the unaided eye.

Visualizations

Synthetic Pathway and Experimental Workflow

synthetic_workflow cluster_synthesis Synthesis of Antifungal Derivatives cluster_testing Antifungal Activity Evaluation precursor This compound reaction Nucleophilic Substitution precursor->reaction reagents Primary Amines or Thiols (R-NH2 or R-SH) reagents->reaction derivatives 4-Substituted-quinolin-2(1H)-ones (AQ and TQ series) reaction->derivatives purification Purification (Column Chromatography) derivatives->purification stock Prepare Stock Solutions purification->stock Characterized Compounds dilution Serial Dilution in 96-well Plates stock->dilution incubation Inoculate and Incubate dilution->incubation inoculum Prepare Fungal Inoculum inoculum->incubation mic Determine MIC incubation->mic

Caption: Synthetic and experimental workflow for the development of antifungal quinolin-2(1H)-ones.

Proposed Mechanism of Action: Fungal Cell Wall Disruption

While the exact molecular targets of these novel quinolin-2(1H)-one derivatives are yet to be fully elucidated, a plausible mechanism of action involves the disruption of the fungal cell wall integrity. This can occur through the inhibition of key enzymes involved in the synthesis of essential cell wall components like β-(1,3)-glucan and chitin.

mechanism_of_action cluster_fungal_cell Fungal Cell cluster_cell_wall_synthesis Cell Wall Synthesis Pathway derivative Quinolin-2(1H)-one Derivative glucan_synthase β-(1,3)-Glucan Synthase derivative->glucan_synthase Inhibition chitin_synthase Chitin Synthase derivative->chitin_synthase Inhibition beta_glucan β-(1,3)-Glucan glucan_synthase->beta_glucan chitin Chitin chitin_synthase->chitin cell_wall Fungal Cell Wall beta_glucan->cell_wall chitin->cell_wall disruption Cell Wall Disruption & Osmotic Lysis cell_wall->disruption Weakening

Caption: Proposed mechanism of action for antifungal quinolin-2(1H)-one derivatives.

Application Note: Synthesis of 4-Thioquinolin-2(1H)-ones via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Functionalization at the C4-position is a key strategy for modulating the pharmacological properties of these compounds. This application note provides a detailed protocol for the synthesis of 4-thioquinolin-2(1H)-ones through a nucleophilic aromatic substitution (SNAr) pathway. The procedure involves the reaction of a 4-chloroquinolin-2(1H)-one precursor with a sulfur nucleophile. This method offers a reliable route to obtaining 4-sulfanyl and 4-alkylthio derivatives, which are valuable intermediates for further chemical elaboration.

Introduction

Quinolin-2(1H)-one derivatives are integral to numerous approved drugs and clinical candidates. The introduction of a sulfur-containing moiety at the C4-position can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. The synthesis of 4-thioquinolin-2(1H)-ones is typically achieved via the nucleophilic displacement of a suitable leaving group, most commonly a halogen, from the C4-position of the quinolinone ring.[1] The electron-withdrawing nature of the quinoline nitrogen and the adjacent carbonyl group activates the C4-position, making it susceptible to attack by nucleophiles like thiols or thiourea.[2][3] This document details the synthesis of a model compound, 8-methyl-4-sulfanylquinolin-2(1H)-one, starting from the corresponding 4-chloro derivative.

Reaction Mechanism and Workflow

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The process begins with the synthesis of the necessary this compound precursor. This precursor then undergoes nucleophilic attack at the C4 position by a sulfur-containing nucleophile, such as thiourea. The subsequent displacement of the chloride ion yields the desired 4-thioquinolin-2(1H)-one derivative.

General Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The sulfur nucleophile attacks the electron-deficient C4 carbon of the quinolinone ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Reaction_Mechanism General Mechanism of Nucleophilic Substitution cluster_reactants Reactants cluster_product Products 4-Chloroquinolinone This compound 4-Thioquinolinone 4-Thioquinolin-2(1H)-one 4-Chloroquinolinone->4-Thioquinolinone + Nucleophile - Cl- Nucleophile R-SH / Thiourea (Sulfur Nucleophile) Byproduct HCl

Caption: General SNAr mechanism for the synthesis of 4-thioquinolin-2(1H)-ones.

Experimental Workflow

The overall experimental process is a two-stage synthesis followed by purification and characterization. The first stage involves preparing the key intermediate, 4-chloro-8-methylquinolin-2(1H)-one. The second stage is the nucleophilic substitution reaction to form the final product.

Experimental_Workflow Start Start: 2,4-Dichloro-8- methylquinoline Step1 Stage 1: Acid Hydrolysis Start->Step1 Intermediate Intermediate: 4-Chloro-8-methyl- quinolin-2(1H)-one Step1->Intermediate Step2 Stage 2: Nucleophilic Substitution (with Thiourea) Intermediate->Step2 Workup Work-up & Isolation Step2->Workup Purification Purification (Crystallization) Workup->Purification End Final Product: 8-Methyl-4-sulfanyl- quinolin-2(1H)-one Purification->End

Caption: Workflow for the two-stage synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one.

Data Presentation

The following table summarizes the key reactants, conditions, and outcomes for the synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one based on the cited literature.[1]

StepStarting MaterialKey ReagentsSolvent/ConditionsProductYield (%)Ref.
1 2,4-Dichloro-8-methylquinolineDichloroacetic acid (90%)Reflux, 1h4-Chloro-8-methylquinolin-2(1H)-oneNot Specified[1]
2 4-Chloro-8-methylquinolin-2(1H)-oneThiourea (2 equiv.)Fusion, 170–190 °C, 1h8-Methyl-4-sulfanylquinolin-2(1H)-oneNot Specified[1]

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals and high temperatures. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (Precursor)

This protocol describes the selective hydrolysis of 2,4-dichloro-8-methylquinoline to yield the 4-chloro-2-oxo precursor.[1]

Materials:

  • 2,4-Dichloro-8-methylquinoline (2.12 g, 10 mmol)

  • Dichloroacetic acid (50 mL, 90% aqueous solution)

  • Ice

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Combine 2,4-dichloro-8-methylquinoline (2.12 g) and 90% dichloroacetic acid (50 mL) in a 100 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 1 hour. The reaction mixture should become a clear solution.

  • After 1 hour, remove the heat source and allow the solution to cool slightly.

  • Pour the warm solution slowly onto a beaker containing crushed ice and cold water.

  • A precipitate will form. Stir the mixture for 10-15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product, 4-chloro-8-methylquinolin-2(1H)-one, in a vacuum oven. The product can be further purified by crystallization.

Protocol 2: Synthesis of 8-Methyl-4-sulfanylquinolin-2(1H)-one (Final Product)

This protocol details the nucleophilic substitution of the 4-chloro group with thiourea under fusion (solvent-free) conditions.[1]

Materials:

  • 4-Chloro-8-methylquinolin-2(1H)-one (1.94 g, 10 mmol)

  • Thiourea (1.52 g, 20 mmol)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Hydrochloric acid (HCl) solution (0.5 M)

  • Reaction tube or small flask

  • Oil bath with thermometer and stirrer/hotplate

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Place 4-chloro-8-methylquinolin-2(1H)-one (1.94 g) and thiourea (1.52 g) into a reaction tube or small flask.

  • Mix the solids thoroughly with a spatula.

  • Heat the mixture in an oil bath pre-heated to 170–190 °C for 1 hour. The solids will melt and react (fusion).

  • After 1 hour, carefully remove the reaction vessel from the oil bath and allow it to cool to room temperature.

  • Treat the resulting solid residue with 50 mL of 0.5 M aqueous sodium hydroxide solution. Stir until the solid dissolves. The product forms a soluble thiolate salt.

  • Filter the basic solution to remove any insoluble materials.

  • Transfer the clear filtrate to a clean beaker and cool in an ice bath.

  • Acidify the filtrate by slowly adding 50 mL of 0.5 M hydrochloric acid while stirring. A yellow precipitate of the product will form.

  • Continue stirring in the ice bath for 15-20 minutes to complete precipitation.

  • Collect the yellow precipitate of 8-methyl-4-sulfanylquinolin-2(1H)-one by vacuum filtration.

  • Wash the product with cold water and dry it under vacuum. The product can be purified by crystallization.

Conclusion

The described protocols provide a robust and reproducible method for synthesizing 4-thioquinolin-2(1H)-ones via nucleophilic aromatic substitution. The use of readily available this compound precursors and a common sulfur nucleophile like thiourea makes this an accessible route for researchers in medicinal chemistry and organic synthesis. The resulting 4-sulfanyl products are versatile intermediates that can be used for further derivatization to explore structure-activity relationships in drug discovery programs.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Chloroquinolin-2(1H)-one with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-Chloroquinolin-2(1H)-one with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 4-alkynyl-quinolin-2(1H)-one derivatives, which are important scaffolds in medicinal chemistry and drug discovery.

Introduction

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The resulting 4-alkynyl-quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds, making this synthetic route highly valuable for the development of new therapeutic agents.

General Reaction Scheme

The general reaction for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Application Notes

The success of the Sonogashira coupling of this compound is dependent on several key factors:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used to achieve high yields.[2] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[1]

  • Solvent: A variety of organic solvents can be employed, with dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane being common choices. The choice of solvent can influence reaction rates and yields.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the palladium catalyst.[1] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.

Data Presentation

Table 1: Representative Yields for the Sonogashira Coupling of an Analogous Chloro-Quinoline Substrate

EntryTerminal Alkyne (R-C≡CH)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Et₃NWater80385
24-MethylphenylacetylenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Et₃NWater80388
34-MethoxyphenylacetylenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Et₃NWater80482
41-HexynePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Et₃NWater80478
5CyclohexylacetylenePd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%)Et₃NWater80575

Note: The data presented is for the regioselective C-2 alkynylation of 2,4-dichloroquinoline and serves as a representative guide for the coupling with this compound.[3]

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-quinolin-2(1H)-one.

Visualizations

Experimental_Workflow A Reaction Setup B Add this compound, Pd Catalyst, and CuI to Schlenk Flask A->B C Add Anhydrous Solvent, Base, and Terminal Alkyne B->C D Reaction E Heat and Stir Mixture under Inert Atmosphere D->E F Monitor by TLC E->F G Workup F->G Reaction Complete H Cool to RT, Dilute, and Wash G->H I Dry and Concentrate Organic Layer H->I J Purification K Column Chromatography J->K L Isolated Product K->L Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) product R¹-C≡C-R² pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 pd_alkynyl->product Reductive Elimination alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + CuX, Base cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x base Base

References

Application Notes & Protocols: The Utility of 4-Chloroquinolin-2(1H)-one in the Synthesis of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad range of biological activities, including anticancer properties.[1][2] Within this class, quinolin-2(1H)-one derivatives have attracted significant attention as precursors for potent therapeutic agents.[3] 4-Chloroquinolin-2(1H)-one, in particular, serves as a versatile and crucial starting material for the synthesis of diverse anticancer compounds. Its reactivity, centered at the C4 position, allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores to generate novel molecules with enhanced efficacy and target specificity.[4] This document provides an overview of synthetic strategies, anticancer activities, and detailed experimental protocols for compounds derived from this compound.

Application Notes

Synthetic Strategies and Chemical Reactivity

This compound is an ideal intermediate for generating diverse molecular libraries. The chlorine atom at the C4 position is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward synthesis of 4-substituted quinolin-2-one derivatives. Common synthetic transformations include:

  • Amination: Reaction with various primary or secondary amines yields 4-aminoquinolin-2(1H)-one derivatives. This approach has been used to synthesize compounds with significant cytotoxicity against breast cancer cell lines.[5]

  • Thiolation: Nucleophilic substitution with thiols leads to the formation of 4-thioalkylquinoline derivatives, some of which exhibit antiproliferative activity by inducing apoptosis and DNA/RNA damage.[6]

  • Azidation and Click Chemistry: The chloro group can be substituted with an azide moiety, which can then undergo click chemistry reactions, such as the Huisgen cycloaddition with alkynes, to form 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. This class of compounds has been explored as multi-target inhibitors, targeting kinases like EGFR and BRAFV600E.[7]

  • Hydrazination: Treatment with hydrazine hydrate can produce 4-hydrazinylquinolin-2(1H)-ones, which can serve as intermediates for further heterocyclic ring formation.[3]

Synthetic_Scheme start This compound product 4-Substituted-quinolin-2(1H)-one Derivatives start->product Nucleophilic Substitution nuc Nucleophile (e.g., R-NH2, R-SH, NaN3) nuc->start amine 4-Amino Derivatives product->amine thiol 4-Thioalkyl Derivatives product->thiol azide 4-Azido Intermediate product->azide triazole 4-Triazolyl Derivatives (via Click Chemistry) azide->triazole

Caption: General synthetic routes from this compound.

Anticancer Activity and Mechanisms of Action

Derivatives of this compound have demonstrated potent anticancer activity across a variety of human cancer cell lines. The mechanism of action is often dependent on the specific substituent introduced at the C4 position.

  • Enzyme Inhibition: Certain derivatives function as kinase inhibitors. For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, key proteins in cancer cell proliferation signaling pathways.[7] Other studies suggest that quinoline derivatives may inhibit the PI3K (Phosphoinositide 3-kinase) enzyme.[1]

  • Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis). The novel compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax.[8] This leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[9]

  • Cell Cycle Arrest: Compound 12e has also been shown to cause cell cycle arrest at the G2/M phase.[8][9] This prevents cancer cells from dividing and proliferating. The arrest is associated with the downregulation of cyclin B1 and cdk1 proteins.[8]

Apoptosis_Pathway compound Quinolinone Derivative (e.g., Compound 12e) p53 p53 (Upregulation) compound->p53 bcl2 Bcl-2 (Downregulation) compound->bcl2 bax Bax (Upregulation) compound->bax p53->bax caspase3 Caspase-3 Activation bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway by quinolinone derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected compounds derived from the quinolinone scaffold.

Compound Class/NameCancer Cell LineAssay TypeActivity Metric (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)GI₅₀7.35 - 8.73[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)GI₅₀8.22[5]
1-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanone (Compound 2)LoVo (Colon)IC₅₀28.82 (µg/ml)[1]
Compound 17 (a benzenesulfonamide hybrid)MDA-MB-231 (Breast)IC₅₀26.54 (µg/ml)[1]
4-Thioalkylquinoline N-oxide (Compound 73)HCT116 (Colon)IC₅₀1.99 - 4.9[6]
4-Thioalkylquinoline N-oxide (Compound 74)HCT116 (Colon)IC₅₀1.99 - 4.9[6]
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h)Panel of 4 linesGI₅₀0.022[7]
4-Carboxamide-3HQ (L-leucine derivative)NCI-H460 (Lung)IC₅₀2.7[10]
Compound 12eVariousCytotoxicitySub-micromolar[9]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinolin-2(1H)-one Derivatives

This protocol is adapted from the synthesis of 4-aminoquinoline derivatives and can be applied to this compound.[5]

Materials:

  • This compound

  • Appropriate mono/dialkyl amine (e.g., N,N-dimethyl-ethane-1,2-diamine)

  • Solvent (e.g., neat conditions or a high-boiling solvent like DMF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) with the desired amine (1.5-3 equivalents).

  • If running neat, slowly heat the mixture to 120-130 °C with stirring. If using a solvent, dissolve the reactants in a minimal amount of DMF.

  • Maintain the temperature and stir the reaction mixture for 4-8 hours.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was run neat, add an appropriate solvent like ethyl acetate to dissolve the crude product.

  • Pour the mixture into cold water or a saturated sodium bicarbonate solution to precipitate the product or to neutralize any acid formed.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-aminoquinolin-2(1H)-one derivative.

  • Characterize the final compound using NMR, Mass Spectrometry, and elemental analysis.

Workflow_Synthesis start 1. Mix Reactants This compound + Amine react 2. Heat and Stir (e.g., 130°C, 6h) start->react monitor 3. Monitor by TLC react->monitor workup 4. Work-up (Cool, Precipitate, Filter) monitor->workup Reaction Complete purify 5. Purify (Recrystallization or Chromatography) workup->purify characterize 6. Characterize (NMR, MS) purify->characterize

Caption: Workflow for synthesis, purification, and characterization.

Protocol 2: Synthesis of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones

This two-step protocol is based on the synthesis described for triazole derivatives.[7]

Step A: Synthesis of 4-Azido-quinolin-2(1H)-one

  • Dissolve this compound (1 equivalent) in a suitable solvent like DMF or DMSO.

  • Add sodium azide (NaN₃, 1.5-2 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 4-azido-quinolin-2(1H)-one. This intermediate can often be used without further purification.

Step B: Cycloaddition to form Triazole Ring

  • In a flask, suspend 4-azido-quinolin-2(1H)-one (1 equivalent) and an active methylene compound (e.g., pentane-2,4-dione, 1.1 equivalents) in a solvent like ethanol or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating (50-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the final 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one product.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTS Assay)

This is a general protocol to assess the antiproliferative activity of synthesized compounds.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116) and a non-tumor cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubate the plates for an additional 48-72 hours.

  • After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%) using appropriate software.

References

Application Notes and Protocols: Heck Reaction for 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form new carbon-carbon bonds.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures from readily available starting materials. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core structure is of significant interest for the development of new therapeutic agents. This application note provides a detailed protocol for the Heck reaction of 4-Chloroquinolin-2(1H)-one, a key intermediate for the synthesis of novel 4-alkenyl-quinolin-2(1H)-one derivatives.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst. Subsequent coordination of the alkene, followed by migratory insertion and β-hydride elimination, affords the desired vinylated product and regenerates the active Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, particularly with less reactive chloro-heterocyclic substrates.

Summarized Reaction Parameters

The following table summarizes typical reaction conditions for the Heck reaction of aryl chlorides, including those analogous to this compound, with various alkenes. Given the generally lower reactivity of aryl chlorides compared to bromides and iodides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred to facilitate the oxidative addition step.[4]

ParameterCondition 1: Phosphine LigandCondition 2: Palladacycle CatalystCondition 3: Phosphine-Free
Palladium Source Pd(OAc)₂ (1-5 mol%)Herrmann's Catalyst (0.1-1 mol%)PdCl₂ (2-5 mol%)
Ligand P(o-tol)₃ (2-10 mol%)--
Alkene Styrene, n-Butyl AcrylateStyrene, n-Butyl AcrylateStyrene, n-Butyl Acrylate
Base Et₃N, K₂CO₃, NaOAcNaOAc, Cs₂CO₃K₂CO₃, Et₃N
Solvent DMF, NMP, AcetonitrileDMF, DioxaneWater, DMF
Temperature 100-140 °C120-150 °C100-130 °C
Reaction Time 12-24 h16-24 h12-48 h
Typical Yield Moderate to HighHighModerate to High

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with representative alkenes, styrene and n-butyl acrylate. These protocols are based on established procedures for similar chloro-heterocyclic substrates and should be optimized for specific applications.

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by triethylamine and styrene via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-styrylquinolin-2(1H)-one.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • Triphenylphosphine (PPh₃, 0.06 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry Schlenk flask, combine this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous DMF and n-butyl acrylate to the flask via syringe.

  • Heat the reaction mixture to 130 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under vacuum.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired (E)-butyl 3-(2-oxo-1,2-dihydroquinolin-4-yl)acrylate.

Visualizing the Heck Reaction Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction.

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)X(Ln) Pd0->PdII_Aryl Ar-X Alkene_Coord Alkene Coordination PdII_Alkene Ar-Pd(II)X(Ln)(Alkene) PdII_Aryl->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Alkyl R-Pd(II)X(Ln) PdII_Alkene->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdH_Alkene H-Pd(II)X(Ln)(Product) PdII_Alkyl->PdH_Alkene PdH_Alkene->Pd0 Base - HBX Red_Elim Reductive Elimination Product 4-Alkenyl-quinolin-2(1H)-one (Product) PdH_Alkene->Product Product Release ArylHalide This compound (Ar-X) Alkene Alkene Salt Base-HX Heck_Workflow start Start prep Prepare Reactants (this compound, Alkene, Base) start->prep setup Assemble Reaction (Flask, Catalyst, Ligand, Solvent) prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert addition Add Reactants and Solvent inert->addition reaction Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

The Quinolinone Scaffold: A Privileged Structure in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-chloroquinolin-2(1H)-one scaffold and its derivatives represent a significant class of privileged structures in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2][3] The inherent structural features of the quinolinone ring system allow for versatile chemical modifications, leading to the generation of a diverse library of compounds with potent and selective inhibitory activity against various protein kinases implicated in cancer and other diseases.[2] This document provides an overview of the application of this compound in kinase inhibitor discovery, summarizes key quantitative data, and offers detailed protocols for relevant experimental procedures.

Kinase Targets and Inhibitor Activity

Derivatives of the quinolinone scaffold have been successfully developed to target a range of kinases, including Receptor Tyrosine Kinases (RTKs) and non-receptor serine/threonine kinases. Notable targets include Epidermal Growth Factor Receptor (EGFR), BRAF, Akt, and Receptor-Interacting Protein Kinase 2 (RIPK2).[4][5][6] The versatility of the quinolinone core allows for fine-tuning of inhibitor specificity and potency.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various quinolinone-based compounds against their respective kinase targets.

Compound ID/SeriesTarget Kinase(s)IC50 ValuesCell Line(s)Reference(s)
Compound 4e EGFR, BRAFV600E0.055 ± 0.002 µM (EGFR), 0.068 ± 0.003 µM (BRAFV600E)HOP-92 (Lung), MOLT-4 (Leukemia), T-47D (Breast)[5]
Compound 4e (Antiproliferative) -4.982 ± 0.2 µM to 36.52 ± 1.46 µMHOP-92, MOLT-4, T-47D[5]
4-phenylquinolin-2(1H)-one Akt6 µM-[6][7][8]
Compound 14 (4-aminoquinoline derivative) RIPK25.1 ± 1.6 nM-[4]
Compound 3h EGFR, BRAFV600E, EGFRT790M57 nM (EGFR), 68 nM (BRAFV600E), 9.70 nM (EGFRT790M)-[9]
Compounds 3f-j (Antiproliferative) -GI50: 22 nM to 31 nMFour cancer cell lines[9]
Compound IVg EGFR (in silico)-A549 (Lung), MDA-MB (Breast)[10]
Compound IVg (Antiproliferative) -0.0298 µmol (A549), 0.0338 µmol (MDA-MB)A549, MDA-MB[10]

Signaling Pathways and Drug Development Workflow

The development of kinase inhibitors from the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation. The targeted kinases are often key components of critical signaling pathways that regulate cell proliferation, survival, and differentiation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binding & Dimerization RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor_Development_Workflow Start Start: Scaffold (this compound) Library_Synthesis Library Synthesis & Derivative Generation Start->Library_Synthesis HTS High-Throughput Screening (Biochemical/Cell-based Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation & SAR Studies Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Lead_Generation->Lead_Optimization Preclinical_Evaluation Preclinical Evaluation (In vivo models) Lead_Optimization->Preclinical_Evaluation Clinical_Candidate Clinical Candidate Preclinical_Evaluation->Clinical_Candidate SAR_Logic Core This compound Scaffold R1 Position R1 Substitution (e.g., at C4-amino group) Core->R1 R2 Position R2 Substitution (e.g., at C7) Core->R2 Activity Kinase Inhibitory Activity (Potency & Selectivity) R1->Activity R2->Activity

References

Application Notes and Protocols for the Metal-Free Synthesis of 4-Arylquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary metal-free synthetic strategies for obtaining 4-arylquinolin-2(1H)-ones, a crucial scaffold in medicinal chemistry. The protocols outlined below offer robust and reproducible methods, avoiding the use of transition metal catalysts, which can be advantageous for applications in drug development by minimizing metal contamination in the final active pharmaceutical ingredients.

Introduction

The quinoline ring system is a foundational heterocyclic motif in numerous therapeutic agents, including anti-inflammatory, antitumor, and antimalarial drugs.[1][2] The development of efficient and environmentally benign synthetic routes to quinoline derivatives is therefore of significant interest. Traditional methods for quinoline synthesis often rely on harsh reaction conditions and toxic reagents.[1][2] This document focuses on recent advancements in metal-free approaches to synthesize 4-arylquinolin-2(1H)-ones, providing detailed protocols for key methodologies.

Synthetic Strategies Overview

Several metal-free methods have been developed for the synthesis of quinolin-2(1H)-ones and their derivatives. These can be broadly categorized as follows:

  • Modifications of Classical Reactions: Established name reactions such as the Skraup, Doebner-Von Miller, and Friedländer syntheses have been adapted to milder, metal-free conditions, for instance by using microwave irradiation or ionic liquids.[1][2]

  • Iodine-Catalyzed Reactions: Molecular iodine has emerged as a versatile catalyst for various organic transformations, including the synthesis of quinoline derivatives through multicomponent reactions.[2][3]

  • Oxidative Cyclization Reactions: These methods often involve the use of an oxidant to promote the intramolecular cyclization of suitable precursors, such as N-arylcinnamamides.[4]

The following sections provide detailed protocols for selected metal-free synthetic methods, along with tabulated data for easy comparison of their efficiencies.

Data Presentation

Table 1: Comparison of Metal-Free Synthetic Protocols for Quinolone Derivatives

MethodKey ReagentsOxidantSolventTemperature (°C)Yield (%)Reference
Iodine-Catalyzed Povarov-type ReactionArylamines, Methylketones, α-KetoestersDMSODMSONot specifiedGood[2]
Tandem Cyclization of N-arylcinnamamidesN-arylcinnamamides, Pentane-2,4-dioneK₂S₂O₈MeCN/H₂ONot specifiedModerate[4]
Iodine-Catalyzed Three-Component ReactionArylamines, Ethyl glyoxylate, α-Ketoesters-MeCNRoom Temp.up to 75%[3]
Intramolecular Cyclization of 2-aminochalcones2-aminochalcones-Not specifiedNot specified67-94%[5]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Three-Component Synthesis of Quinoline-2,4-carboxylates

This protocol describes a metal-free, one-pot synthesis of quinoline-2,4-carboxylates from arylamines, ethyl glyoxylate, and α-ketoesters, catalyzed by molecular iodine.[3]

Materials:

  • Arylamine (1.0 mmol)

  • Ethyl glyoxylate (1.2 mmol)

  • α-Ketoester (1.5 mmol)

  • Molecular Iodine (I₂) (5 mol%)

  • Acetonitrile (MeCN), dry

Procedure:

  • To a solution of the arylamine (1.0 mmol) in dry acetonitrile (3 mL) in a round-bottom flask, add ethyl glyoxylate (1.2 mmol) and the α-ketoester (1.5 mmol).

  • Add molecular iodine (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2,4-carboxylate.

Protocol 2: Oxidative Tandem Cyclization for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones

This protocol details a metal-free method for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones via the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione.[4]

Materials:

  • N-arylcinnamamide (1.0 mmol)

  • Pentane-2,4-dione (2.0 mmol)

  • Potassium persulfate (K₂S₂O₈) (2.0 mmol)

  • Acetonitrile (MeCN)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve the N-arylcinnamamide (1.0 mmol) and pentane-2,4-dione (2.0 mmol) in a 1:1 mixture of acetonitrile and water (6 mL).

  • Add potassium persulfate (2.0 mmol) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (as optimized for the specific substrate). Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the trans-3,4-disubstituted dihydroquinolin-2(1H)-one.

Protocol 3: Intramolecular Cyclization of 2-Aminochalcones to Dihydroquinolin-4(1H)-ones

This procedure describes the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones through the intramolecular cyclization of (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-ones (2-aminochalcones).[5]

Materials:

  • (E)-1-(2-Aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol)

  • Amberlyst®-15

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the 2-aminochalcone (1.0 mmol) in dichloromethane, add Amberlyst®-15 (catalytic amount).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter off the Amberlyst®-15 resin and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: Iodine-Catalyzed Three-Component Reaction cluster_protocol2 Protocol 2: Oxidative Tandem Cyclization cluster_protocol3 Protocol 3: Intramolecular Cyclization P1_Start Arylamine + Ethyl Glyoxylate + α-Ketoester P1_Step1 Add I₂ (5 mol%) in MeCN P1_Start->P1_Step1 P1_Step2 Stir at RT P1_Step1->P1_Step2 P1_Step3 Workup & Purification P1_Step2->P1_Step3 P1_End Quinoline-2,4-carboxylate P1_Step3->P1_End P2_Start N-arylcinnamamide + Pentane-2,4-dione P2_Step1 Add K₂S₂O₈ in MeCN/H₂O P2_Start->P2_Step1 P2_Step2 Stir at elevated temp. P2_Step1->P2_Step2 P2_Step3 Workup & Purification P2_Step2->P2_Step3 P2_End 3,4-Disubstituted Dihydroquinolin-2(1H)-one P2_Step3->P2_End P3_Start 2-Aminochalcone P3_Step1 Add Amberlyst®-15 in CH₂Cl₂ P3_Start->P3_Step1 P3_Step2 Stir at RT P3_Step1->P3_Step2 P3_Step3 Workup & Purification P3_Step2->P3_Step3 P3_End 2-Aryl-2,3-dihydroquinolin-4(1H)-one P3_Step3->P3_End

Caption: Experimental workflows for the metal-free synthesis of quinolone derivatives.

Iodine_Catalyzed_Mechanism Proposed Mechanism for Iodine-Catalyzed Povarov-type Reaction Arylamine Arylamine Methylketone Methylketone Intermediate1 α-Iodo Ketone Methylketone->Intermediate1 + I₂ alpha_Ketoester α-Ketoester I2 I₂ DMSO DMSO (Oxidant) Intermediate2 C-Acyliminium Intermediate1->Intermediate2 + Arylamine (Oxidized by DMSO) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 + α-Ketoester (enol) Product 2,4-Disubstituted Quinoline Intermediate3->Product Oxidative Aromatization

Caption: Proposed mechanism for the iodine-catalyzed Povarov-type reaction.

Conclusion

The methodologies presented herein offer viable and efficient metal-free alternatives for the synthesis of 4-arylquinolin-2(1H)-ones and related heterocyclic structures. These protocols are particularly valuable for applications in medicinal chemistry and drug development, where the exclusion of metal catalysts can simplify purification processes and mitigate concerns of metal-induced toxicity. The continued development of such green synthetic approaches is crucial for the sustainable advancement of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 4-aminoquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminoquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-aminoquinolin-2(1H)-one?

A1: The two most common strategies for synthesizing the 4-aminoquinolin-2(1H)-one scaffold are:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 4-chloroquinolin-2(1H)-one precursor with an amine source, such as ammonia or an ammonia equivalent. The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic attack.[1]

  • Amination of 4-hydroxyquinolin-2(1H)-one: This route typically involves the conversion of the 4-hydroxy group into a better leaving group, followed by reaction with an amine.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in 4-aminoquinolin-2(1H)-one synthesis can often be attributed to several factors:

  • Incomplete reaction: Check for unreacted starting material using techniques like Thin Layer Chromatography (TLC).

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and base are all critical parameters that may need optimization.[1][2]

  • Purity of starting materials: Impurities in your reactants can interfere with the reaction.

Q3: What are some common side products, and how can I minimize their formation?

A3: A common side product is the formation of bis-quinolines when using a diamine linker. To favor the formation of the mono-substituted product, a large excess of the diamine should be used.[1] Hydrolysis of the 4-chloroquinoline starting material to the corresponding 4-hydroxyquinoline can also occur in the presence of water.[1] Ensuring anhydrous reaction conditions can mitigate this.

Q4: How can I improve the purification of my 4-aminoquinolin-2(1H)-one product?

A4: Purification can be challenging due to the polar nature of the product. Common techniques include:

  • Recrystallization: If a suitable solvent system can be found, this is an effective method for obtaining high-purity material.

  • Column chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate eluent system to avoid streaking.

  • Acid-base extraction: The basicity of the 4-amino group can be exploited to move the product between aqueous and organic layers, separating it from neutral impurities.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr) of this compound
Potential Cause Troubleshooting Steps
Low reactivity of the amine * Consider using a more nucleophilic amine source. * Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.
Poor choice of solvent * Aprotic polar solvents like DMF or DMSO are often effective.[2] * For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[3][4]
Inappropriate base * For less reactive amines, a stronger base like sodium hydroxide may be required.[3][4] * If using a primary amine, an external base may not be necessary as the amine can act as the base.[3][4]
Starting material degradation * Ensure the this compound is pure and dry. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one

This protocol describes the synthesis of a key intermediate for the SNAr route.

Materials:

  • 2,4-dichloro-8-methylquinoline

  • Dichloroacetic acid (90%)

Procedure:

  • A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.[5]

  • The clear solution is then poured onto ice-cold water.[5]

  • The precipitate that forms is collected by filtration and can be further purified by crystallization.[5]

Protocol 2: Amination of 4-chloro-8-methylquinolin-2(1H)-one

This protocol details the final amination step.

Materials:

  • 4-chloro-8-methylquinolin-2(1H)-one

  • Appropriate amine (e.g., hydrazine, ammonia)

  • Solvent (e.g., ethanol, pyridine)

Procedure:

  • The 4-chloro-8-methylquinolin-2(1H)-one is reacted with the chosen amine in a suitable solvent.[5][6]

  • The reaction mixture is typically heated under reflux for several hours.[5][6]

  • Reaction progress should be monitored by TLC.

  • Upon completion, the product is isolated by filtration and purified, for example, by recrystallization from DMF.[5]

Data Presentation

Table 1: Comparison of Solvents for SNAr Reactions
SolventTypical Temperature (°C)Observations
DMF90 - 150Good general solvent for SNAr.[3][4]
DMSO140 - 180 (Microwave)Often superior for microwave-assisted reactions.[3][4]
EthanolRefluxCan be effective, but may be slower than DMF or DMSO.[3][4]
Toluene80 - 110Suitable for certain metal-catalyzed reactions.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_final_step Final Amination Step cluster_end Product Aniline Derivative Aniline Derivative Cyclization Cyclization to 4-hydroxyquinolin-2(1H)-one Aniline Derivative->Cyclization Malonic Acid Derivative Malonic Acid Derivative Malonic Acid Derivative->Cyclization Chlorination Chlorination to This compound Cyclization->Chlorination Amination Amination with Ammonia/Amine Chlorination->Amination Product 4-aminoquinolin-2(1H)-one Amination->Product

Caption: General synthetic workflow for 4-aminoquinolin-2(1H)-one.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Low Yield Low Yield Check Starting Materials Purity of Starting Materials Low Yield->Check Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Temperature Temperature Optimize Reaction Conditions->Temperature Solvent Solvent Optimize Reaction Conditions->Solvent Base Base Optimize Reaction Conditions->Base Reaction Time Reaction Time Optimize Reaction Conditions->Reaction Time Hydrolysis Hydrolysis of Chloro-intermediate Investigate Side Reactions->Hydrolysis Dimerization Bis-quinoline Formation Investigate Side Reactions->Dimerization

Caption: Troubleshooting logic for low yields in synthesis.

References

Purification of 4-aminoquinolin-2(1H)-one from unreacted starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-aminoquinolin-2(1H)-one from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: My crude 4-aminoquinolin-2(1H)-one product is contaminated with unreacted 2-aminobenzaldehyde. How can I remove it?

A1: Unreacted 2-aminobenzaldehyde can be effectively removed using either column chromatography or a carefully chosen recrystallization. 2-aminobenzaldehyde is significantly less polar than the desired 4-aminoquinolin-2(1H)-one.

  • Column Chromatography: This is a highly effective method. Due to the polarity difference, 2-aminobenzaldehyde will elute much faster than the product. See the detailed protocol below.

  • Recrystallization: Finding a suitable solvent is key. A solvent in which 4-aminoquinolin-2(1H)-one is sparingly soluble at room temperature but readily soluble when hot, while 2-aminobenzaldehyde remains soluble at all temperatures, would be ideal. Ethanol or methanol could be good starting points.

Q2: I've performed a reaction using a β-keto ester like ethyl acetoacetate, and it's present in my final product. What is the best purification strategy?

A2: Ethyl acetoacetate is a volatile liquid with a low boiling point and is much less polar than 4-aminoquinolin-2(1H)-one.

  • Evaporation: A significant portion can often be removed under reduced pressure (using a rotary evaporator).

  • Column Chromatography: This is the most reliable method for complete removal. The non-polar ethyl acetoacetate will elute very quickly with a non-polar solvent system.

  • Washing/Extraction: If the crude product has precipitated, washing the solid with a non-polar solvent like hexanes can remove residual ethyl acetoacetate.

Q3: My TLC plate shows a spot that has not moved from the baseline and another spot for my product. What is the baseline spot?

A3: A spot remaining at the baseline on a normal-phase silica TLC plate indicates a very polar compound. In the context of 4-aminoquinolin-2(1H)-one synthesis, this is likely highly polar polymeric byproducts formed from the self-condensation of 2-aminobenzaldehyde, which is known to be unstable. The desired product, being less polar than these byproducts, will have a higher Rf value.

Q4: After purification, my product is an oil instead of a solid. What should I do?

A4: An oily product can result from residual solvent or persistent impurities preventing crystallization.

  • High Vacuum: First, ensure all solvent is removed by placing the sample under a high vacuum for an extended period.

  • Trituration: Try adding a small amount of a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether). Scratch the side of the flask with a glass rod to induce crystallization.

  • Re-purification: If the product remains an oil, it is likely still impure. Column chromatography is recommended to isolate the pure compound, which should then solidify upon solvent removal.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4-aminoquinolin-2(1H)-one C₉H₈N₂O160.17~315 °C[1]393 °C[1]Moderately soluble in polar solvents.[2]
2-aminobenzaldehyde C₇H₇NO121.1432-34 °C[3]DecomposesGood solubility in water.[3]
Ethyl acetoacetate C₆H₁₀O₃130.14-45 °C[4]180.8 °C[4]Slightly soluble in water; miscible with alcohol and ether.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for separating the moderately polar 4-aminoquinolin-2(1H)-one from less polar starting materials like 2-aminobenzaldehyde and ethyl acetoacetate, and more polar impurities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Dichloromethane/Methanol).

  • Column Packing: Pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like DMSO or DMF, and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in better separation.

  • Elution:

    • Begin eluting with a relatively non-polar solvent system (e.g., 100% Dichloromethane) to wash out highly non-polar impurities like ethyl acetoacetate.

    • Gradually increase the polarity of the eluent by adding methanol (e.g., from 1% to 5% methanol in dichloromethane).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-aminoquinolin-2(1H)-one.

Protocol 2: Purification by Recrystallization

This method is effective if the crude product is solid and the impurities have different solubility profiles from the desired product.

  • Solvent Selection: The ideal solvent is one in which 4-aminoquinolin-2(1H)-one is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or mixtures with water are good starting points.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out, leaving more soluble impurities in the solution. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_paths crude Crude Product (4-aminoquinolin-2(1H)-one + Impurities) tlc Analyze by TLC crude->tlc decision Assess Impurity Profile tlc->decision col_chrom Column Chromatography decision->col_chrom Multiple impurities or Rf values are close recrys Recrystallization decision->recrys Main impurity has different solubility wash Solvent Wash / Trituration decision->wash Trace non-polar impurities pure_product Pure 4-aminoquinolin-2(1H)-one col_chrom->pure_product recrys->pure_product wash->pure_product

Caption: General purification workflow for 4-aminoquinolin-2(1H)-one.

TroubleshootingTree start Problem Encountered oily_product Product is an oil? start->oily_product baseline_spot Spot at baseline on TLC? start->baseline_spot multiple_spots Multiple spots on TLC? start->multiple_spots high_vac Dry under high vacuum oily_product->high_vac Yes polar_impurity Indicates highly polar impurity (e.g., polymer) baseline_spot->polar_impurity Yes assess_rf Assess Rf values multiple_spots->assess_rf Yes triturate Triturate with non-polar solvent high_vac->triturate Still oily repurify_oil Re-purify via column chromatography triturate->repurify_oil Still oily purify_polar Use column chromatography with a polar eluent system polar_impurity->purify_polar rf_close Rf values are close? assess_rf->rf_close rf_far Rf values are far apart? assess_rf->rf_far col_chrom_close Careful column chromatography (long column, shallow gradient) rf_close->col_chrom_close Yes recrys_or_col Recrystallization or standard column chromatography rf_far->recrys_or_col Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Dechlorination of 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dechlorination of 4-Chloroquinolin-2(1H)-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the dechlorination of this compound?

A1: The most prevalent and effective method for the dechlorination of this compound is catalytic hydrodechlorination. This reaction typically involves a palladium catalyst, most commonly palladium on activated carbon (Pd/C), and a hydrogen source to selectively remove the chlorine atom from the 4-position, yielding Quinolin-2(1H)-one.

Q2: What are the typical catalysts used for this dechlorination?

A2: Palladium-based catalysts are the standard for this transformation.[1] Palladium on activated carbon (Pd/C) is the most widely used due to its high activity, recoverability, and cost-effectiveness.[1][2] Other supports for palladium, such as alumina (Al₂O₃), have also been employed in similar hydrodechlorination reactions.[3][4]

Q3: What hydrogen sources can be used for this reaction?

A3: A variety of hydrogen sources are compatible with catalytic hydrodechlorination. The most common is hydrogen gas (H₂), typically used at atmospheric or slightly elevated pressures. For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is an excellent alternative. Common hydrogen donors for this method include formic acid (HCOOH) and its salts (e.g., ammonium formate), as well as isopropanol.[5][6]

Q4: What are the potential side reactions or byproducts?

A4: The primary potential side reaction is the over-reduction of the quinoline ring system. Under harsh conditions (high pressure, high temperature, or prolonged reaction times), the carbocyclic or heterocyclic ring of the quinolin-2(1H)-one product may be hydrogenated. Another potential issue is incomplete dechlorination, resulting in a mixture of starting material and product.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple method involves spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC is recommended.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. Pd/C can lose activity over time, especially if not stored properly under an inert atmosphere.- Ensure the catalyst was not exposed to air for an extended period during weighing and transfer.
Insufficient Hydrogen Source - If using H₂ gas, ensure a continuous supply at the appropriate pressure.- If using a hydrogen donor (e.g., formic acid), ensure it is added in sufficient stoichiometric excess.
Catalyst Poisoning - Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.- The HCl generated during the reaction can inhibit the catalyst. Adding a mild, non-nucleophilic base (e.g., sodium acetate, triethylamine) can neutralize the acid and improve catalyst turnover.
Low Reaction Temperature - While many hydrodechlorination reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to initiate or accelerate the reaction.
Issue 2: Formation of Unidentified Byproducts
Possible Cause Troubleshooting Steps
Over-reduction - Reduce the hydrogen pressure if using H₂ gas.- Decrease the reaction temperature.- Reduce the reaction time. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.- Consider using a less active catalyst or a catalyst poison to improve selectivity.[1]
Reaction with Solvent - Ensure the solvent is inert under the reaction conditions. Protic solvents like methanol and ethanol are generally suitable.

Data Presentation

The following tables summarize typical reaction conditions for catalytic hydrodechlorination of chloroaromatic compounds, which can be adapted for this compound.

Table 1: Typical Catalysts and Loadings

CatalystSupportTypical Loading (mol%)Notes
PalladiumActivated Carbon (C)1-10Most common and versatile catalyst.
PalladiumAlumina (Al₂O₃)5-10Can offer different selectivity in some cases.
Palladium-CopperAlumina (Al₂O₃)5 (Pd), 2.5 (Cu)Bimetallic catalysts may offer enhanced activity or selectivity.[7]

Table 2: Comparison of Hydrogen Sources

Hydrogen SourceTypical ConditionsAdvantagesDisadvantages
Hydrogen Gas (H₂)1 atm, Room Temp.Clean reaction, no byproducts from the hydrogen source.Requires specialized equipment for handling flammable gas.
Formic Acid (HCOOH)2-5 equivalents, Room Temp. to 50°CEasy to handle, does not require pressure equipment.[5][6]Can introduce acidic conditions; may require a co-base.
Ammonium Formate3-6 equivalents, Reflux in MeOH/EtOHStable solid, easy to handle.Higher temperatures may be required.
IsopropanolSolventReadily available, acts as both solvent and hydrogen donor.Generally slower reaction rates compared to other sources.[5]

Experimental Protocols

Protocol 1: Dechlorination using Hydrogen Gas
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to make a 0.1 M solution.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the flask.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Quinolin-2(1H)-one. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Dechlorination using Catalytic Transfer Hydrogenation with Formic Acid
  • Reaction Setup: To a round-bottom flask with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst.

  • Hydrogen Donor Addition: Slowly add formic acid (2-5 eq) to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.

Visualizations

Dechlorination_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Quinolin-2(1H)-one Quinolin-2(1H)-one This compound->Quinolin-2(1H)-one Dechlorination HCl HCl This compound->HCl H_source Hydrogen Source (H₂ or H-donor) H_source->Quinolin-2(1H)-one Pd_C Pd/C Pd_C->Quinolin-2(1H)-one Catalyzes

Caption: Reaction pathway for the dechlorination of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup (Substrate, Solvent) start->setup add_catalyst 2. Add Pd/C Catalyst setup->add_catalyst add_h_source 3. Introduce Hydrogen Source (H₂ gas or H-donor) add_catalyst->add_h_source run_reaction 4. Stir at RT or Heat add_h_source->run_reaction monitor 5. Monitor by TLC/HPLC run_reaction->monitor monitor->run_reaction Incomplete workup 6. Filter to Remove Catalyst monitor->workup Complete isolate 7. Concentrate and Purify workup->isolate end_node End isolate->end_node

Caption: General experimental workflow for catalytic hydrodechlorination.

Troubleshooting_Guide start Low or No Conversion? catalyst_issue Is the catalyst active? start->catalyst_issue h2_issue Is the H₂ source sufficient? catalyst_issue->h2_issue Yes solution1 Use fresh catalyst. catalyst_issue->solution1 No poison_issue Is catalyst poisoning suspected? h2_issue->poison_issue Yes solution2 Replenish H₂ source / Add more H-donor. h2_issue->solution2 No temp_issue Is the temperature too low? poison_issue->temp_issue No solution3 Use purified reagents. Add a non-nucleophilic base. poison_issue->solution3 Yes solution4 Gently heat the reaction (40-50 °C). temp_issue->solution4 Yes

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-Chloroquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Buchwald-Hartwig amination of an electron-deficient heteroaryl chloride like this compound is a common issue. The primary reasons often revolve around suboptimal catalyst, ligand, base, or reaction conditions. Here is a step-by-step troubleshooting guide:

1. Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical for the amination of aryl chlorides.[1][2]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, using a pre-formed palladium catalyst can sometimes lead to more consistent results.[1]

  • Ligand Choice: Aryl chlorides are generally more challenging substrates than aryl bromides or iodides.[1] Therefore, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step. Consider screening the following ligands:

    • Buchwald-type biarylphosphine ligands: XPhos, RuPhos, and BrettPhos are known to be effective for challenging couplings.[3]

    • Josiphos-type ligands: These have shown success in the amination of heteroaryl chlorides.[3]

    • Xantphos: A widely used ligand that can be effective in some cases.

Catalyst and Ligand Screening Data (Representative)

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)AmineYield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane110AnilineModerate
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100MorpholineHigh
Pd(OAc)₂ (2)Josiphos (4)Cs₂CO₃Dioxane110BenzylamineGood

Note: This data is representative and optimal conditions may vary based on the specific amine.

2. Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a strong base that is often effective but can be incompatible with sensitive functional groups.[4]

  • Weaker Bases: If your substrate is base-sensitive, consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]

3. Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.

  • Common Solvents: Toluene, dioxane, and THF are frequently used.[4][5] Dioxane is often a good starting point for heteroaryl substrates.

  • Solvent Screening: If solubility is an issue, consider screening different solvents.

4. Reaction Temperature: Higher temperatures are often required for the amination of aryl chlorides. A typical range is 80-120 °C.[6]

5. Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing significant formation of a dehalogenated side product (quinolin-2(1H)-one). How can I minimize this?

A2: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the aryl halide is reduced instead of undergoing amination.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Bulky biarylphosphine ligands can often minimize dehalogenation.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Try to monitor the reaction and stop it once the starting material is consumed.

  • Base Strength: In some cases, using a weaker base may reduce the rate of dehalogenation.

Q3: My reaction is very slow, taking a long time to reach completion. How can I increase the reaction rate?

A3: Slow reaction rates are often due to a suboptimal catalyst system or reaction conditions.

  • Increase Catalyst Loading: While typically used at 1-2 mol%, increasing the catalyst and ligand loading to 3-5 mol% can sometimes accelerate the reaction.

  • More Active Ligand: Switching to a more electron-rich and sterically hindered ligand, such as one of the Buchwald-type ligands, can significantly increase the rate of oxidative addition.

  • Higher Temperature: Increasing the reaction temperature within a reasonable range (e.g., from 100 °C to 120 °C) can increase the reaction rate.

  • Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times in some Buchwald-Hartwig aminations of chloroquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[7] The key steps are:

  • Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 4-amino-quinolin-2(1H)-one product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]

Q2: Which palladium precursor is best to start with?

A2: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and commercially available palladium sources.[5] For initial screening, Pd(OAc)₂ is a reasonable choice. If you encounter issues with catalyst activation or reproducibility, consider using a pre-formed palladium catalyst (precatalyst), which can offer more consistent results.[1]

Q3: How do I choose the right ligand for my specific amine?

A3: The optimal ligand can depend on the steric and electronic properties of the amine.

  • Primary Amines: Bulky, monodentate biarylphosphine ligands like XPhos or BrettPhos are often effective.

  • Secondary Amines: Ligands like RuPhos have shown good performance with secondary amines.

  • Anilines: A range of ligands can be effective, and screening may be necessary to find the optimal one.

Q4: What are the best practices for setting up a Buchwald-Hartwig amination reaction?

A4: To ensure the best chance of success, follow these best practices:

  • Use dry solvents and reagents: Water can deactivate the catalyst.

  • Maintain an inert atmosphere: Use standard Schlenk line or glovebox techniques to exclude oxygen.

  • Degas the solvent: Before use, degas the solvent by bubbling with an inert gas.

  • Properly activate the catalyst: If using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. This is typically facilitated by the phosphine ligand and the amine.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source, phosphine ligand, and base.

  • Add this compound and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amido Complex Ar-Pd(II)(L)-NR'R'' Oxidative Addition Complex->Amido Complex + HNR'R'' - HX Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L Amido Complex->Regenerated Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Degas Solvent Degas Solvent Dry Glassware->Degas Solvent Inert Atmosphere Inert Atmosphere Degas Solvent->Inert Atmosphere Add Reagents Add Pd Source, Ligand, Base, Substrates Inert Atmosphere->Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

Ligand_Selection_Logic Start Start Substrate_Type Substrate: This compound (Aryl Chloride) Start->Substrate_Type Initial_Screening Initial Screening: Bulky, Electron-Rich Biaryl Phosphine Ligands Substrate_Type->Initial_Screening Ligand_Examples Examples: XPhos, RuPhos, BrettPhos, Josiphos Initial_Screening->Ligand_Examples Low_Yield Low Yield? Ligand_Examples->Low_Yield Screen_Other_Ligands Screen Alternative Ligand Classes (e.g., Xantphos) Low_Yield->Screen_Other_Ligands Yes Success Success Low_Yield->Success No Optimize_Conditions Optimize Other Parameters (Base, Solvent, Temperature) Screen_Other_Ligands->Optimize_Conditions Optimize_Conditions->Low_Yield Re-evaluate Optimize_Conditions->Success Improved Failure Failure

Caption: Decision logic for ligand selection.

References

Byproduct formation in the synthesis of 4-arylquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Arylquinolin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-arylquinolin-2(1H)-ones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly byproduct formation, encountered during experimental work.

Troubleshooting Guides

This section addresses common problems in the synthesis of 4-arylquinolin-2(1H)-ones in a question-and-answer format, providing actionable solutions.

Q1: My Conrad-Limpach or Knorr-type synthesis is producing a significant amount of the undesired 2-arylquinolin-4(1H)-one isomer. How can I improve the regioselectivity for the 4-arylquinolin-2(1H)-one?

A1: The formation of regioisomers is a common challenge in quinolone synthesis and is highly dependent on reaction conditions. The Conrad-Limpach and Knorr syntheses can yield different isomers based on the initial reaction of the aniline with the β-ketoester.

  • Conrad-Limpach Pathway: Favored by lower temperatures, this pathway involves the aniline attacking the keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which then cyclizes to form 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones).

  • Knorr Pathway: Higher temperatures favor the aniline attacking the ester group, forming a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline.[1]

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. For the desired 4-hydroxyquinoline product via the Conrad-Limpach route, maintain lower initial condensation temperatures (e.g., room temperature to moderate heat) to favor the kinetic product, the β-aminoacrylate.[1][2] The subsequent cyclization step, however, often requires very high temperatures (~250 °C).[2][3]

  • Solvent Choice for Cyclization: The high-temperature cyclization step is crucial. Using a high-boiling, inert solvent can dramatically improve yields of the desired 4-hydroxyquinoline.[4][5] Yields can increase to 95% in many cases when solvents like mineral oil or diphenyl ether are used, compared to below 30% when the Schiff base is heated without a solvent.[2][4]

  • Catalyst: The Conrad-Limpach synthesis is often catalyzed by acid.[1][2] The choice and concentration of the acid can influence the reaction pathway. In some variations of the Knorr synthesis, the amount of acid (like polyphosphoric acid) can dictate the product, with excess acid favoring the 2-hydroxyquinoline and smaller amounts leading to the 4-hydroxyquinoline.[6]

Table 1: Effect of Reaction Conditions on Isomer Formation

ParameterCondition Favoring 4-Hydroxyquinoline (Conrad-Limpach)Condition Favoring 2-Hydroxyquinoline (Knorr)Reference
Temperature Lower initial condensation temperature (e.g., Room Temp)Higher condensation temperature[1]
Catalyst Acid catalyst (e.g., HCl, H₂SO₄) for tautomerizationExcess strong acid (e.g., PPA) for cyclization[2][6]
Solvent (Cyclization) High-boiling inert solvent (e.g., mineral oil, Dowtherm A)Often performed in the acid catalyst itself[4]

Q2: My reaction yield is low, with a significant amount of unreacted starting materials or a complex mixture of byproducts. What are the likely causes and solutions?

A2: Low yields can stem from incomplete reactions, side reactions, or product degradation. Here’s a systematic approach to troubleshoot:

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials, particularly the aniline and β-ketoester, are pure. Impurities can lead to unwanted side reactions.[7]

  • Optimize Reaction Conditions:

    • Temperature & Time: The high temperatures required for the cyclization step in the Conrad-Limpach synthesis are critical.[2][3] Insufficient heat or time will result in an incomplete reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.[7]

  • Address Side Reactions:

    • Self-condensation: Aldehydes or ketones used in other quinoline syntheses (like Friedländer) can self-condense.[8][9] While less common with β-ketoesters, ensure conditions do not promote decomposition or self-reaction of the starting materials.

    • Furan Formation: In related syntheses like the Paal-Knorr, 1,4-dicarbonyl compounds can cyclize to form furans under strongly acidic conditions.[10][11][12] While the mechanism is different, controlling acidity is key to preventing unwanted cyclizations.

  • Purification Strategy: A complex product mixture may require a multi-step purification process.

    • Column Chromatography: This is the most common method for purifying quinolinone derivatives. A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[7]

    • Recrystallization: If a suitable solvent is found, recrystallization can be highly effective for obtaining pure product.[7]

    • Solvent Extraction: For removing certain impurities, liquid-liquid extraction can be employed during the workup.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline via Conrad-Limpach Reaction

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq.) and the β-ketoester (1.0-1.1 eq.).

  • The reaction can be run neat or in a solvent like ethanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline.

  • Remove the solvent (if used) and any volatile byproducts (like water or ethanol) under reduced pressure. The resulting crude product is often a viscous oil.

Step 2: Thermal Cyclization

  • To the crude intermediate, add a high-boiling inert solvent such as mineral oil or diphenyl ether. The solvent should have a boiling point above 250 °C.[4][5]

  • Heat the mixture to ~250 °C under an inert atmosphere. The reaction is typically complete within 15-30 minutes.

  • Monitor the reaction by TLC.

  • Allow the mixture to cool to below 100 °C and then add hexane or a similar non-polar solvent to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with hexane to remove the high-boiling solvent, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Mandatory Visualizations

Conrad_Limpach_vs_Knorr Start Aniline + β-Ketoester Aminoacrylate β-Aminoacrylate (Kinetic Product) Start->Aminoacrylate Low Temp (e.g., RT) Ketoanilide β-Ketoanilide (Thermodynamic Product) Start->Ketoanilide High Temp Product4OH 4-Hydroxyquinoline (Desired Product) Aminoacrylate->Product4OH ~250°C Cyclization Product2OH 2-Hydroxyquinoline (Byproduct) Ketoanilide->Product2OH Acid-Catalyzed Cyclization

Caption: Reaction pathways for Conrad-Limpach vs. Knorr synthesis.

Troubleshooting_Workflow decision decision solution solution start Low Yield or Byproduct Formation check_purity Check Reagent Purity start->check_purity check_isomer Analyze Product Mixture (NMR, LC-MS) check_purity->check_isomer is_isomer Isomeric Byproduct (e.g., 2-OH Quinolone)? check_isomer->is_isomer is_incomplete Incomplete Reaction? is_isomer->is_incomplete No adjust_temp Adjust Condensation and Cyclization Temp. is_isomer->adjust_temp Yes optimize_time Increase Reaction Time or Temperature is_incomplete->optimize_time Yes purify_product Optimize Purification (Chromatography, Recrystallization) is_incomplete->purify_product No, complex mixture purify_reagents Purify Starting Materials

Caption: Troubleshooting workflow for quinolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing quinolin-2(1H)-one or quinolin-4(1H)-one cores? A1: Besides the Conrad-Limpach and Knorr syntheses, other prominent methods include the Camps cyclization, which involves the base-catalyzed cyclization of N-(2-acylaryl)amides and can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and conditions, and the Gould-Jacobs reaction, which is a thermal cyclization method leading to the quinolin-4-one backbone.[4]

Q2: How can I confirm the structure of my product and differentiate between the 4-arylquinolin-2(1H)-one and the 2-arylquinolin-4(1H)-one isomers? A2: Standard spectroscopic methods are used for structure confirmation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial. The chemical shifts and coupling patterns of the protons on the quinolinone core will be distinct for each isomer. 2D NMR techniques like HMBC and NOESY can confirm the connectivity and spatial relationships of the aryl group and other substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass. Fragmentation patterns can sometimes help distinguish between isomers.

  • X-ray Crystallography: If a suitable crystal can be grown, this method provides unambiguous structural determination.

Q3: Are there more modern, metal-catalyzed methods to synthesize these quinolinones? A3: Yes, modern organic synthesis has introduced several palladium-catalyzed methods. These can include tandem reactions like aminocarbonylation followed by intramolecular amidation, or cascade reactions involving C-H bond activation and cyclization.[13] These methods can offer milder reaction conditions and broader functional group tolerance compared to the classical high-temperature syntheses.[14][15]

References

Technical Support Center: Regioselectivity in Substituted 4-Chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges associated with improving the regioselectivity of substitution reactions on substituted 4-chloroquinolines. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing the regioselectivity of substitution on a 4-chloroquinoline ring?

A1: The regiochemical outcome of substitution reactions on a 4-chloroquinoline scaffold is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the reaction conditions.

  • Electronic Effects: In nucleophilic aromatic substitution (SNAr), the electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the C4-position, making it more susceptible to nucleophilic attack.[1] For electrophilic substitutions, existing substituents on the ring direct incoming electrophiles based on their activating or deactivating nature.[2] Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.[2]

  • Steric Hindrance: Bulky substituents near a potential reaction site can impede the approach of a reactant, favoring substitution at a less sterically hindered position.[3][4] This is a critical factor in both nucleophilic and electrophilic substitutions.

  • Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly influence which regioisomer is favored.[5][6] For instance, different acid or base catalysis can alter the reactivity of the substrate and nucleophile.[6]

Q2: Why is the C4-position on a quinoline ring generally favored for nucleophilic substitution over the C2-position?

A2: The C4-position is generally more reactive towards nucleophiles than the C2-position. This preference is attributed to the greater electron deficiency at the C4-carbon, which is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[1] While 2-chloroquinoline can be more reactive towards certain nucleophiles like methoxide ions, the C4-position is the typical site of attack for a wide range of nucleophiles, especially amines.[6]

Q3: In a di-substituted quinoline, such as 4,7-dichloroquinoline, why does nucleophilic substitution occur preferentially at the C4-position?

A3: In 4,7-dichloroquinoline, the chlorine atom at the C4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the C7-position. The C4-position is activated by the adjacent electron-withdrawing quinoline nitrogen, making it highly electrophilic. The C7-position is part of the benzo-ring portion of the scaffold and is not similarly activated, thus requiring much harsher conditions for substitution.

Q4: When performing an electrophilic substitution, such as nitration, on 4-chloroquinoline, what determines the position of the incoming group?

A4: Direct nitration of 4-chloroquinoline using mixed acid typically yields a mixture of 5-nitro-4-chloroquinoline and 8-nitro-4-chloroquinoline.[7] The directing influence of the existing chloro- and quinoline nitrogen groups, along with the reaction conditions, determines the ratio of these products. Achieving high regioselectivity for one isomer, such as the 5-nitro product, can be challenging and often results in low yields.[7]

Q5: What are the most common side reactions that can complicate regioselectivity and lower yields?

A5: The most prevalent side reactions include:

  • Over-alkylation: The product of an initial substitution (e.g., with a primary amine) can sometimes react further, leading to di- or tri-substituted products.[8]

  • Hydrolysis: The reactive C4-chloro group can be hydrolyzed to a 4-hydroxy group, especially in the presence of water at elevated temperatures.[8]

  • Reaction with Solvent: Nucleophilic solvents like ethanol or methanol can sometimes compete with the intended nucleophile, leading to alkoxy-substituted byproducts.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Sub-optimal Reaction Temperature Systematically vary the temperature. Lower temperatures can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Inappropriate Solvent The polarity of the solvent can influence the stability of the intermediates for different pathways. Test a range of solvents (e.g., polar aprotic like DMF, DMSO; polar protic like EtOH, n-BuOH; or non-polar like Toluene).
Incorrect Base or Catalyst The choice of base can affect the nucleophilicity of the attacking species. For amine nucleophiles, an excess of the amine itself can often serve as the base.[8] In other cases, consider inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, Et₃N). For certain reactions, a palladium catalyst may be necessary.[1]
Steric or Electronic Competition If the substrate has multiple reactive sites with similar electronic properties, consider modifying the substrate to introduce a sterically bulky directing group to block one site, or change the electronics to further activate the desired position.[5]
Issue 2: Low or No Yield of the Desired Product

Symptom: The reaction is regioselective, but the overall yield is unacceptably low.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Increase reaction time and/or temperature. Ensure reactants are sufficiently soluble in the chosen solvent. Use a stronger base to fully deprotonate the nucleophile if applicable.[8]
Poor Leaving Group Ability While chlorine is a good leaving group, ensure conditions are not deactivating it. The leaving group's ability to depart is crucial for the reaction to proceed.
Reactant Degradation The starting material or nucleophile may be degrading under the reaction conditions. Analyze the crude reaction mixture by TLC or LC-MS to check for decomposition products. If degradation is observed, consider running the reaction at a lower temperature or under an inert atmosphere.
Issue 3: Difficulty Confirming the Regiochemical Outcome

Symptom: It is unclear which regioisomer has been synthesized.

Possible Causes & Solutions:

CauseRecommended Action
Ambiguous 1D-NMR Data Standard 1D ¹H or ¹³C NMR may not be sufficient to definitively assign the structure, especially with complex substitution patterns.
Lack of Definitive Proof Many synthetic reports assume a particular regioselective outcome without providing rigorous proof.[9][10]
Need for Advanced Characterization Employ 2D-NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can reveal through-bond and through-space correlations, respectively, providing unambiguous evidence of the substituent's position on the quinoline ring.[9][11] DFT (Density Functional Theory) calculations can also be used to predict the most likely isomer by calculating the activation energy for nucleophilic attack at different positions.[10][11]

Quantitative Data Summary

Table 1: Regioselectivity in the Nitration of 4-Chloroquinoline

ProductDeveloping Solvent (v/v)YieldReference
8-nitro-4-chloroquinolineEthyl Acetate : Petroleum Ether (1:50)50.0%[7]
5-nitro-4-chloroquinolineEthyl Acetate : Petroleum Ether (1:50)28.1%[7]

Experimental Protocols & Workflows

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is adapted for the reaction of a substituted 4-chloroquinoline with a primary or secondary amine.

  • Preparation: In a round-bottom flask or sealed tube, dissolve the substituted 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP).[1]

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq). If the amine is not used in excess, add a base such as K₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and stir for the specified time (e.g., 6-24 h).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

experimental_workflow start Start: Select 4-Chloroquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching and Extraction monitoring->workup Complete purify Purification: - Crystallization or - Column Chromatography workup->purify end End: Characterized 4-Substituted Quinoline purify->end

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing regioselectivity issues.

troubleshooting_workflow start Problem: Poor Regioselectivity check_temp Is reaction temperature optimized? start->check_temp vary_temp Action: Screen temperatures (e.g., RT, 50°C, 80°C, 120°C) check_temp->vary_temp No check_solvent Is solvent choice optimal? check_temp->check_solvent Yes vary_temp->check_solvent vary_solvent Action: Test different solvent classes (protic, aprotic, non-polar) check_solvent->vary_solvent No check_electronics Are electronic effects the primary driver? check_solvent->check_electronics Yes vary_solvent->check_electronics modify_substrate Action: Modify substrate to alter electronic or steric properties check_electronics->modify_substrate Yes verify Verify structure with 2D-NMR (HMBC/NOESY) check_electronics->verify No modify_substrate->verify end Solution: Improved Regioselectivity verify->end

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Challenges in the scale-up synthesis of 4-Chloroquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Chloroquinolin-2(1H)-one derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical chlorination step of 4-hydroxyquinolin-2(1H)-one precursors, often utilizing phosphorus oxychloride (POCl₃).

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. For Vilsmeier-Haack type reactions, refluxing at 80-90°C for several hours is typical.[1]
Moisture in reagents or solvents: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and will decompose, reducing its effectiveness.Ensure all glassware is flame-dried before use. Use anhydrous solvents and freshly distilled POCl₃. The moisture content in the quinolinone starting material should be less than 0.5%.
Poor quality of starting materials: Impurities in the 4-hydroxyquinolin-2(1H)-one precursor can interfere with the reaction.Verify the purity of the starting materials using techniques like TLC or NMR spectroscopy. Purify the starting material by recrystallization if necessary.[1]
Formation of Dark Oil or Tar Excessive reaction temperature: Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.[1]Carefully control the reaction temperature. For reactions involving POCl₃ and DMF, the initial addition of POCl₃ is often done at 0-5°C, followed by controlled heating.[1]
Incorrect stoichiometry: An improper ratio of reactants can lead to side reactions.Carefully measure and control the stoichiometry of all reagents.
Presence of oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, which can produce colored impurities.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Isolation Issues Product is sensitive to hydrolysis: The chloroquinoline product can be prone to hydrolysis back to the hydroxy starting material, especially in acidic conditions during workup.When quenching the reaction mixture, pour it onto cold sodium bicarbonate solution in portions to neutralize the acid and minimize hydrolysis.
Incomplete precipitation during workup: The product may not fully precipitate from the aqueous mixture after quenching.After quenching with ice/ice-cold water, stir the aqueous mixture for an adequate amount of time (e.g., 30 minutes) to allow for complete precipitation of the solid product.[1]
Safety Concerns (Exothermic Reaction, Gas Evolution) Uncontrolled quenching of excess POCl₃: The hydrolysis of POCl₃ is highly exothermic and can lead to a thermal runaway if not properly controlled. Quenching at low temperatures can lead to the accumulation of unreacted reagent and metastable intermediates, which can then react uncontrollably as the mixture warms up.[2]Implement a "reverse quench" by slowly adding the reaction mixture containing excess POCl₃ to a vigorously stirred quenching solution (e.g., water or a basic solution). This ensures that POCl₃ is always the limiting reagent in the quenching vessel. Maintain a controlled, slightly elevated temperature (e.g., 35-40°C) during the quench to ensure immediate and controlled hydrolysis.[2]
Formation of gaseous byproducts: The reaction of POCl₃ with water produces toxic and corrosive fumes of hydrogen chloride and phosphorus oxides.[3]All manipulations involving POCl₃ must be performed in a well-ventilated fume hood. Ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.[2]

Frequently Asked Questions (FAQs)

Reagents and Reaction Conditions

Q1: What is the most common method for synthesizing this compound derivatives?

The most common method involves the chlorination of a 4-hydroxyquinolin-2(1H)-one precursor. This is typically achieved by heating the hydroxy compound with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅) or an organic base like pyridine.

Q2: Why is phosphorus oxychloride (POCl₃) so widely used, and what are its main drawbacks?

POCl₃ is a powerful and effective chlorinating agent for converting hydroxyl groups on quinolinone rings to chlorine atoms. However, it has several significant drawbacks, especially on a larger scale. It is highly corrosive, moisture-sensitive, and the reaction can require harsh conditions. The workup is challenging due to the highly exothermic and violent reaction of excess POCl₃ with water, and the formation of phosphoric acid byproducts.

Q3: Are there safer or greener alternatives to POCl₃ for the chlorination step?

Yes, several alternatives can be considered:

  • Thionyl chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), SOCl₂ can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures.

  • Vilsmeier-Haack Reagent: This reagent, typically a mixture of POCl₃ and DMF, can be used for both chlorination and formylation. Using alternative components like SOCl₂ or oxalyl chloride with DMF can also be effective.

  • Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is a powerful chlorinating agent that produces gaseous byproducts (CO and CO₂), which can simplify purification.

  • Solvent-free chlorination: A procedure using equimolar POCl₃ and pyridine in a sealed reactor at high temperatures has been developed for large-scale preparations, offering environmental and safety benefits by avoiding large excesses of the reagent.

Q4: How critical is temperature control during the reaction?

Temperature control is crucial. The reaction of quinolinones with POCl₃ can occur in two stages: an initial phosphorylation at lower temperatures (below 25°C), followed by the conversion to the chloro derivative at higher temperatures (70-90°C).[4][5] Poor temperature control can lead to the formation of undesired byproducts, including pseudodimers from the reaction of phosphorylated intermediates with the unreacted starting material.[4][5]

Work-up and Purification

Q5: What is the safest way to quench a large-scale reaction involving excess POCl₃?

The safest method is a "reverse quench." This involves slowly adding the reaction mixture to a vigorously stirred quenching solution (like ice-water or an aqueous base). This method ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction. Never add water or other quenching agents directly to the bulk reaction mixture.

Q6: How can I be certain that all the reactive phosphorus species have been quenched?

The most reliable method is to analyze a sample of the quenched mixture by ³¹P NMR spectroscopy. This will confirm the absence of POCl₃ (typically resonating around δ 2-5 ppm) and its reactive hydrolysis intermediates, such as phosphorodichloridic acid. In-situ monitoring using Raman spectroscopy can also be employed for large-scale processes.

Q7: What are the common methods for purifying the final this compound product?

Common purification methods include:

  • Crystallization: The crude product obtained after filtration and drying can often be purified by crystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Column Chromatography: For smaller scales or when high purity is required and crystallization is not effective, silica gel column chromatography can be used.

Experimental Protocols

Protocol 1: Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a Mixture of POCl₃ and PCl₅ (Lab Scale)

This protocol is adapted from the synthesis of 2,4-dichloro-8-methylquinoline, a precursor to 4-chloro-8-methylquinolin-2(1H)-one.

Materials:

  • 4-hydroxy-8-methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dilute dichloroacetic acid

  • Ice-cold water

Procedure:

  • A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one, phosphorus oxychloride, and phosphorus pentachloride is heated under reflux.

  • After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

  • The resulting residue (2,4-dichloro-8-methylquinoline) is dissolved in dilute dichloroacetic acid and heated under reflux for 1 hour.[6]

  • The clear solution is then carefully poured onto ice-cold water.[6]

  • The precipitate that forms is collected by filtration, washed with water, and dried.[6]

  • The crude 4-chloro-8-methylquinolin-2(1H)-one can be further purified by crystallization.[6]

Protocol 2: Large-Scale, Solvent-Free Chlorination of a Hydroxy-heterocycle using Equimolar POCl₃

This protocol provides a general and more environmentally friendly approach for large-scale chlorination.

Materials:

  • Hydroxy-quinolinone derivative

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

Procedure:

  • In a sealed reactor, the hydroxy-quinolinone, one equivalent of pyridine, and one equivalent of POCl₃ per hydroxyl group are combined.

  • The solvent-free mixture is heated at a high temperature (e.g., 140-160°C) for a set period (e.g., 2 hours).

  • After cooling, the reaction mixture is carefully quenched.

  • The solid product is isolated by filtration. This method has been shown to give high yields and purity for various heterocyclic compounds on a multigram scale.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity purity_issue Impure: Purify starting materials (distillation, recrystallization) check_purity->purity_issue Problem Found purity_ok Pure check_purity->purity_ok No Issue end_good Yield Improved purity_issue->end_good review_conditions 2. Review Reaction Conditions purity_ok->review_conditions temp_control Temperature Control: - Check calibration - Ensure stable heating review_conditions->temp_control Potential Issue time_control Reaction Time: - Monitor with TLC - Consider extending time review_conditions->time_control Potential Issue anhydrous_control Anhydrous Conditions: - Flame-dry glassware - Use dry solvents review_conditions->anhydrous_control Potential Issue conditions_ok Conditions Correct review_conditions->conditions_ok No Issue temp_control->end_good time_control->end_good anhydrous_control->end_good analyze_workup 3. Analyze Work-up & Purification conditions_ok->analyze_workup extraction_loss Extraction Loss: - Check solvent polarity - Increase number of extractions analyze_workup->extraction_loss Potential Issue purification_issues Purification Issues: - Optimize recrystallization solvent - Consider column chromatography analyze_workup->purification_issues Potential Issue end_bad Problem Persists: Consult Senior Chemist analyze_workup->end_bad extraction_loss->end_good purification_issues->end_good

Caption: A step-by-step process for troubleshooting low yield issues.

General Workflow for the Synthesis of this compound

Synthesis_Workflow start Starting Material: 4-Hydroxyquinolin-2(1H)-one reaction Chlorination Reaction (e.g., with POCl₃) start->reaction quench Controlled Quenching (Reverse Quench) reaction->quench isolation Product Isolation (Filtration) quench->isolation purification Purification (Crystallization or Chromatography) isolation->purification product Final Product: This compound purification->product

Caption: General workflow for this compound synthesis.

Signaling Pathway of POCl₃ Chlorination

Caption: Key stages in the POCl₃ chlorination of 4-hydroxyquinolin-2(1H)-one.

References

Technical Support Center: Palladium Catalyst Removal from 4-Substituted Quinolin-2-one Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 4-substituted quinolin-2-one products.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from 4-substituted quinolin-2-one products and provides step-by-step solutions.

Problem 1: Visible Black Particles (Palladium Black) in the Product After Filtration

Symptoms: Your final 4-substituted quinolin-2-one product, after initial filtration, contains fine black particles, indicating the presence of palladium black. This is a common issue when the palladium catalyst agglomerates.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Filtration 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter, such as a membrane filter (e.g., PTFE, 0.45 µm).[2] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[2][3] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter to capture any remaining fine particles.[2]
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2]
Catalyst Instability 1. Degas Solvents: Ensure that solvents, particularly ethers like THF and dioxane, are peroxide-free, as peroxides can oxidize phosphine ligands and lead to catalyst decomposition.[1] 2. Optimize Ligand and Base: Consider switching to more stable bidentate phosphine ligands like Xantphos or DPEphos, which are less prone to decomposition at higher temperatures.[1] The choice of base can also be critical; for instance, aqueous potassium carbonate (K2CO3) is a common choice.[1]
Problem 2: High Levels of Residual Palladium Detected by Analytical Methods (e.g., ICP-MS) Despite Purification

Symptoms: Analytical tests, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), reveal palladium levels in your 4-substituted quinolin-2-one product that exceed the acceptable limits for active pharmaceutical ingredients (APIs), which is often below 10 ppm.[4][5]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of Soluble Palladium Species 1. Switch to a Different Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, methods like using scavengers, precipitation, or chromatography are more appropriate.[2][3] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before proceeding with filtration.
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers might be more suitable for Pd(0).[2] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[2] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific 4-substituted quinolin-2-one product and reaction conditions.[2][6]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Gradually increase the equivalents of the scavenger used. 2. Extend Reaction Time: Allow for a longer incubation time with the scavenger to ensure complete binding of the palladium. A 24-hour incubation has been shown to be effective in some cases.[4] 3. Optimize Temperature: Gently heating the mixture (e.g., to 45 °C) can sometimes improve the scavenging efficiency.[6]
Product-Palladium Complexation 1. pH Adjustment: Altering the pH of the solution can sometimes disrupt the complex between your quinolin-2-one product and the palladium, making the palladium more accessible for removal. 2. Use of a Chelating Agent: In some instances, adding a chelating agent can help to sequester the palladium from the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from organic reaction mixtures?

A1: The most common methods include:

  • Filtration: Often through a pad of Celite, which is effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) and palladium black.[3]

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers are functionalized with thiol, amine, or phosphine groups on a silica or polymer backbone.[2][7] Activated carbon is also widely used as a scavenger.[8][9]

  • Chromatography: Column chromatography can effectively separate the desired product from the palladium catalyst and other impurities.[3]

  • Crystallization: This purification technique can significantly reduce the concentration of palladium in the final product, especially when combined with additives that help keep the palladium in the mother liquor.[10]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[3]

Q2: How do I choose the right palladium removal method for my 4-substituted quinolin-2-one product?

A2: The choice of method depends on several factors:

  • Nature of the Catalyst: If you used a heterogeneous catalyst (e.g., Pd/C), filtration is a good starting point. For homogeneous catalysts, you will likely need to use scavengers, chromatography, or crystallization.[2]

  • Solubility of the Product and Catalyst: The solubility of your quinolin-2-one derivative and the palladium species in the reaction solvent will influence the choice of filtration solvent and the effectiveness of extraction or crystallization.

  • Desired Purity Level: For pharmaceutical applications requiring very low palladium levels (ppm or ppb), a combination of methods, such as filtration followed by treatment with a scavenger, may be necessary.[6]

  • Scale of the Reaction: For large-scale synthesis, methods like filtration and the use of scavenger cartridges may be more practical than column chromatography.[6]

Q3: What is Celite and how does it work for palladium removal?

A3: Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In chemistry, it is used as a filter aid. For palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The porous structure of the Celite traps fine particles of the palladium catalyst, allowing the soluble product to pass through with the filtrate.[2][3]

Q4: Can I reuse the palladium catalyst after it has been removed?

A4: In some cases, yes. Heterogeneous catalysts like palladium on carbon can often be recovered by filtration, washed, and reused. However, their activity may decrease with each cycle. The recovery and reuse of homogeneous catalysts are more complex and often require specialized techniques.

Q5: What analytical techniques are used to determine the concentration of residual palladium?

A5: The most common and sensitive methods for quantifying residual palladium in pharmaceutical compounds are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting palladium at parts-per-billion (ppb) levels.[5][10]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Another widely used technique for elemental analysis.[5]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[5][10]

  • X-ray Fluorescence (XRF): A non-destructive analytical technique that can also be used to determine palladium content.[10][11]

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Comparison of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)ConditionsReference
Si-Thiol 500< 9> 9510 wt% scavenger, EtOAc, 16h, RT[12]
MP-TMT 500< 9> 9510 wt% scavenger, EtOAc, 16h, RT[12]
Activated Carbon (Darco KB-B) 300< 1Not specified0.2 wt, THF, 45°C, 18h, followed by crystallization
Polystyrene-bound TMT 6100217> 95Adsorbent screen[6]
PhosphonicS SPM32 ~2100< 10.5> 99.5% removal2 mL scavenger in 50 mL MeCN, 1000 RPM, 20h

Table 2: Efficiency of Filtration and Crystallization

MethodInitial Pd (ppm)Final Pd (ppm)NotesReference
Filtration through Celite 80 - 100ControlledEffective for macroscopic palladium[6]
Crystallization (with N-acetylcysteine) HighSignificantly LowerAdditive helps retain Pd in mother liquor[10]
Filtration (45 µm filter disc) 80 - 100ControlledEffective for macroscopic palladium[6]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.

Materials:

  • Reaction mixture containing the 4-substituted quinolin-2-one product and palladium catalyst.

  • Celite (diatomaceous earth).

  • Büchner funnel or sintered glass funnel.

  • Filter paper (to fit the funnel).

  • Filter flask.

  • An appropriate solvent for diluting the reaction mixture and washing the filter cake.

Procedure:

  • Prepare the Celite Pad: Place a piece of filter paper in the Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[2]

  • Pre-wet the Pad: Pour a small amount of the chosen solvent over the Celite pad to wet it and ensure it is settled.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. This will facilitate a more efficient filtration.

  • Filter the Reaction Mixture: Carefully pour the diluted reaction mixture onto the center of the Celite pad. Apply a gentle vacuum to the filter flask to draw the solution through the pad.

  • Wash the Filter Cake: Once all the reaction mixture has passed through, wash the filter cake (the Celite pad with the trapped palladium) with fresh solvent to ensure all of the desired product is collected in the filtrate.

  • Collect the Filtrate: The filtrate in the filter flask contains your purified 4-substituted quinolin-2-one product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is effective for removing both homogeneous and heterogeneous palladium species.

Materials:

  • Solution of the 4-substituted quinolin-2-one product containing residual palladium.

  • Solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT).

  • Reaction vessel (e.g., round-bottom flask).

  • Stir plate and stir bar.

  • Filtration apparatus (funnel, filter paper, flask).

  • An appropriate solvent.

Procedure:

  • Choose the Scavenger: Select a scavenger based on the likely oxidation state of the palladium and its compatibility with your solvent system.

  • Add the Scavenger: To the solution of your crude product, add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the palladium).

  • Stir the Mixture: Stir the mixture at room temperature for a specified period (e.g., 4-16 hours). In some cases, gentle heating may improve efficiency.

  • Filter to Remove the Scavenger: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger, which now has the palladium bound to it. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure to yield the purified 4-substituted quinolin-2-one product.

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Product cluster_decision Decision Point cluster_filtration Filtration Path cluster_scavenging Scavenging/Chromatography Path cluster_end End Product start Crude 4-Substituted Quinolin-2-one (with Pd Catalyst) decision Is the Catalyst Heterogeneous? start->decision filtration Filtration through Celite decision->filtration Yes scavenging Use Palladium Scavenger or Chromatography decision->scavenging No analysis1 Analyze Pd Levels (e.g., ICP-MS) filtration->analysis1 analysis1->scavenging Pd > Limit end_product Purified Quinolin-2-one analysis1->end_product Pd < Limit analysis2 Analyze Pd Levels (e.g., ICP-MS) scavenging->analysis2 analysis2->end_product Pd < Limit

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Workflow start Crude Product Solution (with soluble Pd) add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir/Heat Mixture (e.g., 4-16h) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrates wash->combine evaporate Evaporate Solvent combine->evaporate end_product Purified Product evaporate->end_product

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Preventing homocoupling in Suzuki reactions of 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in Suzuki Reactions of 4-Chloroquinolin-2(1H)-one

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling side reactions during the Suzuki-Miyaura cross-coupling of this compound.

Troubleshooting Guide: Minimizing Homocoupling of Boronic Acids

Homocoupling of the boronic acid reagent is a common side reaction that leads to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired 4-arylquinolin-2(1H)-one, and complicates the purification process. This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.

Problem: Significant formation of the homocoupled biaryl byproduct is observed in the reaction mixture.

Below is a logical workflow to help identify and address the root cause of the homocoupling.

G start High Homocoupling Observed check_oxygen Step 1: Evaluate Oxygen Exclusion start->check_oxygen check_catalyst Step 2: Assess Palladium Source check_oxygen->check_catalyst Degassing is thorough solution Reduced Homocoupling check_oxygen->solution Improve degassing (sparging, freeze-pump-thaw) check_ligand Step 3: Analyze Ligand Choice check_catalyst->check_ligand Using Pd(0) source check_catalyst->solution Switch to Pd(0) precatalyst or add reducing agent check_base Step 4: Examine Base and Stoichiometry check_ligand->check_base Using appropriate ligand check_ligand->solution Use bulky, electron-rich phosphine ligand check_base->solution Optimize base strength and boronic acid stoichiometry

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in the Suzuki reaction of this compound?

A1: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is often a problem at the start of the reaction.[3]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Pd(0)_h Pd(0) Pd(II)_h Pd(II) Pd(0)_h->Pd(II)_h O2 (Oxidation) Transmetalation_h1 Transmetalation_h1 Pd(II)_h->Transmetalation_h1 Ar'-B(OH)2 Ar'-Pd(II)-B(OH)2 Ar'-Pd(II)-B(OH)2 Transmetalation_h1->Ar'-Pd(II)-B(OH)2 Transmetalation_h2 Transmetalation_h2 Ar'-Pd(II)-B(OH)2->Transmetalation_h2 Ar'-B(OH)2 (Ar')2-Pd(II) (Ar')2-Pd(II) Transmetalation_h2->(Ar')2-Pd(II) Reductive Elimination_h Reductive Elimination_h (Ar')2-Pd(II)->Reductive Elimination_h Reductive Elimination_h->Pd(0)_h Ar'-Ar'

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: How can I effectively remove dissolved oxygen from my reaction mixture?

A2: Rigorous degassing of the reaction solvent and mixture is critical. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge is more efficient.[2]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.

Q3: Which palladium source is recommended to minimize homocoupling?

A3: Using a Pd(0) source is generally preferred over a Pd(II) source to reduce the initial concentration of Pd(II) that can lead to homocoupling.[3] If a Pd(II) precatalyst is used, the addition of a mild reducing agent, such as potassium formate, can help to suppress the homocoupling side reaction.[2]

Palladium SourceOxidation StateImpact on HomocouplingRecommendation
Pd(PPh₃)₄Pd(0)Lower potential for initial homocoupling.Recommended
Pd₂(dba)₃Pd(0)Lower potential for initial homocoupling.Recommended
Pd(OAc)₂Pd(II)Higher potential for homocoupling at the start of the reaction.Use with a reducing agent or pre-reduction step.
PdCl₂(PPh₃)₂Pd(II)Higher potential for homocoupling at the start of the reaction.Use with a reducing agent or pre-reduction step.

Q4: How does the choice of ligand influence the formation of homocoupling byproducts?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For an electron-deficient substrate like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the desired cross-coupling pathway by accelerating the oxidative addition and reductive elimination steps, thereby outcompeting the homocoupling side reaction.

Ligand TypeExamplesGeneral CharacteristicsExpected Impact on Homocoupling
Simple PhosphinesPPh₃Less bulky, less electron-donating.May lead to more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich PhosphinesP(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.

Q5: Can the choice of base affect the level of homocoupling?

A5: Yes, the base can influence the reaction outcome. While its primary role is to activate the boronic acid for transmetalation, a very strong base can sometimes promote side reactions. The choice of base should be optimized for the specific substrate and catalyst system. For Suzuki couplings of chloroquinolines, inorganic bases are commonly used.

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateDioxane/Water, DMF/Water, Toluene/WaterA commonly used and often effective base.
Cs₂CO₃StrongDioxane, Toluene, THFCan be beneficial for less reactive chlorides but may increase the risk of side reactions.
K₃PO₄StrongDioxane, TolueneOften used with bulky phosphine ligands for challenging couplings.
Na₂CO₃ModerateDioxane/Water, Ethanol/WaterAnother common choice, similar in strength to K₂CO₃.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimal Homocoupling

This protocol incorporates best practices to minimize the formation of the homocoupling byproduct.

G reagents 1. Combine Reagents: - this compound (1.0 equiv.) - Arylboronic acid (1.1-1.5 equiv.) - Base (e.g., K2CO3, 2.0 equiv.) - Ligand (if not using a precatalyst) in a dry Schlenk flask. inert 2. Establish Inert Atmosphere: Purge the flask with Argon or Nitrogen. reagents->inert solvent 3. Add Degassed Solvent: (e.g., Dioxane/Water 4:1) inert->solvent degas_mixture 4. Degas Reaction Mixture: Subsurface sparging with inert gas for 15-20 minutes. solvent->degas_mixture catalyst 5. Add Palladium Catalyst: (e.g., Pd(PPh3)4, 2-5 mol%) under a positive pressure of inert gas. degas_mixture->catalyst reaction 6. Heat Reaction: (e.g., 80-100 °C) Monitor by TLC or LC-MS. catalyst->reaction workup 7. Work-up and Purification: Quench, extract, and purify by column chromatography. reaction->workup

Caption: Experimental workflow for a Suzuki-Miyaura reaction with minimized homocoupling.

Detailed Steps:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). If not using a pre-formed catalyst, add the ligand at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the previously degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Mixture Degassing: With gentle stirring, bubble the inert gas through the reaction mixture via a subsurface needle for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

Navigating Nucleophilic Substitution on 4-Chloroquinolin-2(1H)-one: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic substitution on the 4-Chloroquinolin-2(1H)-one scaffold is critical. This versatile starting material is a cornerstone in the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of its reactivity with various nucleophiles, supported by experimental data and detailed protocols, to confirm the pronounced preference for substitution at the C4 position.

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, and functionalization at the C4 position is a key strategy for modulating pharmacological activity. The presence of a chlorine atom at this position renders it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen enhances the electrophilicity of the C4 carbon, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles.[1]

Comparative Analysis of Nucleophilic Substitution

Experimental evidence overwhelmingly demonstrates that nucleophilic attack on this compound and its derivatives occurs selectively at the C4 position. Reactions with various nitrogen, sulfur, and oxygen nucleophiles consistently yield 4-substituted products. The alternative C2 position, while also bearing a potential leaving group in related dichloroquinolines, is significantly less reactive towards nucleophilic displacement under typical conditions.[2][3] Furthermore, while the lactam oxygen presents a potential site for O-alkylation, N-alkylation or substitution at C4 are the predominant pathways observed.[4][5][6]

The following table summarizes the outcomes of nucleophilic substitution reactions on this compound and its analogs with different nucleophiles, highlighting the consistent regioselectivity.

NucleophileReagentSolventConditionsProductYield (%)Reference
AmineBenzylamineN/AN/A4-Benzylamino-3-nitropyrano[3,2-c]quinolinone derivativeN/A[7]
AmineAnilineTriethylamineN/A4-Phenylamino-3-nitropyrano[3,2-c]quinolinone derivativeN/A[7]
AzideSodium azideN-methylpyrrolidoneRoom Temperature4-Azido-3-nitropyrano[3,2-c]quinolinone derivativeN/A[8]
HydrazineHydrazine hydrateEthanolReflux4-Hydrazino-8-methylquinolin-2(1H)-oneHigh[2][3]
ThiolThioureaEthanolBoiling4-Thio-8-methylquinoline-2(1H)-thioneFair[2][3]

Reaction Pathway and Regioselectivity

The preferential substitution at the C4 position can be attributed to the electronic properties of the quinoline ring system. The nitrogen atom's electron-withdrawing nature creates a more electron-deficient C4 carbon compared to C2, making it the more favorable site for nucleophilic attack.

G cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_product Product start This compound intermediate Meisenheimer-like Intermediate start->intermediate Attack at C4 Nu Nucleophile (Nu-H) Nu->intermediate product 4-Substituted-quinolin-2(1H)-one intermediate->product Elimination of Cl-

Regioselective nucleophilic substitution pathway on this compound.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the nucleophilic substitution on 4-chloroquinoline derivatives.

General Procedure for Amination (Conventional Heating)
  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a suitable solvent such as isopropanol or DMF.[9]

  • Addition of Nucleophile: Add the desired amine (1.0-1.5 eq) to the solution.[1] If the amine is a salt, a base (e.g., triethylamine) may be required to liberate the free amine.

  • Reaction: Heat the reaction mixture to reflux (e.g., 70-100°C) and monitor the progress by Thin Layer Chromatography (TLC).[1][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with a cold solvent like isopropanol.[9]

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1][9]

Microwave-Assisted Synthesis of 4-Amino-6,7-dimethoxyquinoline Derivatives
  • Reaction Setup: In a microwave vial, combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired amine (1.5 eq).[9] A solvent may be added if necessary, though some reactions can be performed solvent-free.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[9]

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[1]

Alternative Synthetic Approaches

While direct nucleophilic substitution is the most common method, other strategies exist for the synthesis of 4-substituted quinolin-2(1H)-ones. For instance, the Gould-Jacob reaction, which involves the cyclization of an aniline with diethyl ethoxymethylenemalonate, provides access to 4-hydroxyquinolin-2(1H)-ones.[10] These can then be converted to the 4-chloro derivative, which serves as the substrate for nucleophilic substitution.

Conclusion

The nucleophilic substitution reaction of this compound is a robust and highly regioselective transformation that overwhelmingly favors substitution at the C4 position. This predictable reactivity, supported by a wealth of experimental data, makes it an invaluable tool in the synthesis of diverse molecular libraries for drug discovery and development. The provided protocols offer a starting point for researchers to explore the vast chemical space accessible from this versatile scaffold.

References

A Comparative Guide to the SNAr Reactivity of 4-Chloroquinolin-2(1H)-one and 4-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Background: The SNAr Mechanism

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the aryl halide in an SNAr reaction is primarily governed by two factors:

  • Electron-withdrawing groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, aza-group in a heteroaromatic ring) is crucial to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

  • The nature of the leaving group: The rate-determining step is usually the initial attack of the nucleophile. Therefore, the electronegativity of the halogen, rather than its leaving group ability in the sense of bond strength, plays a more critical role. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Based on this, the generally accepted order of reactivity for halogens in SNAr reactions is:

F >> Cl ≈ Br > I [1][2]

This indicates that 4-fluoroquinolin-2(1H)-one is expected to be significantly more reactive than its 4-chloro counterpart in SNAr reactions.

Comparative Reactivity and Performance

While direct head-to-head quantitative data is scarce, the established principles of SNAr reactions allow for a qualitative and predictive comparison.

Key Performance Differences:

  • Reaction Rate: 4-Fluoroquinolin-2(1H)-one is predicted to react significantly faster with nucleophiles compared to 4-chloroquinolin-2(1H)-one. The high electronegativity of fluorine enhances the electrophilicity of the C4 carbon, accelerating the formation of the Meisenheimer intermediate.

  • Reaction Conditions: Due to its higher reactivity, SNAr reactions with 4-fluoroquinolin-2(1H)-one can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times, weaker bases) than those with this compound.

  • Substrate Scope: The enhanced reactivity of the fluoro derivative may allow for successful reactions with a broader range of weaker nucleophiles that might not react efficiently with the chloro analogue.

  • Cost and Availability: this compound is generally more readily available and less expensive than 4-fluoroquinolin-2(1H)-one, which can be a consideration for large-scale synthesis.

Experimental Data

The following table summarizes representative experimental data for the SNAr reactions of a close analogue, 4-chloro-8-methylquinolin-2(1H)-one, with various nucleophiles.[3] This data can serve as a baseline for what can be expected with this compound. For 4-fluoroquinolin-2(1H)-one, a qualitative prediction of performance is provided based on established reactivity principles.

NucleophileProductReaction ConditionsYield (4-chloro-8-methylquinolin-2(1H)-one)Predicted Performance (4-fluoroquinolin-2(1H)-one)
Hydrazine hydrate4-Hydrazino-8-methylquinolin-2(1H)-oneEthanol, reflux, 4h78%Higher yield, shorter reaction time, lower temperature.
Sodium azide4-Azido-8-methylquinolin-2(1H)-oneDMF, 100°C, 2h85%Higher yield, shorter reaction time, lower temperature.
Thiourea8-Methyl-4-thiolatoquinolin-2(1H)-oneFusion, 180°C, 30 min65%Higher yield, potentially lower temperature.
Aniline4-Anilino-8-methylquinolin-2(1H)-oneNot reportedNot reportedExpected to be more efficient, especially with less nucleophilic anilines.

Experimental Protocols

Below are representative experimental protocols for SNAr reactions involving 4-chloro-8-methylquinolin-2(1H)-one, which can be adapted for this compound.[3] For 4-fluoroquinolin-2(1H)-one, it is recommended to start with significantly milder conditions.

Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one from 4-Chloro-8-methylquinolin-2(1H)-one [3]

  • A mixture of 4-chloro-8-methylquinolin-2(1H)-one (1.93 g, 10 mmol) and hydrazine hydrate (10 mL, excess) in ethanol (50 mL) is heated under reflux for 4 hours.

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with ethanol and dried to afford the pure product.

Synthesis of 4-Azido-8-methylquinolin-2(1H)-one from 4-Chloro-8-methylquinolin-2(1H)-one [3]

  • A mixture of 4-chloro-8-methylquinolin-2(1H)-one (1.93 g, 10 mmol) and sodium azide (0.78 g, 12 mmol) in dimethylformamide (DMF, 30 mL) is heated at 100°C for 2 hours.

  • After cooling, the reaction mixture is poured into cold water.

  • The resulting precipitate is filtered, washed with water, and crystallized from a suitable solvent to give the final product.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general SNAr mechanism and a comparative experimental workflow for the two substrates.

SNAr_Mechanism cluster_0 SNAr Reaction Mechanism Reactants Quinolinone-X + Nu⁻ TransitionState1 Reactants->TransitionState1 k₁ (rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TransitionState1->Intermediate TransitionState2 Intermediate->TransitionState2 k₂ Products Quinolinone-Nu + X⁻ TransitionState2->Products

Figure 1. General SNAr Mechanism

References

A Comparative Guide to the Bioisosteric Replacement of the 4-Chloro Substituent in Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioisosteric replacement of the 4-chloro substituent in quinolin-2-one and related quinoline scaffolds, a common strategy in medicinal chemistry to modulate pharmacological activity, improve physicochemical properties, and reduce toxicity. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to facilitate informed decisions in drug design and development projects centered on this privileged heterocyclic core.

Introduction to Bioisosterism and the Quinolin-2-one Scaffold

Bioisosterism, the interchange of atoms or groups of atoms that share similar physical or chemical properties, is a cornerstone of modern drug design. This strategy allows for the fine-tuning of a lead compound's characteristics to enhance its therapeutic profile. The quinolin-2-one framework is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The substituent at the 4-position of the quinolin-2-one ring is crucial for its interaction with biological targets. The 4-chloro-quinolin-2-one derivative often serves as a key intermediate in the synthesis of more complex analogs due to the reactivity of the chloro group, which allows for its displacement by various nucleophiles. Understanding the impact of replacing this chloro group with its bioisosteres, such as amino (-NH2) or methoxy (-OCH3) groups, is essential for optimizing the therapeutic potential of this class of compounds.

Comparative Analysis of 4-Substituted Quinolines as Anticancer Agents

While direct comparative studies on the bioisosteric replacement of the 4-chloro group in quinolin-2-ones are limited in publicly available literature, a study on the closely related 4-aminoquinoline scaffold provides valuable insights into the effects of such substitutions on anticancer activity. In this study, a series of 4-aminoquinoline derivatives were synthesized, and their cytotoxic effects were evaluated against human breast tumor cell lines, MCF-7 and MDA-MB-468. The 4-chloro-7-substituted quinoline was used as a starting material for the synthesis of 4-amino derivatives.

The following table summarizes the in vitro cytotoxicity data (GI50 values) for a 4-chloroquinoline analog and its bioisosteric replacements.

Compound ID4-Substituent7-SubstituentGI50 (µM) vs. MDA-MB-468GI50 (µM) vs. MCF-7
1 -Cl-Cl> 100> 100
2 -NH-(CH2)3-CH3-Cl13.7210.85
3 -NH-(CH2)3-CH3-F11.218.73
4 -NH-(CH2)2-NH2-Cl11.0151.57

Data extracted from a study on 4-aminoquinoline derivatives.[1]

Observations:

  • The parent 4,7-dichloroquinoline (Compound 1) showed minimal cytotoxic activity, highlighting the importance of substitution at the 4-position for anticancer effects in this scaffold.

  • Replacement of the 4-chloro group with an n-butylamino group (Compound 2) significantly enhanced cytotoxicity against both cell lines.

  • Bioisosteric replacement of the 7-chloro group with a fluoro group (Compound 3 vs. Compound 2) led to a further increase in cytotoxicity, demonstrating that modifications at other positions can synergize with the 4-substituent.[1]

  • The introduction of a more polar aminoethylamino side chain at the 4-position (Compound 4) resulted in potent activity against the MDA-MB-468 cell line, although its efficacy was lower against the MCF-7 cell line.[1]

These findings underscore the critical role of the substituent at the 4-position in determining the anticancer potential of the quinoline scaffold. The replacement of the chloro group with various amino functionalities appears to be a viable strategy for enhancing cytotoxic activity.

Experimental Protocols

General Synthetic Procedure for 4-Aminoquinoline Derivatives

This protocol describes the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, as adapted from the literature.[1]

Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

A mixture of 7-chloro-4-chloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C and maintained at that temperature for 6–8 hours with continuous stirring.[1] After cooling to room temperature, the reaction mixture is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-aminoquinoline derivative.[1]

In Vitro Cytotoxicity Screening

The following protocol outlines a typical procedure for evaluating the anticancer activity of the synthesized compounds.[1]

MTT Assay

  • Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-468) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: The 50% growth inhibitory concentration (GI50) is calculated from the dose-response curves.

Visualizing Bioisosteric Replacement and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Bioisosteric_Replacement 4-Chloro-quinolin-2-one 4-Chloro-quinolin-2-one Bioisosteric Replacements Bioisosteric Replacements 4-Chloro-quinolin-2-one->Bioisosteric Replacements 4-Amino-quinolin-2-one 4-Amino-quinolin-2-one Bioisosteric Replacements->4-Amino-quinolin-2-one Nucleophilic Substitution (e.g., with an amine) 4-Methoxy-quinolin-2-one 4-Methoxy-quinolin-2-one Bioisosteric Replacements->4-Methoxy-quinolin-2-one Nucleophilic Substitution (e.g., with sodium methoxide) Other Analogs Other Analogs Bioisosteric Replacements->Other Analogs

Caption: Bioisosteric replacement of the 4-chloro substituent.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Reactants 4-Chloro-quinolin-2-one + Nucleophile Start->Reactants Reaction Nucleophilic Substitution Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spec. Purification->Characterization Synthesized Analogs Synthesized Analogs Characterization->Synthesized Analogs Compound_Treatment Treat cells with synthesized analogs Synthesized Analogs->Compound_Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis Calculate IC50 values Cytotoxicity_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow.

Conclusion

The bioisosteric replacement of the 4-chloro substituent in quinolin-2-one and related quinoline scaffolds is a pivotal strategy in the development of novel therapeutic agents. The presented data, although from the closely related quinoline scaffold, strongly suggests that replacing the 4-chloro group with various amino functionalities can significantly enhance anticancer activity. This guide provides a foundational understanding, supported by experimental evidence and detailed protocols, to aid researchers in the rational design and synthesis of new 4-substituted quinolin-2-one derivatives with improved pharmacological profiles. Further direct comparative studies on the quinolin-2-one core are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further development.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the arylation of heterocyclic scaffolds like quinolinones is of particular interest due to their prevalence in biologically active molecules. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of 4-Chloroquinolin-2(1H)-one with arylboronic acids, offering a side-by-side look at their performance based on available experimental data.

Catalyst Performance Comparison

The choice of catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of often challenging substrates like this compound. Below is a summary of the performance of several common palladium catalyst systems in the coupling of 4-chloroquinoline derivatives with various arylboronic acids. While direct comparative studies on this compound are limited, the data presented for closely related 4-chloroquinolines provide valuable insights into catalyst efficacy.

SubstrateArylboronic AcidCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-6-methoxyquinolinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O1001285[1]
4-Chloro-2-phenylquinolinePhenylboronic acidPdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/EtOH1002~70-80*[2]
7-Chloro-6-azaindole3,4-Difluorophenyl boronic acidXPhos-Pd-G2XPhosK₂CO₃Dioxane/H₂O100190[3]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(dppf)Cl₂dppfK₃PO₄MeOH/THF602470[4]
4-ChloroanisolePhenylboronic acidPd₂(dba)₃P(t-Bu)₃KFTolueneRT2-3>98[5]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene801899[6]

*Yield estimated from graphical data in the source.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for some of the catalyst systems.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is adapted from studies on 4-chloroquinoline derivatives[1].

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture (toluene, ethanol, and water).

  • Degas the solution by bubbling with the inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Ligand Precatalyst (XPhos-Pd-G2)

This protocol is based on the highly efficient coupling of a related chloro-heterocycle[3].

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos-Pd-G2 (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Add the XPhos-Pd-G2 precatalyst.

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 1 hour.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The residue can be purified by flash chromatography.

Experimental Workflow

The general workflow for a Suzuki coupling reaction involving this compound is depicted in the following diagram.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic Acid, Base solvent Add Solvents (e.g., Dioxane/Water) start->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat and Stir (e.g., 100°C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product: 4-Arylquinolin-2(1H)-one purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl Byproduct XB(OH)₂ + OH⁻ Transmetal->Byproduct Aryl_Boronate Ar'B(OH)₃⁻ Aryl_Boronate->Transmetal Base Base (e.g., K₂CO₃) Aryl_Boronic_Acid Ar'B(OH)₂ Aryl_Boronic_Acid->Aryl_Boronate + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-X (this compound) Substrate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 4-Aminoquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the 4-aminoquinolin-2(1H)-one scaffold is a privileged structure due to its presence in numerous biologically active compounds. The efficient and versatile synthesis of this core is crucial for the exploration of new therapeutic agents. This guide provides a comparative overview of the primary synthetic routes to 4-aminoquinolin-2(1H)-ones, presenting key data, detailed experimental protocols, and visual representations of the chemical pathways.

Key Synthetic Strategies

The synthesis of 4-aminoquinolin-2(1H)-ones can be broadly categorized into three main approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method involving the displacement of a leaving group at the C4-position of the quinolin-2(1H)-one ring by an amine.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig amination and Ullmann condensation for the formation of C-N bonds.

  • Intramolecular Cyclization Reactions: Methods such as the Camps cyclization allow for the construction of the quinolinone ring system from acyclic precursors, which can be designed to incorporate the desired 4-amino functionality.

Nucleophilic Aromatic Substitution (SNAr)

This strategy typically proceeds via a 4-halo-quinolin-2(1H)-one intermediate, most commonly the 4-chloro derivative. The electron-withdrawing nature of the quinolinone ring system activates the C4-position for nucleophilic attack by an amine.

General Workflow

cluster_0 Quinolinone Core Synthesis cluster_1 Nucleophilic Substitution 4-Hydroxyquinolin-2(1H)-one 4-Hydroxyquinolin-2(1H)-one Chlorinating_Agent Chlorinating Agent (e.g., POCl3, SOCl2) 4-Hydroxyquinolin-2(1H)-one->Chlorinating_Agent 4-Chloroquinolin-2(1H)-one This compound Chlorinating_Agent->this compound Amine Amine This compound->Amine This compound->Amine 4-Aminoquinolin-2(1H)-one 4-Aminoquinolin-2(1H)-one Amine->4-Aminoquinolin-2(1H)-one

Workflow for SNAr Synthesis
Comparison of SNAr Conditions

Amine TypeSolventTemperature (°C)Reaction TimeYield (%)Reference
Primary AlkylaminesNeat120-1306 hGood[1]
Primary & Secondary AlkylaminesDMSO140-18020-30 min (MW)80-95[2]
AnilinesDioxane8012 h65[3]
HydrazinePyridineReflux6-12 hGood[4]
Experimental Protocol: Synthesis of 4-Amino-8-methylquinolin-2(1H)-one[5]
  • Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one: A solution of 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The solution is then poured onto ice-water, and the resulting precipitate is collected by filtration and crystallized to yield the product.

  • Amination: A mixture of 4-chloro-8-methylquinolin-2(1H)-one and the desired amine is heated, often in a suitable solvent or neat. For example, reaction with hydrazine hydrate in refluxing ethanol can be performed. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization.

Transition-Metal Catalyzed Cross-Coupling

Palladium- and copper-catalyzed reactions have become indispensable for the formation of C-N bonds, often offering milder conditions and broader substrate scope compared to traditional SNAr reactions.

A. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is highly versatile for coupling a wide range of amines with aryl halides or triflates. The choice of ligand is crucial for the reaction's success.[5]

4-Haloquinolin-2(1H)-one 4-Halo/Tosyl-quinolin-2(1H)-one Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) 4-Haloquinolin-2(1H)-one->Pd_Catalyst Amine Amine Amine->Pd_Catalyst Ligand Ligand (e.g., BINAP, DavePhos) Pd_Catalyst->Ligand Base Base (e.g., NaOtBu, Cs2CO3) Ligand->Base 4-Aminoquinolin-2(1H)-one 4-Aminoquinolin-2(1H)-one Base->4-Aminoquinolin-2(1H)-one

Buchwald-Hartwig Amination Pathway
B. Ullmann Condensation

The Ullmann reaction is a copper-catalyzed C-N bond formation, which is a classical and still relevant method, particularly for the coupling of aryl halides with amines.

4-Haloquinolin-2(1H)-one 4-Haloquinolin-2(1H)-one Cu_Catalyst Cu Catalyst (e.g., CuI, Cu(OAc)2) 4-Haloquinolin-2(1H)-one->Cu_Catalyst Amine Amine Amine->Cu_Catalyst Base Base (e.g., K2CO3, K3PO4) Cu_Catalyst->Base 4-Aminoquinolin-2(1H)-one 4-Aminoquinolin-2(1H)-one Base->4-Aminoquinolin-2(1H)-one

Ullmann Condensation Pathway
Comparison of Cross-Coupling Conditions

ReactionCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-HartwigPd2(dba)3 / PPh3NaOtBuToluene10084[2]
Buchwald-HartwigPd(OAc)2 / BINAPCs2CO3Toluene100Varies[6]
Buchwald-HartwigPd(OAc)2 / DavePhosNaOtBuDioxane100Varies[6]
Ullmann-typeCuIK2CO3DMF120ModerateGeneral
Ullmann-typeCu(OAc)2K3PO4DMSO140Moderate to Good[7]
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination[2]

To a solution of o-haloaryl acetylenic ketone (0.5 mmol) and a primary amine (0.6 mmol) in toluene (5 mL) is added NaOtBu (1.4 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd2(dba)3 (0.0125 mmol) and PPh3 (0.05 mmol) are added. The reaction mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired 4-quinolone.

Intramolecular Cyclization: The Camps Cyclization

The Camps cyclization is a classic method for synthesizing hydroxyquinolines from o-acylaminoacetophenones.[8] By choosing appropriate starting materials, this method can be adapted to produce 4-aminoquinolin-2(1H)-one derivatives. The reaction typically proceeds via base-catalyzed intramolecular condensation.[9]

o-Acylaminoacetophenone o-Acylamino- acetophenone Derivative Base Base (e.g., NaOH, NaOEt) o-Acylaminoacetophenone->Base Hydroxyquinoline 4-Hydroxyquinolin-2(1H)-one or 2-Hydroxyquinolin-4(1H)-one Base->Hydroxyquinoline

Camps Cyclization Pathway
Regioselectivity in Camps Cyclization

The regiochemical outcome of the Camps cyclization, leading to either a 4-hydroxyquinolin-2(1H)-one or a 2-hydroxyquinolin-4(1H)-one, is dependent on the reaction conditions and the structure of the starting material.[9]

Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization[5]
  • Copper-Catalyzed Amidation: A mixture of a 2-haloacetophenone, an amide, CuI, a diamine ligand, and K3PO4 in a suitable solvent is heated to afford the N-(2-acylaryl)amide precursor.

  • Camps Cyclization: The crude N-(2-acylaryl)amide is then treated with a base, such as NaOH in ethanol, and heated to induce intramolecular cyclization to the corresponding quinolinone.

Conclusion

The synthesis of 4-aminoquinolin-2(1H)-ones can be achieved through several effective routes. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis.

  • Nucleophilic aromatic substitution is a robust and straightforward method, especially when the corresponding this compound is readily accessible. Microwave-assisted protocols can significantly reduce reaction times.[5][10]

  • Transition-metal catalyzed cross-coupling reactions , particularly the Buchwald-Hartwig amination, offer a broader substrate scope and often proceed under milder conditions than traditional SNAr reactions.[2][11]

  • The Camps cyclization provides a valuable route for constructing the quinolinone core and can be a good alternative when the required acyclic precursors are more readily available than the corresponding quinolinone intermediates.[12][8]

For the development of novel derivatives, a thorough evaluation of each of these routes is recommended to identify the most efficient and versatile approach for the specific target molecules.

References

Biological activity of 4-thioquinolin-2-ones versus 4-aminoquinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Thioquinolin-2-ones and 4-Aminoquinolin-2-ones

This guide provides a comparative analysis of the biological activities of two important classes of heterocyclic compounds: 4-thioquinolin-2-ones and 4-aminoquinolin-2-ones. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Modifications at the 4-position of the quinolin-2-one core, particularly the introduction of amino and thio moieties, have been shown to significantly influence their pharmacological profiles. This document summarizes key experimental data on their anticancer and antimicrobial activities, presents the methodologies used for these evaluations, and visualizes relevant experimental workflows.

Comparative Biological Activities

Research into 4-substituted quinoline derivatives has revealed a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1] The substitution at the C-4 position is a critical determinant of the compound's mechanism of action and potency.

Anticancer Activity

Both 4-aminoquinoline and 4-thioquinoline derivatives have been investigated for their potential as anticancer agents.[2][3] 4-aminoquinolines, in particular, have been the focus of extensive research, with several derivatives entering clinical trials for cancer treatment.[4] They often exert their effects through mechanisms like tyrosine kinase inhibition.[4]

The cytotoxic effects of these compounds are typically evaluated against various human cancer cell lines. As shown in the table below, different derivatives exhibit a range of potencies, with some compounds showing significant activity compared to established drugs.

Table 1: Comparative Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
4-Aminoquinolin-2-one Analog 7-Amino-4-methylquinolin-2(1H)-one derivative (Compound 6)A549 (Lung Carcinoma)~25 (approx.)[5]
4-Aminoquinolin-2-one Analog 7-Amino-4-methylquinolin-2(1H)-one derivative (Compound 3)HeLa (Cervical Cancer)~40 (approx.)[5]
4-Aminoquinoline Analog N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[2]
4-Aminoquinoline Analog Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[2]
4-Thiazolidinone-indolin-2-one Compound 7gMCF-7 (Breast)40[6]
Reference Drug ChloroquineMDA-MB-468 (Breast)24.36[2]
Reference Drug EtoposideA549, MCF-7, PC3-[6]

Note: Data for direct 4-thioquinolin-2-one anticancer activity was limited in the provided search results. The table includes related structures to provide a broader context.

Antimicrobial Activity

The quinoline scaffold is present in many antibacterial and antifungal agents.[7][8] Derivatives of 4-aminoquinoline have demonstrated efficacy against a range of bacteria, including drug-resistant strains.[9][10] Similarly, heterocyclic compounds containing a thione group, such as 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11]

Table 2: Comparative Antimicrobial Activity

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
4-Aminoquinoline-hydrazone Compound HD6Bacillus subtilis8[9]
4-Aminoquinoline Analog 6-chlorocyclopentaquinolinamine (7b)MRSA0.125 mM[10]
4-Aminoquinoline Analog 2-fluorocycloheptaquinolinamine (9d)Streptococcus pyogenes0.25 mM[10]
2-Thioxoquinazoline Analog 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thioneMycobacterium avium16[12]
2-Thioxoquinazoline Analog Compound 8Gram-positive bacteria-[11]
4-Hydroxy-2-quinolone Analog Brominated analog 3j (nonyl chain)Aspergillus flavusIC50 = 1.05[8]

Experimental Protocols

The biological activities summarized above are determined using standardized in vitro assays. The following are detailed protocols for common experiments cited in the evaluation of these compounds.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

  • Cell Seeding : Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum. Between 5,000 and 10,000 cells are seeded into each well of a 96-well microtiter plate.[2]

  • Incubation : The plate is incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[2]

  • Compound Addition : The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A control group receives only the solvent.

  • Incubation Period : The cells are incubated with the compounds for a specified period, typically 48 hours.

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis : The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10]

  • Preparation of Inoculum : A suspension of the test microorganism (e.g., MRSA, S. pyogenes) is prepared and adjusted to a 0.5 McFarland standard.[10]

  • Serial Dilution : The test compound is serially diluted two-fold in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.[10]

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Controls : Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Visualized Workflows and Pathways

Diagrams help illustrate complex processes in drug discovery and molecular biology. The following visualizations use the DOT language to represent a typical experimental workflow and a simplified mechanism of enzyme inhibition.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies s1 Synthesize Quinolinone Derivatives s2 Purification & Structural Confirmation (NMR, MS) s1->s2 b1 Primary Screening (e.g., MTT Assay) s2->b1 b2 Determine IC50/GI50 Values b1->b2 b3 Secondary Screening (e.g., Antimicrobial MIC) b2->b3 b4 Identify Lead Compounds b3->b4 m1 Enzyme Inhibition Assays b4->m1 m2 Molecular Docking m1->m2

Caption: Workflow for the discovery and evaluation of novel quinolinone derivatives.

G E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES I Inhibitor (Quinolinone) I->EI Competitive Binding P Product ES->P Catalysis

Caption: Simplified model of competitive enzyme inhibition by a quinolinone analog.[13][14]

References

A Comparative Guide to HPLC and NMR Methods for Purity Analysis of 4-Chloroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 4-Chloroquinolin-2(1H)-one derivatives. This document outlines detailed experimental protocols, presents comparative data in structured tables, and illustrates the analytical workflow.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a premier separative technique used to identify, quantify, and purify individual components of a mixture. For purity analysis, it excels at separating the main compound from its impurities, providing high resolution and sensitivity. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[3] Furthermore, NMR provides structural information that can aid in the identification of impurities.[4]

Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are valuable tools for purity determination, and their strengths are often complementary. The choice of method depends on the specific requirements of the analysis.

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Nuclear spin resonance in a magnetic field; signal intensity is proportional to the number of nuclei.
Quantification Relative (Area %); requires response factor correction for accurate quantitation of impurities.Absolute (molar concentration); direct quantification against a certified internal standard.[3]
Reference Standard Requires a reference standard of the main compound for identification and often for the quantification of impurities.Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[1]
Sensitivity High sensitivity, excellent for detecting trace impurities (ppm or ppb level).[5]Generally lower sensitivity than HPLC, may not detect very low-level impurities (<0.1%).
Structural Information Provides limited structural information (retention time, UV spectrum).Provides detailed structural information, enabling the identification of unknown impurities.[6]
Sample Throughput Generally higher throughput for routine analysis.Can be lower throughput due to longer experiment times for high precision.
Method Development Can be time-consuming to develop and validate a stability-indicating method.[7]Method development can be faster as it is a more universal detection method.[5]
Destructive Non-destructive to the sample, which can be recovered.Non-destructive to the sample.
Data Presentation: Quantitative Comparison

The following table summarizes typical performance data for the purity analysis of a hypothetical this compound derivative.

ParameterHPLCqNMR
Purity (%) 99.5% (by area normalization)98.9% ± 0.5% (absolute, using internal standard)
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Precision (RSD) < 2%< 1%
Accuracy (Recovery) 98-102%98-102%

Experimental Protocols

HPLC Method for Purity Determination

This protocol describes a typical reversed-phase HPLC method for the purity analysis of a this compound derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[8]

qNMR Method for Purity Determination

This protocol outlines a general procedure for determining the absolute purity of a this compound derivative using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Materials:

  • Internal Standard (IS): A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The IS should be soluble in the same deuterated solvent as the analyte and have at least one signal that is well-resolved from the analyte signals.

  • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound derivative into a clean vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Time (AT): At least 3 seconds to ensure full signal acquisition.

  • Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_IS = Purity of the internal standard

Mandatory Visualization

Workflow for Purity Analysis

The following diagram illustrates the general workflow for purity analysis, comparing the paths for HPLC and qNMR.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis Sample This compound Derivative Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep Weigh accurately qNMR_Prep Weigh Analyte & Internal Std. Dissolve in Deuterated Solvent Sample->qNMR_Prep Weigh accurately HPLC_Run Inject into HPLC System HPLC_Prep->HPLC_Run HPLC_Data Chromatogram (Peak Areas) HPLC_Run->HPLC_Data HPLC_Result Relative Purity (Area %) HPLC_Data->HPLC_Result qNMR_Run Acquire 1H NMR Spectrum qNMR_Prep->qNMR_Run qNMR_Data NMR Spectrum (Signal Integrals) qNMR_Run->qNMR_Data qNMR_Result Absolute Purity (% w/w) qNMR_Data->qNMR_Result Impurity_ID Impurity Structure Elucidation qNMR_Data->Impurity_ID Orthogonal_Methods Compound Test Compound: This compound Derivative HPLC HPLC Purity (Separation-based) Compound->HPLC qNMR qNMR Purity (Structure-based) Compound->qNMR Comprehensive_Purity Comprehensive Purity Profile HPLC->Comprehensive_Purity HPLC_Provides Provides: - High sensitivity to impurities - Relative quantification HPLC->HPLC_Provides qNMR->Comprehensive_Purity qNMR_Provides Provides: - Absolute quantification - Structural confirmation - Impurity identification qNMR->qNMR_Provides

References

In vitro evaluation of novel 4-substituted quinolin-2-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Novel 4-Substituted Quinolin-2-one Compounds: In Vitro Biological Activities

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative in vitro evaluation of recently developed 4-substituted quinolin-2-one compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The performance of these novel compounds is compared against established drugs, supported by experimental data from recent studies.

Anticancer Activity

Novel 4-substituted quinolin-2-one derivatives have demonstrated significant potential as anticancer agents. Here, we compare the efficacy of representative compounds against different cancer cell lines.

Data Presentation: Anticancer Activity
CompoundCancer Cell LineConcentration/IC50Efficacy (% Control Growth / IC50 in µM)Standard DrugStandard Drug Efficacy
Compound VIIa[1]Hop-62 (Human Lung Cancer)80 µg/ml-51.7%Adriamycin-70.5%
Imatinib-84.0%
Compound 6b[2]MDA-MB-468 (Triple-Negative Breast Cancer)IC502.5 - 5 µMCisplatin5 µM
Compound 6f[2]MDA-MB-468 (Triple-Negative Breast Cancer)IC502.5 - 5 µMCisplatin5 µM
Compound 17[3]Jurkat (T-cell ALL)IC50< 5 µM--
NB4 (APL)IC50< 5 µM--
Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay) [3]

  • Cell Seeding: Cancer cells (e.g., Jurkat, NB4) are seeded in a 96-well plate at a density of 2 x 10⁴ cells per well.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (ranging from 0.8 to 50 µM) or a vehicle control and incubated for 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Clonogenic Assay [2]

  • Cell Seeding: A low density of cancer cells (e.g., MDA-MB-468) is seeded in a 6-well plate.

  • Compound Treatment: Cells are treated with the test compounds for a specified period.

  • Incubation: The medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).

  • Staining: Colonies are fixed and stained with a solution like crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.

Visualization: Anticancer Drug Screening Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Novel 4-Substituted Quinolin-2-ones cell_lines Cancer Cell Lines (e.g., Hop-62, MDA-MB-468) synthesis->cell_lines Test Compounds mtt_assay MTT Assay (Determine IC50) cell_lines->mtt_assay Treat Cells clonogenic_assay Clonogenic Assay (Assess long-term survival) cell_lines->clonogenic_assay Treat Cells data_analysis Calculate IC50 Values & Percent Inhibition mtt_assay->data_analysis clonogenic_assay->data_analysis comparison Compare with Standard Drugs (e.g., Cisplatin, Adriamycin) data_analysis->comparison

Caption: Workflow for in vitro anticancer screening of novel compounds.

Antimicrobial Activity

A number of novel 4-substituted quinolin-2-one derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)
CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coliAspergillus flavusAspergillus nigerCandida albicans
Compound 2[4]50 - 3.1250 - 3.1250 - 3.1250 - 3.12---
Compound 6[4]50 - 3.1250 - 3.1250 - 3.1250 - 3.12Potentially ActivePotentially ActivePotentially Active
Compound III11[5]----4-324-324-32
Compound III14[5]----4-324-324-32
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method (for MIC Determination) [6]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_inoculum Prepare Microbial Inoculum (Bacteria/Fungi) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate under Appropriate Conditions inoculate_plate->incubation read_results Observe for Microbial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of 4-substituted quinolin-2-ones, with some compounds showing promising activity compared to standard anti-inflammatory drugs.

Data Presentation: Anti-inflammatory Activity
CompoundAssayIC50 / % InhibitionStandard DrugStandard Drug IC50 / % Inhibition
Compound 3h[7]Soybean LOX Inhibition10 µM--
Compound 3s[7]Soybean LOX Inhibition10 µM--
Compound 49[8]Albumin DenaturationSimilar to DiclofenacDiclofenac Sodium-
Compound 47[8]Albumin Denaturation70.32% at 100 mg/mLDiclofenac Sodium-
Compound 6d[9]Xylene-induced Ear Edema68.28%IbuprofenLess potent at the same time point
Experimental Protocols: Anti-inflammatory Assays

Lipoxygenase (LOX) Inhibition Assay [7]

  • Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a substrate solution (e.g., linoleic acid) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by adding the substrate solution.

  • Absorbance Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Xylene-Induced Ear Edema in Mice [9]

  • Animal Grouping: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compounds and a standard drug (e.g., ibuprofen) are administered to the respective groups, typically intraperitoneally or orally.

  • Induction of Edema: After a specific time, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.

  • Sample Collection: After a set period (e.g., 30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed.

  • Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema by the test and standard compounds is calculated relative to the control group.

Visualization: Signaling Pathway of Inflammation

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_response Inflammatory Response cluster_inhibition stimulus Cell Injury / Pathogens phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases lox Lipoxygenases (LOX) arachidonic_acid->lox cox Cyclooxygenases (COX) arachidonic_acid->cox leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Pain, Edema, Redness) leukotrienes->inflammation prostaglandins Prostaglandins cox->prostaglandins prostaglandins->inflammation quinolinone_inhibition Quinolin-2-ones (e.g., Compound 3h, 3s) quinolinone_inhibition->lox inhibit

Caption: Inhibition of the LOX pathway by quinolin-2-one compounds.

References

Safety Operating Guide

Proper Disposal of 4-Chloroquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloroquinolin-2(1H)-one, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All waste must be handled in accordance with local, state, and federal regulations.[1]

Safety and Hazard Information

This compound is considered a hazardous substance.[1] Ingestion may cause serious health damage, and it is irritating to the eyes, respiratory system, and skin.[1] It may also cause sensitization upon skin contact.[1]

Hazard CategoryDescriptionGHS Hazard Statement(s)Signal Word
Acute Toxicity, Oral Harmful if swallowed.[1]H302Warning
Skin Corrosion/Irritation Causes skin irritation.[2][3]H315Warning
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3]H319 / H320Warning
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]H335Warning

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to avoid contact with the skin and eyes, and to prevent inhalation.[1]

EquipmentSpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted with care to ensure the safety of personnel and the protection of the environment. The following is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste management authority for specific procedures.[1]

  • Initial Containment:

    • Ensure any unused or waste this compound is stored in its original or a compatible, well-labeled, and securely sealed container.[1] Polyethylene or polypropylene containers are suitable.[1]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2]

  • Waste Collection:

    • For spills, avoid generating dust.[1] Use dry clean-up procedures.[1]

    • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for waste disposal.[1][2]

    • Do not allow the chemical or wash water from cleaning to enter drains.[1] Collect all wash water for treatment and disposal.[1]

  • Labeling and Documentation:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

    • Include the approximate quantity of waste and the date of accumulation.

    • Complete any hazardous waste manifests or other documentation required by your institution and local regulations.

  • Final Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical in the regular trash or down the sanitary sewer.

    • Follow all instructions provided by the waste disposal service. Puncture containers to prevent re-use and bury at an authorized landfill may be one of the final disposal methods.[1]

Disposal Workflow

A Start: Unused or Waste This compound B Is the container suitable and properly sealed? A->B C Transfer to a compatible, labeled, and sealed container. B->C No D Store in a cool, dry, well-ventilated area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a certified waste disposal service. D->E F Follow institutional and regulatory guidelines for waste pickup and disposal. E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloroquinolin-2(1H)-one, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][4]

It is crucial to avoid all personal contact, including the inhalation of dust.[1] Work in a well-ventilated area, and do not eat, drink, or smoke when using this product.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment to be used when handling this compound.

Protection Type Specific PPE Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures.[5][6]To protect against eye irritation from dust or splashes.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory.[7][8]To prevent skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust may be generated.[7]To avoid inhalation of dust, which may cause respiratory irritation.[1][2][4]
Footwear Closed-toe shoes.To protect feet from spills.

Experimental Workflow: Handling Protocol

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in a Ventilated Area Don PPE->Prepare Workspace Weigh Solid Weigh Solid Compound Carefully Prepare Workspace->Weigh Solid Proceed to handling Dissolve or Mix Dissolve or Mix as per Protocol Weigh Solid->Dissolve or Mix Perform Experiment Perform Experiment Dissolve or Mix->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Experiment complete Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste According to Regulations Segregate Waste->Dispose Waste

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Put on all required personal protective equipment as detailed in the PPE table above.

    • Ensure your workspace is in a well-ventilated area, such as a chemical fume hood.

  • Handling the Solid Compound :

    • When weighing the solid, avoid generating dust.[1] Use a spatula and handle it gently.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment :

    • Keep all containers with this compound tightly sealed when not in use.[3]

    • Avoid contact with skin and eyes.[1] If contact occurs, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[3][9]

  • Cleanup :

    • After handling, wash your hands thoroughly with soap and water.

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for chemical waste.
Liquid Waste (Solutions) Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, sealed bag for solid chemical waste.

All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines. Puncture containers to prevent re-use before disposal in an authorized landfill.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Chloroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.